molecular formula C8H9NO2 B065613 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one CAS No. 162307-09-7

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Cat. No.: B065613
CAS No.: 162307-09-7
M. Wt: 151.16 g/mol
InChI Key: ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
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Description

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a sophisticated and highly valuable chiral synthon featuring a rigid bicyclic framework that incorporates both lactam and enone functionalities within a [2.2.1] ring system. This unique molecular architecture confers significant stereochemical definition and reactivity, making it an indispensable intermediate in synthetic organic and medicinal chemistry research. Its primary research value lies in its application as a precursor to complex, enantiopure molecules, particularly in the synthesis of nucleoside and amino acid analogs where the bicyclic scaffold can mimic natural structures or induce specific conformational constraints.

Properties

IUPAC Name

2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)9-7-3-2-6(4-7)8(9)11/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMZWQHPSXZHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CC(C1=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463257
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189098-29-1
Record name 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: A Technical Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a valuable bicyclic lactam derivative. The core of this synthesis lies in the foundational preparation of its precursor, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, widely known in the scientific community as Vince lactam. This document will elucidate the strategic Diels-Alder cycloaddition for the formation of the Vince lactam scaffold, followed by a standard N-acetylation to yield the target compound. The guide is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps, but also the underlying chemical principles, justifications for methodological choices, and comprehensive characterization data.

Introduction: The Strategic Importance of the Bicyclic Lactam Core

The 2-azabicyclo[2.2.1]hept-5-en-3-one scaffold, or Vince lactam, is a cornerstone in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.[1][2][3] Its rigid bicyclic structure provides a fixed stereochemical framework, making it an ideal starting material for the synthesis of complex molecules with defined three-dimensional architectures. The N-acetylated derivative, this compound, serves as a protected intermediate, modifying the reactivity of the lactam nitrogen and influencing the solubility of the molecule, which can be advantageous in subsequent synthetic transformations. This guide will detail a reliable and efficient two-step synthesis to obtain this important derivative.

Synthetic Strategy: A Two-Pronged Approach

The synthesis of this compound is logically approached in two distinct stages:

  • Part A: Construction of the Bicyclic Core via Diels-Alder Reaction. The foundational 2-azabicyclo[2.2.1]hept-5-en-3-one is synthesized through a [4+2] cycloaddition, a classic example of the Diels-Alder reaction. This involves the reaction of cyclopentadiene with a suitable dienophile.

  • Part B: N-Acetylation of the Lactam. The secondary amine within the Vince lactam is then acetylated using a standard and efficient acetylation agent to yield the final product.

This modular approach allows for the isolation and purification of the key intermediate, Vince lactam, ensuring a high-purity starting material for the final acetylation step.

Part A: Synthesis of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The industrial synthesis of Vince lactam often employs the Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide followed by hydrolysis.[3][4] This method is favored for its efficiency and scalability.

Reaction Mechanism

The reaction proceeds via a concerted pericyclic [4+2] cycloaddition mechanism. Cyclopentadiene, a conjugated diene, reacts with methanesulfonyl cyanide, the dienophile, to form a bicyclic adduct. The subsequent hydrolysis of the methanesulfonyl group under acidic conditions yields the desired lactam.

Diels_Alder Cyclopentadiene Cyclopentadiene Plus + MSC Methanesulfonyl Cyanide Adduct Bicyclic Adduct MSC->Adduct Diels-Alder Reaction H2O_AcOH H₂O / Acetic Acid Vince_Lactam (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one H2O_AcOH->Vince_Lactam Hydrolysis

Caption: Diels-Alder synthesis of Vince lactam.

Experimental Protocol: Synthesis of Vince Lactam

This protocol is adapted from established industrial procedures.[3][4]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methanesulfonyl Cyanide103.123.61 g0.035
Cyclopentadiene66.102.55 g0.0386
Dichloromethane84.9340 mL-
Acetic Acid60.056 mL-
Water18.0260 mL-
30% Sodium Hydroxide Solution-As needed-
Magnesium Sulfate (anhydrous)120.37As needed-

Procedure:

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve methanesulfonyl cyanide in 30 mL of dichloromethane and cool the solution to -20°C.

  • Slowly add a solution of cyclopentadiene in 10 mL of dichloromethane to the cooled solution. Maintain the reaction temperature between -17°C and -22°C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Add 6 mL of acetic acid to the reaction mixture.

  • Quench the reaction by adding 60 mL of water.

  • Neutralize the mixture to a pH of approximately 8 with a 30% sodium hydroxide solution.

  • Separate the organic phase and extract the aqueous phase three times with dichloromethane.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or chromatography if necessary. A typical yield for this reaction is around 70%.[4]

Part B: N-Acetylation to Yield this compound

The final step involves the acetylation of the lactam nitrogen of Vince lactam. This is a standard transformation that can be achieved with high efficiency using acetic anhydride.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the lactam acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the N-acetylated product.

Acetylation Vince_Lactam (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one Plus + Acetic_Anhydride Acetic Anhydride Acetylated_Product This compound Acetic_Anhydride->Acetylated_Product N-Acetylation Plus2 Plus2 Acetic_Acid Acetic Acid

Caption: N-Acetylation of Vince lactam.

Experimental Protocol: N-Acetylation

This is a general protocol for N-acetylation that can be adapted for Vince lactam.[5]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 1g Vince Lactam)Moles
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one109.131.0 g0.00916
Acetic Anhydride102.091.0 mL (1.08 g)0.0106
Pyridine (optional, as catalyst)79.100.1 mL-
Dichloromethane84.9320 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Water18.02As needed-
Magnesium Sulfate (anhydrous)120.37As needed-

Procedure:

  • Dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one in 20 mL of dichloromethane in a round-bottom flask.

  • Add acetic anhydride to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be purified by column chromatography on silica gel if necessary.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data
TechniqueExpected Observations for this compound
¹H NMR Appearance of a singlet around δ 2.0-2.5 ppm corresponding to the acetyl methyl protons. The signals for the bicyclic ring protons will be shifted compared to the starting Vince lactam.
¹³C NMR Appearance of a new carbonyl carbon signal for the acetyl group around δ 170 ppm and a methyl carbon signal around δ 20-25 ppm.
IR Spectroscopy A strong absorption band around 1680-1720 cm⁻¹ corresponding to the amide carbonyl stretching, and another strong band around 1650-1690 cm⁻¹ for the acetyl carbonyl.
Mass Spectrometry Predicted [M+H]⁺ of 152.07060.[1]
Comparative Analysis with Starting Material

The most significant change in the spectroscopic data from the starting material, Vince lactam, will be the presence of the acetyl group signals in the ¹H and ¹³C NMR spectra and the additional carbonyl stretch in the IR spectrum. The mass spectrum will show an increase of 42.04 g/mol in the molecular weight.

Safety Considerations

  • Cyclopentadiene: It is flammable and has a low boiling point. It can also form explosive peroxides. It should be handled in a well-ventilated fume hood.

  • Methanesulfonyl Cyanide and Acetic Anhydride: These reagents are corrosive and lachrymatory. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane: It is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable synthetic intermediate. The two-step approach, beginning with the well-established Diels-Alder synthesis of Vince lactam followed by a straightforward N-acetylation, offers a reliable route for obtaining this compound in good yield and purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize and characterize this important molecule for their applications in drug discovery and development.

References

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (2017). PMC. [Link]

  • This compound. PubChemLite. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. [Link]

  • Acetic Formic Anhydride. Organic Syntheses Procedure. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Acetylation of Peptides and Proteins: Monograph 0003. (2007). IonSource. [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). Frontiers. [Link]

  • Nα Selective Acetylation of Peptides. (n.d.). PMC. [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]

  • One-step transformation of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene and methyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate to ion uptake systems. Arkivoc. [Link]

  • Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Sci-Hub. [Link]

  • 2-Azabicyclo[1][1][6]hept-5-en-3-one. SpectraBase. [Link]

  • Ring‐opening polymerization of 2‐azabicyclo‐[1][1][6]‐hept‐5‐en‐3‐one using metathesis catalysts. ResearchGate. [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • (PDF) Structural determination of -lactams by 1 H and 13 C NMR. ResearchGate. [Link]

  • US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

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Sources

An In-depth Technical Guide to 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one and its Progenitor, Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a derivative of the pivotal synthetic building block known as Vince lactam. Recognizing the limited direct literature on the N-acetylated compound, this guide first establishes a thorough understanding of the parent Vince lactam—its synthesis, properties, and vast applications in medicinal chemistry. Subsequently, it delves into the specific properties of this compound, drawing upon available data and expert scientific interpretation to provide a complete technical profile for researchers, scientists, and drug development professionals.

Part 1: The Cornerstone - (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Introduction and Significance

(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commercially known as Vince lactam, is a strained bicyclic γ-lactam that has become an indispensable tool in synthetic organic and medicinal chemistry.[1][2] Its rigid structure, containing two stereogenic centers and a reactive olefin, makes it a versatile precursor for a multitude of complex molecules.[3] Notably, the enantiomers of Vince lactam are critical intermediates in the synthesis of carbocyclic nucleoside analogues, a class of compounds with potent antiviral activity. The most prominent examples include Abacavir, a cornerstone in HIV therapy, and Carbovir.[1][2][4] The constrained framework of Vince lactam allows for precise stereochemical control in subsequent reactions, a highly desirable feature in drug design.[3]

Synthesis of Racemic Vince Lactam

The industrial-scale synthesis of racemic Vince lactam is predominantly achieved through a [4+2] cycloaddition (Diels-Alder reaction) between cyclopentadiene and a suitable dienophile. Several methods have been reported, with variations in the dienophile and subsequent hydrolysis conditions.

One common and efficient method involves the reaction of cyclopentadiene with methanesulfonyl cyanide, followed by acidic hydrolysis.[5][6]

Step 1: Diels-Alder Reaction

  • In a reaction vessel equipped with a stirrer and under an inert atmosphere, a solution of methanesulfonyl cyanide in a suitable solvent (e.g., dichloromethane) is cooled.

  • Freshly cracked cyclopentadiene is added portion-wise to the solution, maintaining a low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

Step 2: Hydrolysis

  • An acid, typically a carboxylic acid such as acetic acid, is added to the reaction mixture.[5][6]

  • Water is then added, and the mixture is stirred vigorously.

  • The aqueous and organic layers are separated. The aqueous layer is extracted multiple times with an organic solvent.

  • The combined organic layers are washed, dried over a suitable drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

  • The crude Vince lactam can be purified by crystallization or chromatography.

Diagram: Synthesis of Racemic Vince Lactam

G cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Hydrolysis Cyclopentadiene Cyclopentadiene Adduct Diels-Alder Adduct Cyclopentadiene->Adduct + MSC Methanesulfonyl Cyanide MSC->Adduct VinceLactam (±)-Vince Lactam Adduct->VinceLactam  Acidic Hydrolysis  (e.g., Acetic Acid)

Caption: General workflow for the synthesis of racemic Vince lactam.

Properties of Vince Lactam

Vince lactam is a white crystalline solid at room temperature. Its key physical and spectroscopic properties are summarized below.

PropertyValue
Molecular Formula C₆H₇NO
Molar Mass 109.13 g/mol
Appearance White solid
CAS Number (Racemate) 49805-30-3
¹H NMR (CDCl₃, ppm) δ 6.5-6.3 (m, 2H, vinyl), 5.8 (br s, 1H, NH), 4.0 (m, 1H), 3.4 (m, 1H), 2.2 (m, 1H), 1.6 (m, 1H)[7]
¹³C NMR (CDCl₃, ppm) δ 178.1, 137.9, 132.5, 59.8, 50.1, 48.2

Note: NMR data can vary slightly depending on the solvent and instrument.

Reactivity and Applications

The synthetic utility of Vince lactam stems from the reactivity of its two primary functional groups: the lactam and the carbon-carbon double bond.

  • Lactam Reactivity: The lactam can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-amino acid. The nitrogen atom can also be functionalized, for instance, through N-acylation.

  • Olefin Reactivity: The double bond is susceptible to a wide range of electrophilic additions, including halogenation, epoxidation, and dihydroxylation. It can also participate in cycloadditions and metathesis reactions.[1]

These reactive handles have enabled the synthesis of a diverse array of carbocyclic nucleosides and other biologically active molecules.[2][4]

Diagram: Reactivity of Vince Lactam

G cluster_reactions Key Transformations VinceLactam (±)-Vince Lactam Hydrolysis Lactam Hydrolysis VinceLactam->Hydrolysis H⁺/H₂O or OH⁻ N_Func N-Functionalization (e.g., Acylation) VinceLactam->N_Func Acylating Agent Epoxidation Olefin Epoxidation VinceLactam->Epoxidation m-CPBA Dihydroxylation Olefin Dihydroxylation VinceLactam->Dihydroxylation OsO₄

Caption: Key reaction pathways of Vince lactam.

Part 2: The N-Acetylated Derivative - this compound

Introduction

This compound is the N-acetylated analog of Vince lactam. The introduction of the acetyl group to the nitrogen atom modifies the electronic properties and steric environment of the molecule, which in turn influences its reactivity and potential applications. While not as extensively studied as its parent compound, it serves as an important derivative for understanding the structure-activity relationships of this bicyclic system.

Synthesis

The synthesis of this compound is achieved through the N-acetylation of Vince lactam. This is a standard transformation in organic chemistry.

Step 1: N-Acetylation

  • Vince lactam is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

  • The solution is cooled in an ice bath.

  • Acetyl chloride or acetic anhydride is added dropwise to the cooled solution.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature. The progress is monitored by TLC.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Properties of this compound

Detailed experimental spectroscopic data for this compound is not widely available in peer-reviewed literature. However, key identifiers and predicted data are available.[8][9][10]

PropertyValue
Molecular Formula C₈H₉NO₂
Molar Mass 151.16 g/mol
Appearance Liquid (predicted)[8]
CAS Number 162307-09-7[8][9]
Predicted ¹H NMR Signals for vinyl, bridgehead, and bridge protons, plus a singlet for the acetyl methyl group.[10]
Predicted Mass Spec [M+H]⁺ = 152.07060 m/z[10]

The presence of the electron-withdrawing acetyl group is expected to decrease the nucleophilicity of the nitrogen atom and potentially influence the reactivity of the lactam carbonyl group.

Reactivity and Potential Applications

The reactivity of the olefinic double bond in this compound is expected to be similar to that of Vince lactam, undergoing various electrophilic additions. A study on the closely related ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate demonstrated its reaction with various electrophiles to form addition products and epoxides.[11] This suggests that the N-acetylated lactam is also a viable substrate for such transformations.

The primary difference in reactivity compared to Vince lactam lies in the protection of the nitrogen atom. This can be advantageous in multi-step syntheses where reactions at the nitrogen are to be avoided. The acetyl group can be removed under specific conditions to regenerate the free amine functionality if needed.

While specific applications for this compound are not well-documented, its structural similarity to the Vince lactam framework suggests its potential as an intermediate in the synthesis of novel carbocyclic nucleoside analogues and other bioactive compounds. The acetyl group could serve as a protecting group or as a modulator of biological activity.

Conclusion

This compound, while less explored than its parent compound, holds significant potential as a synthetic intermediate. A thorough understanding of the synthesis, properties, and reactivity of Vince lactam provides a solid foundation for the rational design of experiments and synthetic routes involving its N-acetylated derivative. This guide has aimed to consolidate the available information on both compounds, offering valuable insights for researchers in organic synthesis and drug discovery.

References

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). The Chemical Record. [Link][1][2]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (1992).
  • SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. HETEROCYCLES. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. (2012). Chemical Reviews. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). ResearchGate. [Link]

  • This compound. Pharmaffiliates. [Link]

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  • 2-Azabicyclo[1][5][5]hept-5-en-3-one. SpectraBase. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. [Link]

  • (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. PubChem. [Link]

  • Ring‐opening polymerization of 2‐azabicyclo‐[1][5][5]‐hept‐5‐en‐3‐one using metathesis catalysts. (1994). Journal of Polymer Science Part A: Polymer Chemistry. [Link]

  • Vince lactam. Wikipedia. [Link]

  • Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). Repository of the Academy's Library. [Link]

  • N-Acetylcaprolactam. PubChem. [Link]

  • Reactions of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and 4-acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one with some electrophiles. (1996). Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Introduction: A Key Derivative of a Foundational Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

This compound is a significant molecule in the landscape of synthetic organic and medicinal chemistry. It is the N-acetylated derivative of the renowned chiral building block, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam. The parent Vince lactam is a cornerstone in the synthesis of carbocyclic nucleosides, a class of compounds with potent biological activities.[1][2][3] Its rigid, bicyclic structure provides a stereochemically defined scaffold that has been instrumental in the development of major antiviral drugs, including Abacavir (Ziagen™) and Carbovir, which are critical in the treatment of HIV.[4][5][6]

The addition of an acetyl group to the nitrogen atom at the 2-position modifies the electronic and steric properties of the parent lactam. This transformation is often a key step in synthetic sequences, serving as a protecting group or as a means to modulate the molecule's reactivity and biological profile. This guide provides a comprehensive analysis of the structure of this compound, detailing its core scaffold, functional group characteristics, stereochemistry, and the spectroscopic techniques used for its elucidation.

Molecular Architecture: Nomenclature and Stereochemistry

The systematic IUPAC name, this compound, precisely defines the molecule's connectivity and key functional groups.

  • Bicyclic System: The core is a bicyclo[2.2.1]heptane skeleton, a strained system featuring a six-membered boat-like ring bridged by a single methylene group.

  • Heteroatom: 2-aza indicates that the nitrogen atom replaces the carbon at position 2.

  • Unsaturation: The -5-en suffix denotes a double bond between carbons C5 and C6.

  • Functional Groups: A ketone (-3-one) is present at C3, forming a γ-lactam (a cyclic amide) with the nitrogen at C2. An acetyl group (CH₃CO-) is attached to this nitrogen.

The molecule possesses two chiral centers at the bridgehead positions, C1 and C4. Consequently, it exists as a pair of enantiomers. The stereochemistry of these centers is critical, as the biological activity of derivatives like Abacavir is dependent on the correct enantiomerically pure precursor.[7] For example, the enantiomer commonly used in drug synthesis is derived from (1R,4S)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one.[5]

Caption: Structure of this compound.

Structural Elucidation via Spectroscopy

Confirming the structure of this compound relies on a combination of modern spectroscopic techniques. The data presented below are predictive, based on the known spectra of the parent Vince lactam and the expected influence of the N-acetyl group.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly informative. Key expected signals include:

    • Vinyl Protons (H5, H6): Two distinct signals in the olefinic region (~6.0-7.0 ppm), appearing as doublets or multiplets due to coupling with each other and adjacent bridgehead protons.

    • Bridgehead Protons (H1, H4): Two signals in the range of ~3.0-5.0 ppm. The proton adjacent to the nitrogen (H1) would likely be further downfield.

    • Bridge Methylene Protons (H7a, H7b): Two signals for the diastereotopic protons of the CH₂ bridge, often appearing as doublets of doublets due to geminal and vicinal coupling, typically around ~1.5-2.5 ppm.

    • Acetyl Protons: A sharp singlet integrating to three protons in the upfield region (~2.0-2.5 ppm), characteristic of a methyl group adjacent to a carbonyl.

  • ¹³C NMR: The carbon spectrum complements the proton data:

    • Carbonyl Carbons: Two signals in the highly deshielded region (~165-180 ppm), corresponding to the lactam and acetyl carbonyls.

    • Vinyl Carbons (C5, C6): Two signals in the olefinic region (~130-140 ppm).

    • Bridgehead Carbons (C1, C4): Signals for the two bridgehead carbons.

    • Bridge Methylene Carbon (C7): A single signal in the aliphatic region.

    • Acetyl Methyl Carbon: A signal in the upfield region (~20-25 ppm).

Data Type Expected Chemical Shift / Frequency Assignment
¹H NMR ~6.0-7.0 ppmVinyl protons (H5, H6)
~3.0-5.0 ppmBridgehead protons (H1, H4)
~1.5-2.5 ppmMethylene bridge protons (H7a, H7b)
~2.0-2.5 ppm (singlet)Acetyl methyl protons (-COCH₃)
¹³C NMR ~165-180 ppmCarbonyl carbons (Lactam C=O, Acetyl C=O)
~130-140 ppmVinyl carbons (C5, C6)
(Varies)Bridgehead & Methylene carbons (C1, C4, C7)
~20-25 ppmAcetyl methyl carbon (-COCH₃)
IR Spectroscopy ~1700-1750 cm⁻¹ (strong)Lactam C=O stretch
~1650-1680 cm⁻¹ (strong)Acetyl C=O stretch
~1620-1640 cm⁻¹ (medium)C=C stretch
Mass Spectrometry 151.06 m/z[M]⁺ (Molecular Ion for C₈H₉NO₂)[12]
Infrared (IR) Spectroscopy

IR spectroscopy is crucial for identifying the key functional groups. The spectrum would be dominated by two strong carbonyl absorption bands. The lactam carbonyl typically appears at a higher frequency (~1700-1750 cm⁻¹) due to ring strain, while the tertiary amide carbonyl of the acetyl group would appear at a slightly lower frequency (~1650-1680 cm⁻¹). A weaker absorption corresponding to the C=C double bond stretch is also expected around 1620-1640 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule. The molecular formula C₈H₉NO₂ corresponds to a molecular weight of 151.16 g/mol .[13] The exact mass measurement would provide unambiguous confirmation of the molecular formula. Fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the bicyclic system.

Synthesis and Chemical Reactivity

The structure's inherent features—a strained bicyclic system, a reactive alkene, and two amide carbonyls—dictate its synthesis and chemical behavior.

Synthesis Protocol: N-Acetylation of Vince Lactam

The most direct route to this compound is through the N-acetylation of the parent Vince lactam.

Start Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Reagents Acetic Anhydride (Ac₂O) Pyridine (Solvent/Base) Reaction Stir at Room Temp. Start->Reaction Reagents->Reaction Workup Aqueous Workup (e.g., dilute HCl, NaHCO₃) Reaction->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol:

  • Dissolution: Dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) dropwise with stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into ice-cold 1M HCl (aq) and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acetylated lactam.

Structural Influence on Reactivity

The N-acetyl group significantly alters the reactivity compared to the parent Vince lactam. It renders the nitrogen non-nucleophilic and non-basic. The primary site of reactivity becomes the C5-C6 double bond. This alkene is susceptible to a variety of transformations:

  • Electrophilic Addition: The double bond can react with electrophiles. For instance, reaction with a peroxy acid like m-CPBA would likely yield the corresponding epoxide, a valuable intermediate for further functionalization.[14]

  • Hydrogenation: Catalytic hydrogenation will reduce the double bond, yielding the saturated bicyclic lactam.

  • Cycloadditions: The strained double bond can participate in various cycloaddition reactions.

  • Lactam Cleavage: Under strong hydrolytic conditions (acidic or basic), the lactam ring can be opened to yield a substituted aminocyclopentane carboxylic acid derivative.

Start 2-Acetyl-2-azabicyclo- [2.2.1]hept-5-en-3-one Epoxide Epoxidized derivative Start->Epoxide  m-CPBA (Electrophilic Addition) Saturated Saturated derivative Start->Saturated  H₂, Pd/C (Hydrogenation)

Caption: Key reactions at the C5-C6 double bond.

Conclusion

The structure of this compound is defined by its strained, stereochemically rich bicyclic lactam core, derived from the medicinally vital Vince lactam. The N-acetyl group modulates its electronic properties, focusing the molecule's reactivity towards its endocyclic double bond. This feature makes it a versatile intermediate for accessing a wide array of complex, polyfunctionalized cyclopentane and pyrrolidine derivatives. A thorough understanding of its three-dimensional structure and spectroscopic signatures, as outlined in this guide, is essential for its effective utilization in the design and synthesis of novel therapeutic agents and complex organic molecules.

References

  • Solid-Phase Synthesis of Carbocyclic Nucleosides. ACS Publications. Available at: [Link]

  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. National Institutes of Health (NIH). Available at: [Link]

  • Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. Available at: [Link]

  • The Biosynthesis of Carbocyclic Nucleosides. Royal Society of Chemistry. Available at: [Link]

  • Reactions of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and 4-acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one with some electrophiles. Royal Society of Chemistry. Available at: [Link]

  • Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. ResearchGate. Available at: [Link]

  • This compound | C8H9NO2. BuyersGuideChem. Available at: [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. Available at: [Link]

  • Vince lactam. Wikipedia. Available at: [Link]

  • Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Repository of the Academy's Library. Available at: [Link]

  • US6780635B2 - Process for the preparation of optically active azabicyclo heptanone derivatives. Google Patents.
  • This compound. PubChemLite. Available at: [Link]

  • CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Google Patents.
  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.
  • 2-Azabicyclo[1][15][15]hept-5-en-3-one. SpectraBase. Available at: [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. Available at: [Link]

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A Comprehensive Technical Guide to 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: Nomenclature, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a key synthetic intermediate derived from the versatile building block, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as Vince lactam. We will dissect its systematic IUPAC name, explore its synthesis, and discuss its strategic application in the development of therapeutic agents, particularly carbocyclic nucleoside analogues.

Decoding the IUPAC Nomenclature: A Systematic Approach

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds, ensuring clarity and precision. The name "this compound" can be deconstructed to reveal the intricate structure of the molecule.

The Bicyclic Core: Bicyclo[2.2.1]heptane

The foundation of the name is bicyclo[2.2.1]heptane . This describes a bicyclic molecule containing a total of seven carbon atoms ("heptane"). The numbers within the brackets, [2.2.1], denote the lengths of the three bridges connecting the two bridgehead carbons. In this system, there are two bridges of two carbons each and one bridge of a single carbon.

The numbering of the bicyclic system begins at one of the bridgehead carbons, proceeds along the longest bridge to the second bridgehead carbon, continues along the next longest bridge back to the first bridgehead, and concludes with the shortest bridge.

Heteroatom and Unsaturation

The prefix "2-aza " indicates that the carbon atom at position 2 is replaced by a nitrogen atom. The suffix "-5-en " signifies the presence of a double bond between carbons 5 and 6.

Functional Groups

The name incorporates two key functional groups:

  • "-3-one ": A ketone functional group is present at position 3.

  • "2-Acetyl ": An acetyl group (CH₃CO-) is attached to the nitrogen atom at position 2.

Stereochemistry: The Importance of endo and exo

The rigid bicyclo[2.2.1]heptane framework gives rise to stereoisomers, distinguished by the prefixes endo and exo. These descriptors denote the relative orientation of a substituent to the bridges.

  • Exo : The substituent is on the opposite side of the shortest bridge (the C7 bridge in this case).

  • Endo : The substituent is on the same side as the shortest bridge.

While the name "this compound" does not explicitly state the stereochemistry, it is crucial in synthetic applications. The thermodynamically more stable exo isomer is often the desired product in Diels-Alder reactions used to construct this framework. For specific enantiomers, the Cahn-Ingold-Prelog (R/S) notation is used, such as in (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one.[1]

IUPAC_Nomenclature cluster_Core Core Structure cluster_Modifications Modifications cluster_FunctionalGroups Functional Groups Bicyclo Bicyclo[2.2.1]heptane Heptane Heptane (7 atoms total) Bicyclo->Heptane Parent alkane Bridges [2.2.1] Bridges Bicyclo->Bridges Bridge lengths Aza 2-aza Aza->Bicyclo N at pos. 2 En 5-en En->Bicyclo C=C at pos. 5 One 3-one One->Bicyclo C=O at pos. 3 Acetyl 2-Acetyl Acetyl->Aza CH3CO- on N IUPAC_Name This compound IUPAC_Name->Bicyclo IUPAC_Name->Aza IUPAC_Name->En IUPAC_Name->One IUPAC_Name->Acetyl

Caption: Breakdown of the IUPAC name for this compound.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-acetylation of its precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam). Vince lactam itself is a versatile intermediate, and its synthesis has been extensively studied.[2]

Preparation of the Precursor: Vince Lactam

Racemic Vince lactam is commonly synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrolysis.[3] Enzymatic resolution can then be employed to obtain the desired enantiomerically pure lactam.[4]

Experimental Protocol: N-Acetylation of Vince Lactam

The introduction of the acetyl group onto the nitrogen atom of the lactam is a crucial step for its use in certain synthetic pathways. The acetyl group can serve as a protecting group, modulating the reactivity of the nitrogen and influencing the stereochemical outcome of subsequent reactions.

Materials and Reagents:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one109.13->98%
Acetic Anhydride102.091.082>99%
Pyridine79.100.982Anhydrous
Dichloromethane (DCM)84.931.326Anhydrous
Saturated Sodium Bicarbonate Solution---
Anhydrous Magnesium Sulfate120.37--

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Addition of Reagents: To the stirred solution, add anhydrous pyridine (1.2 eq). Cool the mixture to 0 °C using an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford this compound as a pure compound.[5]

Acetylation_Workflow Start Dissolve Vince Lactam in anhydrous DCM Add_Pyridine Add anhydrous Pyridine Start->Add_Pyridine Cool Cool to 0 °C Add_Pyridine->Cool Add_Ac2O Add Acetic Anhydride dropwise Cool->Add_Ac2O Stir Stir at RT for 2-4h Add_Ac2O->Stir Monitor Monitor by TLC Stir->Monitor Workup Quench with NaHCO3 (aq) and extract with DCM Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the N-acetylation of Vince lactam.

Applications in Drug Development

The rigid, chiral scaffold of this compound makes it a valuable intermediate in the synthesis of complex, biologically active molecules. Its primary application lies in the synthesis of carbocyclic nucleoside analogues, which are a class of antiviral and anticancer agents.

Role in Carbocyclic Nucleoside Synthesis

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group. This modification imparts greater metabolic stability to the molecule. Vince lactam and its derivatives are key precursors for the cyclopentenyl moiety of these compounds.[2] The N-acetyl group in this compound can influence the stereoselectivity of subsequent transformations, such as dihydroxylation of the double bond, which is a critical step in establishing the correct stereochemistry of the final drug molecule.

Synthesis of Abacavir: A Case Study

Abacavir is a potent reverse transcriptase inhibitor used in the treatment of HIV/AIDS. The synthesis of Abacavir relies heavily on the stereochemically defined cyclopentenylamine core, which is derived from an enantiomerically pure form of Vince lactam.[6][7] While the direct use of the N-acetylated derivative in the most common industrial syntheses of Abacavir is not always the primary route, its chemistry is fundamental to the exploration of alternative synthetic pathways and the development of new analogues.

Drug_Development_Pathway Vince_Lactam (-)-Vince Lactam Acetylation N-Acetylation Vince_Lactam->Acetylation Acetylated_Lactam This compound Acetylation->Acetylated_Lactam Functionalization Stereoselective Functionalization (e.g., Dihydroxylation) Acetylated_Lactam->Functionalization Core_Structure Chiral Cyclopentenylamine Core Functionalization->Core_Structure Coupling Coupling with Purine Base Core_Structure->Coupling Abacavir Abacavir Coupling->Abacavir

Caption: Simplified synthetic pathway from Vince lactam to Abacavir, highlighting the potential role of the N-acetylated intermediate.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. A thorough understanding of its IUPAC nomenclature provides a clear picture of its complex, three-dimensional structure. Its synthesis from the readily available Vince lactam is a straightforward yet crucial transformation that enables its use in the construction of more complex molecular architectures. The strategic application of this N-acetylated lactam in the synthesis of carbocyclic nucleoside analogues underscores its importance in the ongoing quest for new and effective therapeutic agents. This guide serves as a foundational resource for researchers and professionals in the field, providing both the theoretical underpinnings and practical insights necessary for the effective utilization of this versatile chemical entity.

References

  • PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • Wikipedia. Vince lactam. Available from: [Link]

  • PubMed. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available from: [Link]

  • Google Patents. Process for the preparation of optically active azabicyclo heptanone derivatives.
  • ResearchGate. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available from: [Link]

  • Repository of the Academy's Library. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Available from: [Link]

  • PubMed. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Available from: [Link]

  • ResearchGate. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Available from: [Link]

  • ACS Publications. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Available from: [Link]

  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • ResearchGate. ChemInform Abstract: Reactions of Ethyl 2Acetyl2-azabicyclo(2.2.1)hept-5-ene-3- carboxylate and 4-Acetylamino-2-oxabicyclo(3.3.0)oct-7-en-3-one with Some Electrophiles. Available from: [Link]

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An In-depth Technical Guide to 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Derivative in Pharmaceutical Synthesis

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, identified by its CAS number 162307-09-7, is a significant chemical entity within the landscape of pharmaceutical research and development.[1] While not as extensively documented as its renowned precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince Lactam), this N-acetylated derivative holds importance, notably as a recognized impurity in the manufacturing of the antiretroviral medication, Abacavir.[2] The study of such impurities is critical for ensuring the safety and efficacy of therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its role in medicinal chemistry.

Synthesis of this compound: The Acetylation of a Versatile Lactam

The primary route to obtaining this compound is through the N-acetylation of its parent compound, Vince Lactam. Vince Lactam itself is a valuable chiral building block, synthesized via a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrolysis.[3][4] The subsequent acetylation of the lactam's secondary amine is a standard and well-understood transformation in organic chemistry.

Experimental Protocol: N-Acetylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

This protocol describes a general method for the N-acetylation of a lactam using acetic anhydride and pyridine. The causality behind this choice of reagents lies in the mechanism: pyridine, a mild base, acts as a catalyst by deprotonating the lactam nitrogen, thereby increasing its nucleophilicity. Acetic anhydride serves as the electrophilic source of the acetyl group.

Materials:

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Toluene

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 equivalent) in anhydrous pyridine.

  • Addition of Acetylating Agent: Cool the solution to 0 °C using an ice bath. To this, add acetic anhydride (1.5–2.0 equivalents) dropwise. The excess of acetic anhydride ensures the complete conversion of the starting material.[5]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is fully consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the careful addition of methanol.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.[6]

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl to remove any remaining pyridine, water, saturated aqueous NaHCO₃ to neutralize any excess acid, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography to obtain the final product.

SynthesisWorkflow VinceLactam 2-Azabicyclo[2.2.1]hept- 5-en-3-one Reaction N-Acetylation VinceLactam->Reaction Reagents Acetic Anhydride, Pyridine, 0°C to RT Reagents->Reaction Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification FinalProduct 2-Acetyl-2-azabicyclo[2.2.1] hept-5-en-3-one Purification->FinalProduct

Caption: Synthetic workflow for the N-acetylation of Vince Lactam.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its key properties can be summarized from available sources and predicted based on its structure.

PropertyValueSource
CAS Number 162307-09-7[1]
Molecular Formula C₈H₉NO₂[7]
Molecular Weight 151.16 g/mol
Physical Form Liquid

The introduction of the acetyl group is expected to influence the molecule's polarity and reactivity compared to Vince Lactam. The lone pair of electrons on the nitrogen atom is delocalized into the acetyl carbonyl group, making the nitrogen less basic and less nucleophilic. This has implications for its use in further synthetic steps.

Spectroscopic characterization would be essential for confirming the structure of the synthesized compound. In ¹H NMR spectroscopy, one would expect to see the appearance of a singlet corresponding to the methyl protons of the acetyl group, typically in the range of 2-2.5 ppm. The signals for the protons on the bicyclic core would also experience shifts due to the change in the electronic environment around the nitrogen atom.

Applications in Drug Development and Medicinal Chemistry

The most documented role of this compound is as a process-related impurity in the synthesis of Abacavir.[2] Abacavir is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[] The synthesis of Abacavir involves intermediates derived from Vince Lactam, and under certain conditions, acetylation can occur, leading to the formation of this impurity.

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for regulatory bodies. Therefore, the synthesis and characterization of reference standards for impurities like this compound are vital for:

  • Analytical Method Development: To accurately detect and quantify the impurity in batches of the API.

  • Quality Control: To ensure that the levels of the impurity remain within safe and acceptable limits.

  • Safety and Toxicology Studies: To assess any potential biological activity or toxicity associated with the impurity.

Beyond its role as an impurity, the N-acetyl group can be viewed as a protecting group for the lactam nitrogen. In a multi-step synthesis, protecting the nitrogen can prevent unwanted side reactions while other parts of the molecule are being modified. The acetyl group can be removed under specific conditions to regenerate the secondary amine for further functionalization.

ApplicationPathway VinceLactam Vince Lactam AbacavirSynthesis Multi-step Synthesis of Abacavir VinceLactam->AbacavirSynthesis ProtectedIntermediate N-Protected Intermediate in Complex Synthesis VinceLactam->ProtectedIntermediate Intentional Acetylation AcetylatedImpurity 2-Acetyl-2-azabicyclo[2.2.1] hept-5-en-3-one (Process Impurity) AbacavirSynthesis->AcetylatedImpurity Side Reaction QualityControl Analytical Method Development & Quality Control AcetylatedImpurity->QualityControl SafetyAssessment Toxicological Evaluation AcetylatedImpurity->SafetyAssessment

Caption: Roles of this compound.

Conclusion

This compound serves as a compelling case study in the detailed analysis required in modern drug development. While it may not be a final therapeutic agent itself, its emergence as a process-related impurity in the synthesis of a blockbuster drug like Abacavir underscores the necessity for a thorough understanding of its chemical properties and synthesis. For researchers and scientists in the pharmaceutical industry, the ability to synthesize, isolate, and characterize such compounds is paramount to ensuring the quality, safety, and efficacy of life-saving medications. Further research into the reactivity and potential applications of this N-acetylated lactam could reveal new synthetic pathways and molecular scaffolds for future drug discovery efforts.

References

  • SynThink Research Chemicals. (n.d.). Abacavir Impurities: EP/USP Reference Standards. Retrieved from [Link]

  • SynZeal. (n.d.). Abacavir Impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • ResearchGate. (2025). Synthesis and characterization of potent Abacavir impurities. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]

  • Journal of Mass Spectrometry. (2004). Nα Selective Acetylation of Peptides. Retrieved from [Link]

  • ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 49805-30-3, 2-Azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR chemical shifts of ε-lactams (ppm). Retrieved from [Link]

  • CEM. (n.d.). Automated N-Terminal Acetylation. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 162307-09-7 | Product Name : this compound. Retrieved from [Link]

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Spectroscopic Characterization of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a derivative of the versatile building block 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince's lactam. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel bicyclic lactams and their analogues.

Introduction

This compound is a structurally significant molecule, incorporating a rigid bicyclic framework with a synthetically accessible amide functionality. The parent compound, Vince's lactam, is a cornerstone in the synthesis of carbocyclic nucleosides, which are of significant interest for their antiviral and chemotherapeutic properties.[1][2][3] The N-acetylation of this lactam introduces a key functional group that can modulate its chemical and biological properties. A thorough spectroscopic analysis is paramount for confirming the successful synthesis and purity of this compound. This guide will detail the expected spectroscopic data based on the known spectra of the parent lactam and fundamental principles of spectroscopy, and will provide detailed protocols for data acquisition.

Synthesis and Spectroscopic Workflow

The synthesis of this compound is most readily achieved through the N-acetylation of 2-azabicyclo[2.2.1]hept-5-en-3-one. A typical synthetic procedure would involve the reaction of Vince's lactam with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base.

Synthesis_Workflow VincesLactam 2-Azabicyclo[2.2.1]hept-5-en-3-one Reaction N-Acetylation VincesLactam->Reaction AcetylatingAgent Acetic Anhydride / Acetyl Chloride AcetylatingAgent->Reaction Base Pyridine or Triethylamine Base->Reaction Product This compound Reaction->Product Purification Chromatography Product->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy

Caption: Synthetic and analytical workflow for this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. We will consider both ¹H and ¹³C NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the parent lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, has been reported.[4][5] Upon N-acetylation, we anticipate the following key changes:

  • Appearance of a Methyl Singlet: The most significant change will be the appearance of a singlet integrating to three protons, corresponding to the acetyl methyl group. This peak is expected to appear in the range of δ 2.0-2.5 ppm.

  • Downfield Shift of Bridgehead Protons: The bridgehead protons (H1 and H4) will experience a downfield shift due to the electron-withdrawing effect of the acetyl group.

  • Changes in Olefinic Proton Resonances: The chemical shifts of the olefinic protons (H5 and H6) may also be slightly affected.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
H1 (bridgehead)~3.5 - 3.8m
H4 (bridgehead)~3.2 - 3.5m
H5, H6 (olefinic)~6.2 - 6.8m
H7a, H7b (bridge)~1.8 - 2.2m
CH₃ (acetyl)~2.1 - 2.4s

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework.

  • New Carbonyl and Methyl Resonances: The acetylation will introduce two new carbon signals: a carbonyl carbon from the acetyl group (expected around δ 168-172 ppm) and a methyl carbon (expected around δ 20-25 ppm).

  • Shift in the Lactam Carbonyl: The original lactam carbonyl carbon may experience a slight shift.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (lactam)~175 - 180
C=O (acetyl)~168 - 172
C5, C6 (olefinic)~135 - 140
C1 (bridgehead)~60 - 65
C4 (bridgehead)~50 - 55
C7 (bridge)~45 - 50
CH₃ (acetyl)~20 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • Two Carbonyl Stretches: The most prominent feature will be the presence of two distinct carbonyl absorption bands. The lactam carbonyl will likely appear around 1740-1760 cm⁻¹, while the amide carbonyl of the acetyl group will be observed at a lower frequency, typically in the range of 1680-1700 cm⁻¹.

  • Absence of N-H Stretch: The N-H stretching band present in the parent lactam (around 3200-3400 cm⁻¹) will be absent in the N-acetylated product.

  • C=C Stretch: The alkene C=C stretch will be present around 1630-1650 cm⁻¹.

Predicted IR Data

Functional GroupPredicted Wavenumber (cm⁻¹)
C=O (lactam)1740 - 1760
C=O (acetyl)1680 - 1700
C=C (alkene)1630 - 1650
C-H (sp²)3050 - 3100
C-H (sp³)2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular formula for this compound is C₈H₉NO₂.[6][7][8]

  • Molecular Ion Peak: The expected monoisotopic mass is 151.0633 g/mol .[6] In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) should be observed at m/z 151.0633.

  • Common Adducts: In techniques like electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 152.0706) and [M+Na]⁺ (m/z 174.0525) are expected.[6]

  • Fragmentation Pattern: A characteristic fragmentation would be the loss of the acetyl group (CH₃CO•, 43.0184 u), leading to a fragment ion corresponding to the parent lactam cation at m/z 108.0449.

Mass_Spec_Fragmentation ParentIon [M+H]⁺ m/z = 152.0706 FragmentIon [M - CH₂CO + H]⁺ m/z = 110.0600 ParentIon->FragmentIon - C₂H₂O Loss Loss of Ketene (42.0106 u)

Caption: A plausible fragmentation pathway for this compound in MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound
  • Dissolution: Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at 0 °C.

  • Acetylation: Slowly add acetyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2 s

IR Data Acquisition
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Collection: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric contributions.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a robust framework for predicting, acquiring, and interpreting the NMR, IR, and MS data for this compound. By leveraging the known spectroscopic data of its precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, and applying fundamental spectroscopic principles, researchers can confidently verify the structure and purity of this important bicyclic lactam derivative.

References

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Google Patents. (n.d.). CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Azabicyclo[1][1][4]hept-5-en-3-one. Retrieved from [Link]

  • HETEROCYCLES, Vol. 45, No. 9, 1997. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. Retrieved from [Link]

  • ResearchGate. (2025). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Retrieved from [Link]

  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. Retrieved from [Link]

  • ResearchGate. (2025). Ring-opening polymerization of 2-azabicyclo-[1][1][4]-hept-5-en-3-one using metathesis catalysts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Acetylated Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Acetylated Vince Lactam in Modern Drug Discovery

Vince Lactam, formally known as 2-azabicyclo[2.2.1]hept-5-en-3-one, stands as a cornerstone chiral building block in medicinal chemistry. Its rigid bicyclic framework provides a valuable scaffold for the synthesis of a diverse array of carbocyclic nucleoside analogues, which are pivotal in the development of antiviral therapeutics. Notably, it is a key precursor in the synthesis of blockbuster drugs such as the anti-HIV agent Abacavir and the influenza treatment Peramivir.[1][2] The acetylation of the lactam nitrogen to form N-acetyl Vince Lactam is a critical transformation, often employed to modulate the reactivity of the molecule, protect the nitrogen during subsequent synthetic steps, or to explore structure-activity relationships in drug candidates. This guide provides a comprehensive technical overview of the synthesis and rigorous characterization of acetylated Vince Lactam, designed for researchers and professionals in the field of drug development.

I. The Synthetic Pathway: N-Acetylation of Vince Lactam

The N-acetylation of Vince Lactam is a straightforward yet crucial reaction that requires careful control of conditions to ensure high yield and purity. The most common and effective method involves the use of acetic anhydride as the acetylating agent, with pyridine serving as both a solvent and a basic catalyst to activate the lactam nitrogen.[3][4]

Causality of Experimental Choices:
  • Acetic Anhydride as the Acetylating Agent: Acetic anhydride is a powerful and readily available acetylating agent. Its high reactivity is driven by the excellent leaving group potential of the acetate ion.

  • Pyridine as Catalyst and Solvent: Pyridine serves a dual purpose. As a base, it deprotonates the lactam nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of acetic anhydride.[3] As a solvent, it provides a suitable reaction medium for the reactants.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of acetic anhydride, which would lead to the formation of acetic acid and reduce the efficiency of the acetylation reaction.

Experimental Protocol: N-Acetylation of Vince Lactam

Materials:

  • (±)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Pyridine

  • Toluene

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve Vince Lactam (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of lactam).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.5 equivalents per lactam) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by the careful addition of methanol.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Dilute the residue with dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-acetyl Vince Lactam by silica gel column chromatography to yield the pure product.

II. Rigorous Characterization of Acetylated Vince Lactam

Unequivocal characterization of the synthesized N-acetyl Vince Lactam is paramount to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of acetylated Vince Lactam.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. Key expected signals for N-acetyl Vince Lactam include:

  • A singlet for the acetyl methyl protons.

  • Distinct signals for the bridgehead protons.

  • Signals for the vinyl protons of the double bond.

  • Signals for the methylene bridge protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Expected key signals include:

  • A signal for the acetyl carbonyl carbon.

  • A signal for the lactam carbonyl carbon.

  • Signals for the two sp² hybridized carbons of the double bond.

  • Signals for the sp³ hybridized carbons of the bicyclic ring.

Data Presentation:

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~2.2s, 3H (CH₃-C=O)
~6.5-6.8m, 2H (CH=CH)
~4.5-4.8m, 1H (NCH)
~3.2-3.5m, 1H (CH-C=O)
~2.0-2.5m, 2H (CH₂)

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For N-acetyl Vince Lactam (C₈H₉NO₂), the expected molecular weight is approximately 151.16 g/mol .

Expected Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 151 would be expected. Common fragmentation pathways for N-acetyl compounds include the loss of the acetyl group or fragments thereof.

Data Presentation:

Technique Expected m/z Assignment
Electrospray Ionization (ESI-MS)152.07[M+H]⁺
174.05[M+Na]⁺
Electron Ionization (EI-MS)151M⁺
109[M - CH₂CO]⁺
43[CH₃CO]⁺
C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-acetyl Vince Lactam, the key characteristic absorption bands would be:

  • ~1700-1750 cm⁻¹: Strong absorption due to the C=O stretching of the imide group.

  • ~1650 cm⁻¹: Strong absorption due to the C=O stretching of the lactam.

  • ~1640 cm⁻¹: C=C stretching of the alkene.

III. Workflow and Logical Relationships

The synthesis and characterization of acetylated Vince Lactam follow a logical and self-validating workflow.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis cluster_characterization Characterization s1 Vince Lactam s2 N-Acetylation (Acetic Anhydride, Pyridine) s1->s2 s3 Work-up s2->s3 s4 Purification (Column Chromatography) s3->s4 c1 ¹H NMR s4->c1 Pure Acetylated Vince Lactam c2 ¹³C NMR s4->c2 Pure Acetylated Vince Lactam c3 Mass Spectrometry s4->c3 Pure Acetylated Vince Lactam c4 IR Spectroscopy s4->c4 Pure Acetylated Vince Lactam G cluster_0 Core Compound cluster_1 Chemical Transformation cluster_2 Product cluster_3 Analytical Validation A Vince Lactam B N-Acetylation A->B Reactant C Acetylated Vince Lactam B->C Yields D Spectroscopic Characterization (NMR, MS, IR) C->D Confirms Structure & Purity

Caption: Logical relationship between synthesis, product, and validation.

IV. Conclusion and Future Perspectives

The successful synthesis and thorough characterization of acetylated Vince Lactam are fundamental steps in its application for drug discovery and development. The protocols and analytical data presented in this guide provide a solid foundation for researchers to confidently prepare and validate this important synthetic intermediate. Future work could involve exploring alternative, greener acetylation methods and developing asymmetric syntheses to directly obtain enantiomerically pure N-acetyl Vince Lactam derivatives, further expanding its utility in the creation of novel therapeutic agents.

References

  • Vince, R. A brief history of the development of Ziagen. Chemtracts2008, 21, 127-134.
  • Singh, R.; Vince, R. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chem. Rev.2012, 112 (8), 4642–4686.
  • Wikipedia. Vince lactam. [Link]

  • PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. [Link]

  • ResearchGate. How can I get acetylation with acetic anhydride and prydine? [Link]

  • UCLA Chemistry and Biochemistry. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. [Link]

  • NIST WebBook. L-Cysteine, N-acetyl-. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (PDF) Structural determination of -lactams by 1 H and 13 C NMR. [Link]

  • PMC. Nα Selective Acetylation of Peptides. [Link]

  • PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

Sources

The Strategic Role of the Acetyl Group in the Chemistry of 2-Azabicyclo[2.2.1]hept-5-en-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Protecting Group

2-Azabicyclo[2.2.1]hept-5-en-3-one, widely known in the scientific community as Vince Lactam, is a cornerstone chiral building block in modern medicinal chemistry.[1][2] Its rigid, strained bicyclic framework and versatile functional handles—a lactam, an alkene, and two stereocenters—have rendered it an indispensable precursor for a multitude of complex therapeutic agents, most notably carbocyclic nucleoside analogues like the anti-HIV drug Abacavir.[2] While the parent lactam's chemistry is extensively documented, the introduction of an acetyl group at the nitrogen atom (N-acetylation) transcends its traditional role as a simple protecting group. This modification fundamentally alters the electronic and steric landscape of the molecule, thereby modulating its reactivity and opening new avenues for synthetic diversification.

This in-depth technical guide, intended for researchers, scientists, and professionals in drug development, will elucidate the multifaceted role of the N-acetyl group in the 2-azabicyclo[2.2.1]hept-5-en-3-one scaffold. We will move beyond a descriptive overview to a causative analysis of how this seemingly minor alteration dictates reaction outcomes, influences stereoselectivity, and provides strategic advantages in complex synthetic pathways.

Electronic Modulation of the Lactam Core by N-Acetylation

The primary influence of the acetyl group is electronic. In the parent Vince Lactam, the nitrogen lone pair participates in resonance with the adjacent carbonyl group, creating a planar and relatively stable amide bond. This delocalization reduces the electrophilicity of the carbonyl carbon and the nucleophilicity of the nitrogen.

The introduction of an acetyl group, which is strongly electron-withdrawing, significantly perturbs this electronic arrangement. The acetyl carbonyl competes for the nitrogen's lone pair, thereby diminishing the resonance stabilization of the lactam amide bond. This has several profound consequences:

  • Increased Carbonyl Electrophilicity: With reduced electron donation from the nitrogen, the lactam carbonyl carbon becomes more electron-deficient and, therefore, more susceptible to nucleophilic attack. This can facilitate ring-opening reactions under milder conditions compared to the parent lactam.

  • Decreased Nitrogen Nucleophilicity: The delocalization of the nitrogen's lone pair across two carbonyl groups drastically reduces its basicity and nucleophilicity. This makes the N-acetylated lactam less prone to N-alkylation or other reactions at the nitrogen center.

  • Amide Bond Planarity and Reactivity: The competition for the nitrogen lone pair can lead to a more pyramidal nitrogen and a slight twisting of the amide bond. This deviation from planarity further reduces the resonance energy and increases the ground-state energy of the amide, making it more reactive.

The following diagram illustrates the electronic shift upon N-acetylation:

Caption: Comparison of resonance in Vince Lactam and its N-acetyl derivative.

Influence on Reactivity and Stereoselectivity

The electronic and steric changes imposed by the N-acetyl group have a direct and predictable impact on the reactivity of the bicyclic system.

Reactivity of the Alkene Moiety

The alkene in the 2-azabicyclo[2.2.1]hept-5-en-3-one system is a key site for functionalization. The nature of the N-substituent can influence the outcome of reactions at this position.

Case Study: Regioselective Hydroarylation

A notable example of the directing influence of an N-substituent is in the palladium-catalyzed hydroarylation of Vince Lactam derivatives. Research has shown that the regioselectivity of the arylation on the double bond can be controlled by the choice of the N-substituent. While a direct comparison with the N-acetyl group in this specific reaction is not extensively documented, the principle that the electronic nature of the N-substituent dictates the outcome is well-established. An electron-withdrawing group like acetyl is expected to influence the electron density of the double bond, thereby affecting its interaction with the palladium catalyst and the arylating agent.

Electrophilic Additions

In reactions with electrophiles, the N-acetyl group is expected to have a less pronounced effect on the double bond's reactivity compared to its effect on the lactam core. However, the steric bulk of the acetyl group may influence the facial selectivity of the attack, potentially favoring addition from the exo face, which is generally less hindered.

Lactam Ring-Opening Reactions

As previously mentioned, the electron-withdrawing nature of the acetyl group enhances the electrophilicity of the lactam carbonyl. This makes N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one a more reactive substrate for nucleophilic ring-opening compared to the parent Vince Lactam.

Experimental Protocol: Base-Catalyzed Hydrolysis

A comparative hydrolysis experiment can effectively demonstrate this principle.

Objective: To compare the rate of hydrolysis of Vince Lactam and N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one under basic conditions.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

  • (±)-N-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

  • 1 M Sodium hydroxide solution

  • Tetrahydrofuran (THF)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 50% Ethyl acetate in Hexane)

  • Visualizing agent (e.g., Potassium permanganate stain)

Procedure:

  • Prepare two separate reaction vials. In vial A, dissolve 10 mg of Vince Lactam in 1 mL of THF. In vial B, dissolve 10 mg of N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in 1 mL of THF.

  • To each vial, add 0.5 mL of 1 M NaOH solution.

  • Stir both reactions at room temperature.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Spot the reaction mixture on a TLC plate and elute with the developing solvent.

  • Visualize the spots using a potassium permanganate stain. The starting material and the ring-opened product (a carboxylic acid) will have different Rf values.

  • Compare the rate of disappearance of the starting material in both reactions.

Expected Outcome: The N-acetylated lactam (vial B) is expected to undergo hydrolysis at a significantly faster rate than the parent Vince Lactam (vial A). This is a direct consequence of the increased electrophilicity of its lactam carbonyl.

The following workflow illustrates this expected reactivity difference:

G cluster_0 Comparative Hydrolysis start Reaction Setup vince Vince Lactam + NaOH start->vince acetyl_vince N-Acetyl Vince Lactam + NaOH start->acetyl_vince monitor TLC Monitoring vince->monitor acetyl_vince->monitor vince_slow Slow Reaction monitor->vince_slow Slower disappearance of starting material acetyl_fast Fast Reaction monitor->acetyl_fast Faster disappearance of starting material end Complete Hydrolysis vince_slow->end acetyl_fast->end

Caption: Expected workflow for comparative hydrolysis.

Spectroscopic Characterization: Identifying the Acetyl Signature

The presence of the acetyl group is readily identifiable through standard spectroscopic techniques, providing a clear distinction from the parent Vince Lactam.

Spectroscopic TechniqueVince Lactam (C₆H₇NO)N-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one (C₈H₉NO₂)Rationale for Difference
¹H NMR N-H proton signal presentAbsence of N-H proton signal; presence of a singlet around 2.0-2.5 ppm (CH₃)Acetylation removes the N-H proton and introduces a methyl group.
¹³C NMR Carbonyl signalTwo carbonyl signals (lactam and acetyl)The acetyl group introduces a second carbonyl carbon.
IR Spectroscopy N-H stretch (~3200-3400 cm⁻¹); Amide I band (~1680 cm⁻¹)Absence of N-H stretch; Two carbonyl bands (imide) ~1700 cm⁻¹ and ~1740 cm⁻¹Disappearance of the N-H bond and the presence of two carbonyls in an imide system.

Synthetic Applications and Strategic Considerations

The decision to use N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one over the parent lactam is a strategic one, driven by the desired chemical transformation.

  • Protecting the Nitrogen: In multi-step syntheses where the lactam nitrogen could potentially interfere with subsequent reactions (e.g., acting as a nucleophile or base), the acetyl group serves as an effective protecting group. It is generally stable to a range of reaction conditions but can be removed under specific hydrolytic conditions.

  • Modulating Reactivity in Metathesis Reactions: Studies on the ring-opening cross-metathesis (ROCM) of N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-ones have shown that the nature of the N-substituent influences the reaction's efficiency and selectivity. The N-acetyl derivative has been used in these studies to tune the electronic properties of the substrate.

  • Enabling Specific Transformations: For reactions that require a more electrophilic lactam carbonyl, such as certain nucleophilic additions or ring expansions, the N-acetylated derivative is the substrate of choice.

The synthesis of N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is typically achieved through the straightforward acetylation of Vince Lactam using acetic anhydride or acetyl chloride in the presence of a base.

Experimental Protocol: N-Acetylation of Vince Lactam

Objective: To synthesize N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one from Vince Lactam.

Materials:

  • (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve Vince Lactam (1.0 eq) in dry DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

The following diagram outlines the synthesis and strategic utility of N-acetyl Vince Lactam:

G cluster_0 Synthesis and Application Workflow cluster_1 Strategic Applications vince Vince Lactam acetylation N-Acetylation (Acetic Anhydride, Pyridine) vince->acetylation acetyl_vince N-Acetyl Vince Lactam acetylation->acetyl_vince protect Nitrogen Protection acetyl_vince->protect modulate Reactivity Modulation (e.g., Metathesis) acetyl_vince->modulate activate Carbonyl Activation (e.g., Nucleophilic Addition) acetyl_vince->activate

Caption: Synthesis and strategic use of N-acetyl Vince Lactam.

Conclusion: A Tool for Fine-Tuning Reactivity

The acetyl group in 2-azabicyclo[2.2.1]hept-5-en-3-one is far more than an inert spectator. It is a powerful tool for the synthetic chemist, enabling the fine-tuning of the electronic properties and, consequently, the reactivity of this pivotal bicyclic lactam. By withdrawing electron density from the nitrogen atom, the acetyl group deactivates the nitrogen towards unwanted side reactions while simultaneously activating the lactam carbonyl for nucleophilic attack. This dual role allows for a greater degree of control in complex synthetic sequences, making N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one a valuable, and at times superior, alternative to its renowned parent compound. Understanding the causative principles behind the acetyl group's influence is paramount for the rational design of synthetic routes and the development of novel therapeutics based on this versatile scaffold.

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686.
  • Daluge, S., & Vince, R. (1978). A new synthesis of carbocyclic nucleoside analogues. Journal of Organic Chemistry, 43(12), 2311–2314.
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). The Chemical Record. [Link]

  • Vince lactam - Wikipedia. [Link]

  • Aljarilla, A., & Plumet, J. (2008). Tuning the Chemoselectivity of the Metathesis Reactions of N-Substituted 2-Azabicyclo[2.2.1]hept-5-en-3-one. European Journal of Organic Chemistry, 2008(23), 3984-3990.

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An In-depth Technical Guide to the Diels-Alder Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as Vince Lactam, stands as a cornerstone chiral building block in modern medicinal chemistry.[1][2] Its rigid bicyclic framework and versatile functional groups have made it an indispensable precursor for the synthesis of a multitude of carbocyclic nucleoside analogues, which are pivotal in the development of antiviral therapeutics.[3] Notably, it is a key intermediate in the synthesis of blockbuster drugs such as Carbovir and Abacavir, used in the treatment of HIV.[1][3] This guide provides a comprehensive overview of the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one via the Diels-Alder reaction, delving into the reaction's mechanistic underpinnings, stereochemical control, and practical experimental considerations.

The Strategic Importance of the 2-Azabicyclo[2.2.1]hept-5-en-3-one Scaffold

The therapeutic significance of the 2-azabicyclo[2.2.1]hept-5-en-3-one core lies in its unique structural attributes.[2] The constrained bicyclic system mimics the furanose ring of natural nucleosides, while the nitrogen atom at the 2-position and the carbonyl group at the 3-position provide handles for further chemical modifications.[2] The endocyclic double bond allows for a variety of functionalization reactions, enabling the synthesis of a diverse library of analogues.[1] This versatility has cemented its role as a valuable synthon in drug discovery and development, extending beyond antiviral applications to areas such as neuroscience and material science.[4]

The Aza-Diels-Alder Reaction: A Theoretical Framework

The synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one is predominantly achieved through an aza-Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered heterocyclic ring.[5][6] In this reaction, a conjugated diene reacts with a dienophile containing a nitrogen atom (an imine or its equivalent).[5]

The Core Reaction: Cyclopentadiene as the Diene

Freshly cracked cyclopentadiene is the universally employed diene for this synthesis. Its high reactivity is attributed to its locked s-cis conformation, which is a prerequisite for the Diels-Alder reaction.[7]

The Dienophile Challenge: Imines and Their Surrogates

Simple imines are generally poor dienophiles due to the lower electronegativity of nitrogen compared to oxygen. To enhance their reactivity, electron-withdrawing groups are typically attached to the nitrogen atom.[5] This electronic modification lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Commonly employed dienophiles for the synthesis of Vince Lactam include:

  • Chlorosulfonyl Isocyanate (CSI): This highly reactive dienophile undergoes a [2+2] cycloaddition with cyclopentadiene, followed by a rearrangement to the thermodynamically more stable [4+2] adduct.[8][9] Subsequent hydrolysis of the chlorosulfonyl group yields the desired lactam.[8][9] However, this method often suffers from low yields.[8][9]

  • Sulfonyl Cyanides: Dienophiles such as p-toluenesulfonyl cyanide and methanesulfonyl cyanide have proven to be effective for this transformation.[8][10] The reaction proceeds via a Diels-Alder cycloaddition to form an intermediate which, upon hydrolysis, yields 2-azabicyclo[2.2.1]hept-5-en-3-one.[8][9] Methanesulfonyl cyanide is often preferred due to the explosive nature of p-toluenesulfonyl cyanide.[8]

Mechanistic Insights

The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism.[5] In the case of highly reactive dienophiles like those activated with sulfonyl groups, a concerted [4+2] cycloaddition is generally favored. The stereochemical outcome of the reaction is a direct consequence of the concerted nature of this pericyclic reaction.

Strategic Approaches to Stereochemical Control

The biological activity of carbocyclic nucleoside analogues is critically dependent on their stereochemistry. Therefore, controlling the stereochemical outcome of the Diels-Alder reaction is of paramount importance.

Diastereoselectivity: The Endo Rule

As with many Diels-Alder reactions, the cycloaddition of cyclopentadiene with activated imines generally favors the formation of the endo isomer. This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the activating group on the dienophile in the transition state. However, the exo isomer can also be formed, and the ratio of endo to exo products is influenced by reaction conditions such as temperature and the presence of catalysts.[11]

Enantioselectivity: The Role of Chiral Auxiliaries and Catalysts

The synthesis of enantiomerically pure Vince Lactam is a key objective. This is typically achieved through two main strategies:

  • Chiral Auxiliaries: The attachment of a chiral auxiliary to the dienophile can direct the approach of the diene from one face, leading to the preferential formation of one enantiomer.[12] For instance, the use of chiral sulfonyl cyanides has been shown to induce enantioselectivity in the Diels-Alder reaction.[12]

  • Lewis Acid Catalysis: Lewis acids can play a dual role in the aza-Diels-Alder reaction. They can activate the dienophile by coordinating to the nitrogen or a nearby carbonyl group, thereby accelerating the reaction.[13][14][15] Chiral Lewis acid catalysts can create a chiral environment around the dienophile, leading to a highly enantioselective cycloaddition.[16][17] The choice of Lewis acid and chiral ligand is crucial for achieving high enantiomeric excess (ee).[16]

Experimental Protocols and Methodologies

The following sections provide illustrative experimental protocols for the synthesis of racemic and enantiomerically enriched 2-azabicyclo[2.2.1]hept-5-en-3-one.

Synthesis of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one via Methanesulfonyl Cyanide

This method, adapted from patented industrial processes, offers a reliable route to the racemic product.[8][9][18]

Step 1: Diels-Alder Cycloaddition

  • To a solution of freshly distilled cyclopentadiene (1.2 equivalents) in a suitable solvent such as dichloromethane or toluene at -20 to 0 °C, add a solution of methanesulfonyl cyanide (1.0 equivalent) dropwise under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at this temperature for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Step 2: Hydrolysis

  • Upon completion of the cycloaddition, carefully add a mixture of acetic acid and water to the reaction mixture.

  • Heat the mixture to reflux for 2-4 hours to effect the hydrolysis of the intermediate.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to afford 2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.

Parameter Condition Rationale
Diene Freshly cracked cyclopentadieneEnsures high reactivity by minimizing the presence of the dicyclopentadiene dimer.
Dienophile Methanesulfonyl cyanideA reactive and relatively safe alternative to other sulfonyl cyanides.[8]
Solvent Dichloromethane or TolueneProvides a suitable medium for the reaction and facilitates temperature control.
Temperature -20 to 40 °C for cycloadditionControls the rate of reaction and can influence the endo/exo selectivity.[9]
Hydrolysis Acetic acid/water, refluxEfficiently cleaves the methanesulfonyl group to yield the final lactam.[9]
Enantioselective Synthesis using a Chiral Lewis Acid Catalyst

The following is a generalized procedure for a catalytic asymmetric aza-Diels-Alder reaction. The specific chiral ligand and Lewis acid will determine the enantioselectivity.

Step 1: Catalyst Formation

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral ligand (e.g., a derivative of BINAP or a phosphino-oxazoline) in a dry, aprotic solvent.

  • Add the Lewis acid precursor (e.g., a copper(I) or zinc(II) salt) and stir the mixture at room temperature until the catalyst complex is formed.

Step 2: Asymmetric Cycloaddition

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C).

  • Add the dienophile (e.g., an N-acylimino ester) to the catalyst solution.

  • Slowly add freshly distilled cyclopentadiene to the reaction mixture.

  • Stir the reaction at the low temperature for the specified time, monitoring by TLC.

Step 3: Workup and Purification

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by chromatography to obtain the enantiomerically enriched cycloadduct.

Product Characterization

The synthesized 2-azabicyclo[2.2.1]hept-5-en-3-one can be characterized by a variety of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the bicyclic lactam.[19][20] The characteristic signals for the vinyl protons and the bridgehead protons are key diagnostic features.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the lactam carbonyl group (typically around 1680-1720 cm-1) and the N-H stretch (around 3200-3400 cm-1).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.[19]

  • Chiral High-Performance Liquid Chromatography (HPLC): For enantioselective syntheses, chiral HPLC is used to determine the enantiomeric excess of the product.

Visualizing the Synthesis

Reaction Mechanism

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate cluster_product Product Diene Cyclopentadiene TS [4+2] Cycloaddition Diene->TS HOMO Dienophile Methanesulfonyl Cyanide Dienophile->TS LUMO Intermediate 3-Methanesulfonyl-2-aza- bicyclo[2.2.1]hepta-2,5-diene TS->Intermediate Concerted Mechanism Product 2-Azabicyclo[2.2.1]hept- 5-en-3-one Intermediate->Product Hydrolysis (H3O+) Experimental_Workflow A Reactant Preparation (Cyclopentadiene & Dienophile) B Diels-Alder Cycloaddition (Low Temperature) A->B C Reaction Monitoring (TLC/GC) B->C D Hydrolysis (Acidic Conditions) C->D Reaction Complete E Workup & Extraction D->E F Purification (Chromatography/Distillation) E->F G Product Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow for Vince Lactam synthesis.

Conclusion

The Diels-Alder reaction provides a powerful and versatile platform for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. A thorough understanding of the reaction mechanism, coupled with strategic control over stereochemistry through the use of chiral auxiliaries and catalysts, has enabled the efficient production of this vital building block for the pharmaceutical industry. The continued development of more efficient and selective catalytic systems will undoubtedly further enhance the accessibility and application of Vince Lactam and its derivatives in the ongoing quest for novel therapeutics.

References

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (n.d.). Google Patents.
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]

  • Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (n.d.). Repository of the Academy's Library. Retrieved from [Link]

  • (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one. (n.d.). Premium Collection. Retrieved from [Link]

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  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. Retrieved from [Link]

  • Investigation of Lewis Acid-Catalyzed Asymmetric Aza-Diels−Alder Reactions of 2H-Azirines. (n.d.). ACS Publications. Retrieved from [Link]

  • Lewis acid catalysis of asymmetric aza-Diels-Alder reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (2018). Microbial Cell Factories. Retrieved from [Link]

  • Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2-Azabicycloh[1][1][8]ept-5-en-3-one. (n.d.). SpectraBase. Retrieved from [Link]

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  • Aza-Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (n.d.). Google Patents.
  • Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. (n.d.). ACS Publications. Retrieved from [Link]

  • Catalytic enantioselective aza-Diels-Alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids. (n.d.). PubMed. Retrieved from [Link]

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). (n.d.). HARVEST (uSask). Retrieved from [Link]

  • Catalytic Asymmetric Aza-Diels-Alder Reaction: Pivotal Milestones and Recent Applications to Synthesis of Nitrogen-Containing Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in. (n.d.). TSI Journals. Retrieved from [Link]

  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). UCLA – Chemistry and Biochemistry. Retrieved from [Link]

  • Reactions of Nitroso Hetero Diels-Alder Cycloadducts with Azides: Stereoselective Formation of Triazolines and Aziridines. (n.d.). PMC - NIH. Retrieved from [Link]

  • Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of [(1R,3-exo)-2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl]methanol via Aza-Diels-Alder Reaction. (n.d.). Thieme Connect. Retrieved from [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one (98%). (n.d.). Amerigo Scientific. Retrieved from [Link]

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  • ChemInform Abstract: 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

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  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. (2022). NIH. Retrieved from [Link]

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  • 2-Cyclohexen-1-one, 4-(hydroxymethyl). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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The Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one: A Technical Guide to Core Starting Materials and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a crucial chiral building block in medicinal and organic chemistry. Its rigid bicyclic framework and versatile functionality make it an invaluable precursor for the synthesis of a wide array of complex molecules, most notably carbocyclic nucleoside analogues with significant antiviral properties. This guide provides an in-depth exploration of the foundational starting materials and the core synthetic strategies employed in the preparation of this important compound, with a focus on the underlying chemical principles that govern these transformations. The primary synthetic route hinges on the well-established Diels-Alder reaction, a powerful tool for the construction of cyclic systems.

Core Synthetic Strategy: The Diels-Alder Approach

The cornerstone of the synthesis of the 2-azabicyclo[2.2.1]hept-5-en-3-one core is the [4+2] cycloaddition, or Diels-Alder reaction. This reaction involves the concerted cycloaddition of a conjugated diene with a dienophile. In this specific synthesis, the readily available and inexpensive cyclopentadiene serves as the diene. The choice of the dienophile is critical and directly influences the subsequent steps of the synthesis.

The overall synthetic pathway can be visualized as a two-stage process: first, the construction of the parent lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince's Lactam), followed by the acetylation of the lactam nitrogen.

G cluster_0 Part 1: Synthesis of Vince's Lactam cluster_1 Part 2: Acetylation Cyclopentadiene Cyclopentadiene Diels_Alder Diels-Alder Reaction Cyclopentadiene->Diels_Alder Dienophile Dienophile Dienophile->Diels_Alder Intermediate Bicyclic Intermediate Diels_Alder->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Vince_Lactam 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince's Lactam) Hydrolysis->Vince_Lactam Vince_Lactam_2 Vince's Lactam Acetylation Acetylation Vince_Lactam_2->Acetylation Acetylation_Reagent Acetylation Reagent (e.g., Acetic Anhydride) Acetylation_Reagent->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Overall synthetic workflow.

Key Starting Materials: A Comparative Analysis

The choice of dienophile is a critical decision in the synthesis of Vince's Lactam. Several reagents have been successfully employed, each with its own set of advantages and disadvantages.

DienophileKey FeaturesPost-Reaction Processing
Chlorosulfonyl Isocyanate (CSI) Highly reactive, leading to a β-lactam intermediate that rearranges to the desired γ-lactam.[1][2]Requires a reductive cleavage of the N-chlorosulfonyl group.[2][3]
p-Toluenesulfonyl Cyanide Forms a tosyl-protected azanorbornadiene intermediate.Requires acidic or alkaline hydrolysis to remove the tosyl group.[3]
Methanesulfonyl Cyanide Reacts with cyclopentadiene to form a methanesulfonyl-protected intermediate.[2][3]The methanesulfonyl group is removed by hydrolysis, often in the presence of an acid like acetic acid.[2][3]
Cyanogen Chloride A gaseous reagent that can be used in the presence of a solid catalyst.[4]The resulting intermediate is hydrolyzed to yield the final product.[4]

The use of sulfonyl cyanides, particularly methanesulfonyl cyanide, has been adopted for large-scale industrial production due to its efficiency and the relative ease of removing the protecting group.[2][3]

Experimental Protocols

Protocol 1: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one via Methanesulfonyl Cyanide

This protocol is adapted from a patented industrial process and offers a reliable route to Vince's Lactam.[2][3]

Step 1: Diels-Alder Reaction

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve methanesulfonyl cyanide in a solvent such as dichloromethane.

  • Cool the solution to a temperature between -20°C and 0°C.

  • Slowly add freshly distilled cyclopentadiene to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at this temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • The product of this step is 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene.

Step 2: Hydrolysis

  • To the reaction mixture from Step 1, add a carboxylic acid, such as acetic acid.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • The hydrolysis cleaves the methanesulfonyl group, yielding 2-azabicyclo[2.2.1]hept-5-en-3-one.

  • The product can be isolated by extraction and purified by crystallization or chromatography.

Protocol 2: Acetylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Step 1: N-Acetylation

  • Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • The final product, this compound, can be purified by column chromatography.

Mechanistic Considerations

The Diels-Alder reaction proceeds through a concerted pericyclic mechanism, leading to a high degree of stereospecificity. The endo transition state is generally favored due to secondary orbital interactions, which influences the stereochemistry of the resulting bicyclic system.

G cluster_0 Diels-Alder Reaction Mechanism Reactants Cyclopentadiene + Dienophile Transition_State Endo Transition State Reactants->Transition_State Concerted [4+2] Cycloaddition Product Bicyclic Adduct Transition_State->Product

Caption: Simplified Diels-Alder reaction pathway.

Conclusion

The synthesis of this compound is a well-established process that relies on a robust Diels-Alder reaction to construct the core bicyclic lactam framework. The choice of starting materials, particularly the dienophile, offers flexibility in the synthetic design, with sulfonyl cyanides providing an efficient route for large-scale production. Subsequent N-acetylation of the parent lactam provides the target molecule. A thorough understanding of the underlying reaction mechanisms and experimental parameters is crucial for the successful and efficient synthesis of this valuable chiral building block, which continues to be a key intermediate in the development of novel therapeutic agents.[5][6][7]

References

  • Novel Synthesis of Carbocyclic Nucleosides From 2-azabicyclo[2.2.1]heptanes via the Reductive N2-C3 Cleavage Reaction as a Key Step. Nucleic Acids Symp Ser. 1989;(21):75-6.
  • Lactam - Wikipedia. [Link]

  • Development of the biocatalytic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one as an entry to single-enantiomer carbocyclic nucleosides.
  • Dynamic kinetic resolution of Vince lactam c
  • Dynamic kinetic resolution of Vince lactam c
  • Vince lactam - Wikipedia. [Link]

  • First synthesis of 2′,3′-epimino-carbocyclic nucleosides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam) | Request PDF. [Link]

  • Carbocyclic Ribosylamines: Synthesis of 5-Substituted Carbocyclic ??-Ribofuranosylamines | Request PDF. [Link]

  • CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Process for the preparation of 2-azabicyclo[2.2.

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Methodological & Application

Application Note: Strategic Use of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one in the Chemoenzymatic Synthesis of Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of a Strained Lactam

Carbocyclic nucleosides are a critical class of antiviral agents, distinguished from their natural counterparts by the replacement of the furanose sugar's oxygen atom with a methylene group. This structural modification imparts significant biological advantages, most notably an increased metabolic stability against cleavage by phosphorylases, which enhances their therapeutic window. A prime example of their clinical success is Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV.[1]

The cornerstone of many efficient carbocyclic nucleoside syntheses is a remarkably versatile chiral building block: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, colloquially known as Vince's Lactam. Named after its pioneer, Robert Vince, this strained bicyclic molecule provides a rigid scaffold that allows for exquisite stereochemical control over the introduction of functional groups on a cyclopentene ring system. This application note details the strategic chemoenzymatic pathway from racemic Vince's Lactam to key carbocyclic nucleoside precursors, providing both the theoretical basis and actionable protocols for this critical transformation.

Core Synthetic Strategy: A Chemoenzymatic Approach

The industrial synthesis of carbocyclic nucleosides from Vince's Lactam is a showcase of modern synthetic strategy, elegantly merging the precision of biocatalysis with the robustness of traditional organic chemistry. The overall pathway hinges on a few key transformations:

  • Enzymatic Kinetic Resolution: The synthesis begins with the racemic (±)-lactam. A highly enantioselective enzymatic hydrolysis is employed to separate the two enantiomers. This step is paramount as the biological activity of nucleoside analogues is strictly dependent on their stereochemistry.

  • Stereospecific Ring Opening & Reduction: The desired enantiomer of the lactam is then subjected to a reductive ring-opening. This crucial step breaks the bicyclic system to unveil the functionalized cyclopentene core, setting the stereocenters that will become equivalent to the C1' and C4' positions of a natural nucleoside.

  • Nucleobase Coupling: The resulting chiral amino alcohol is the key synthon that is then coupled with a suitable purine or pyrimidine base to construct the final carbocyclic nucleoside.

This strategic sequence is visualized in the workflow below.

G cluster_0 PART 1: Biocatalysis cluster_1 PART 2: Chemical Synthesis racemic (±)-Vince's Lactam resolution Enzymatic Kinetic Resolution racemic->resolution enantiomers (-)-Vince's Lactam (Desired) & (+)-Amino Acid (Byproduct) resolution->enantiomers protection Amine Protection (e.g., Boc group) enantiomers->protection reduction Reductive Ring Opening (e.g., NaBH4) protection->reduction deprotection Deprotection (e.g., HCl) reduction->deprotection amino_alcohol Key Intermediate: (1R,4S)-4-Aminocyclopent- 2-ene-1-methanol deprotection->amino_alcohol coupling Nucleobase Coupling amino_alcohol->coupling nucleoside Carbocyclic Nucleoside (e.g., Abacavir) coupling->nucleoside

Caption: Overall workflow from racemic Vince's Lactam to a carbocyclic nucleoside.

Part 1: Protocol for Enzymatic Kinetic Resolution

Principle: The kinetic resolution of racemic Vince's Lactam leverages the high enantioselectivity of certain enzymes, typically (+)-γ-lactamases. These enzymes preferentially catalyze the hydrolysis of the amide bond in the (+)-enantiomer, converting it to a water-soluble amino acid.[1] This leaves the desired, unreacted (-)-enantiomer in the organic phase, allowing for a straightforward separation. The efficiency of this step is critical for the economic viability of the entire synthesis. Numerous microbial sources for these lactamases have been identified, including species like Microbacterium hydrocarbonoxydans and Pseudomonas fluorescens.[1][2]

Detailed Protocol: (+)-γ-Lactamase Resolution

  • Reaction Setup: Prepare a biphasic system. In a temperature-controlled reactor, suspend racemic this compound (1.0 eq) in a 0.2 M phosphate buffer (pH 7.4). Add a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to facilitate product extraction.[3]

  • Biocatalyst Addition: Introduce the biocatalyst. This can be a whole-cell preparation (e.g., wet cell mass of Pseudomonas solanacearum) or a purified/immobilized (+)-γ-lactamase.[3][4] The catalyst loading is typically low (e.g., 0.1 g wet cell mass per 0.2 g of racemic lactam).[3]

  • Reaction Execution: Stir the mixture vigorously at a controlled temperature (typically 28-30 °C) to ensure efficient mass transfer between the aqueous and organic phases.

  • Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess (ee) of the remaining (-)-lactam.

  • Workup and Isolation: Once ~50% conversion is reached, separate the phases. The aqueous phase contains the hydrolyzed (+)-amino acid. The organic phase contains the desired (-)-Vince's Lactam. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the optically pure (-)-lactam.

ParameterTypical ValueSource
Substrate Conc.10-50 g/L[3]
pH7.0 - 7.5[3]
Temperature28 - 35 °C[3]
Conversion~50%[1]
Yield of (-)-Lactam40 - 45%[1]
Enantiomeric Excess (ee)>99%[1]

Part 2: Protocol for Reductive Ring Opening

Principle: The conversion of the chiral (-)-lactam to the key amino alcohol intermediate involves a stereospecific reductive ring opening. A direct reduction of the amide is challenging. Therefore, a common strategy involves first protecting the lactam's nitrogen (e.g., with a Boc group) followed by reduction of the amide carbonyl with a hydride reagent like sodium borohydride (NaBH₄).[5][6] The hydride attacks the carbonyl, and subsequent rearrangement and workup cleaves the C-N bond of the original bicyclic system to generate the desired cis-1,4-substituted cyclopentene amino alcohol.

Caption: Key steps in the reductive opening of the Boc-protected lactam.

Detailed Protocol: Synthesis of (1S,4R)-4-Amino-2-cyclopentene-1-methanol

  • N-Protection: Dissolve (-)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in a suitable solvent like dichloromethane. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of a base like DMAP. Stir at room temperature until the reaction is complete (monitored by TLC). Work up by washing with dilute acid and brine, then purify to obtain the N-Boc protected lactam.

  • Reduction: Dissolve the N-Boc lactam (1.0 eq) in a protic solvent such as methanol or ethanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, ~2.0 eq) portion-wise, maintaining the temperature below 5 °C.[5][6] The NaBH₄ reduces the amide carbonyl, leading to the ring opening.

  • Workup: After the reaction is complete (TLC), carefully quench the excess NaBH₄ by the slow addition of water or dilute acid. Extract the product, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, into an organic solvent (e.g., ethyl acetate).[5] Dry and concentrate to yield the protected amino alcohol.

  • Deprotection: Dissolve the crude protected amino alcohol in a solvent like methanol and add dilute hydrochloric acid. Stir at room temperature to cleave the Boc protecting group.[5] After the reaction is complete, concentrate the solvent to yield the final product, (1S,4R)-4-amino-2-cyclopentene-1-methanol, typically as its hydrochloride salt.[5]

StepReactantReagentTypical YieldSource
ReductionN-Boc-(-)-LactamNaBH₄~85-90%[5]
DeprotectionBoc-Amino AlcoholDilute HCl~75-80%[5]

Part 3: Application in Nucleoside Synthesis - The Path to Abacavir

Principle: The chiral amino alcohol is the linchpin for constructing the final nucleoside. The synthesis of Abacavir involves the coupling of this intermediate with a functionalized pyrimidine, followed by cyclization to form the purine ring system and subsequent introduction of the cyclopropylamino group. A key step is the initial nucleophilic substitution reaction where the amino group of the cyclopentene intermediate displaces a chlorine atom on a pyrimidine ring.

Detailed Protocol: Coupling and Cyclization

  • Coupling Reaction: The hydrochloride salt of (1S,4R)-4-amino-2-cyclopentene-1-methanol (1.0 eq) is reacted with a di-chloropyrimidine derivative, such as N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide, in the presence of a base (e.g., triethylamine) and a suitable solvent like isopropanol.[2][7] The amino group of the cyclopentene displaces one of the chlorine atoms on the pyrimidine ring.

  • Cyclization to Purine: The resulting intermediate is then cyclized to form the purine ring. This is often achieved by heating in the presence of an acid and triethyl orthoformate.[2] This step constructs the imidazole portion of the purine ring system.

  • Final Functionalization: The 6-chloro group on the newly formed purine ring is then displaced by reacting the intermediate with cyclopropylamine, typically by heating in an alcoholic solvent.[2] This introduces the final substituent required for Abacavir.

  • Deprotection/Hydrolysis: Any remaining protecting groups (like formyl groups on other amines) are removed under basic or acidic hydrolysis conditions to yield the final Abacavir molecule.[2]

Conclusion and Expert Insights

The chemoenzymatic synthesis of carbocyclic nucleosides from this compound is a testament to the power of combining biocatalysis and traditional organic synthesis. The initial enzymatic resolution is a highly efficient and green method for establishing the critical stereochemistry. The subsequent chemical transformations, particularly the reductive ring-opening, are robust and scalable processes.

Key Insights for Researchers:

  • Enzyme Screening is Crucial: The success of the resolution step depends heavily on the choice of γ-lactamase. Screening different enzymes (or engineering existing ones) can significantly improve enantioselectivity and process efficiency.[1][4]

  • Control of Reduction: The sodium borohydride reduction is a powerful but potentially aggressive step. Careful control of temperature and the rate of addition is essential to avoid over-reduction or side reactions.

  • Protecting Group Strategy: While the Boc group is common, other N-protecting groups can be employed. The choice of protecting group can influence the efficiency of the reduction and coupling steps and must be compatible with downstream reaction conditions.

This strategic pathway, centered on the unique reactivity of Vince's Lactam, continues to be a cornerstone in the production of life-saving antiviral medications and serves as a model for the development of other complex chiral pharmaceuticals.

References

  • Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.4. [Link]

  • Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link]

  • Boyle, G. A., Edlin, C. D., Li, Y., Liotta, D. C., Morgans, G. L., & Musonda, C. C. (2012). Enantioselective synthesis of the carbocyclic nucleoside (-)-abacavir. Organic & Biomolecular Chemistry, 10(9), 1870-1876. [Link]

  • Vince, R., & Hua, M. (2006). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. ResearchGate. [Link]

  • Gao, S., et al. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(1). [Link]

  • Boyle, G. A., et al. (2012). Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir. Organic & Biomolecular Chemistry, 10, 1870-1876. [Link]

  • Medicinal Chemistry of Nucleic Acids. (n.d.). ResearchGate. [Link]

  • Process for the preparation of optically active azabicyclo heptanone derivatives. (2004).
  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). (2018). ASM Journals. [Link]

  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. (2014). International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Process for the preparation of amino alcohol derivatives or salts thereof. (2019).
  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (n.d.).
  • Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). University of Wisconsin-Madison. [Link]

  • Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl). (2006).
  • Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl). (n.d.).
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). MDPI. [Link]

Sources

Application Notes & Protocols: Stereoselective Reactions of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the stereoselective reactions of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This molecule, an N-acetylated derivative of the renowned Vince Lactam, is a pivotal chiral building block in modern synthetic organic and medicinal chemistry.[1][2] Its rigid, bicyclic framework and strained alkene bond offer a unique platform for a multitude of stereocontrolled transformations. We will explore the causality behind experimental choices in key reactions such as catalytic hydrogenations, epoxidations, and cycloadditions. This guide provides field-proven insights and self-validating protocols to empower chemists to leverage this versatile synthon for the construction of complex, enantiomerically pure molecules, including carbocyclic nucleoside analogues and other bioactive compounds.[3][4]

Introduction: The Strategic Value of N-Acetyl Vince Lactam

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a cornerstone in the synthesis of numerous antiviral drugs, including Carbovir and Abacavir.[1][5] The stereochemistry of these therapeutic agents is critical to their efficacy and safety. Access to enantiomerically pure Vince Lactam is typically achieved via enzymatic kinetic resolution, which separates the racemic mixture into its constituent (+)- and (-)-enantiomers using specialized γ-lactamases.[6][7][8]

The N-acetylation of Vince Lactam to form This compound serves two primary purposes:

  • Protection and Modulation: The acetyl group protects the nitrogen atom, preventing unwanted side reactions and modulating the electronic properties of the bicyclic system.

  • Stereodirecting Influence: The amide moiety can influence the facial selectivity of reagents approaching the C5-C6 double bond, playing a crucial role in directing the stereochemical outcome of addition reactions.

This guide focuses on the reactions of this N-acetylated scaffold, detailing how its inherent structural features can be exploited to achieve high levels of stereoselectivity.

Stereoselective Reduction of the C5-C6 Alkene

The saturation of the double bond in the bicyclic system is a common synthetic step. The choice of catalyst and hydrogen source is paramount to controlling the facial selectivity of hydrogen addition, leading to either exo or endo products. The concave shape of the molecule generally favors hydrogen delivery to the less hindered exo face.

Heterogeneous Catalytic Hydrogenation

Heterogeneous hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) typically results in the delivery of hydrogen from the sterically accessible exo face. The substrate adsorbs onto the catalyst surface via its least hindered face, leading to the formation of the corresponding saturated exo-product.

Protocol 1: Exo-Selective Heterogeneous Hydrogenation

  • System Preparation: In a flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol%) to the solution.

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure is typically sufficient) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 2-Acetyl-2-azabicyclo[2.2.1]heptan-3-one, which can be purified by column chromatography if necessary.

dot

epoxide_opening cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Ring-Opening A N-Acetyl Vince Lactam B Exo-Epoxide Intermediate A->B m-CPBA (Exo-attack) D Trans-functionalized Product B->D Sₙ2 Attack C Nucleophile (Nu⁻) C->B

Sources

Application Note and Protocol: N-Acetylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Acetylated Vince Lactam

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known in the scientific community as the Vince Lactam, is a cornerstone chiral building block in modern medicinal chemistry.[1] Its rigid bicyclic framework and versatile functional groups have made it an indispensable precursor for the synthesis of a wide array of carbocyclic nucleoside analogues, which are potent antiviral and anticancer agents.[1] The N-acetylation of this lactam to yield 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one serves a critical role in many synthetic pathways. This transformation protects the secondary amine, thereby enabling selective modifications at other positions of the molecule. Furthermore, the acetylated derivative is often a key intermediate in enzymatic kinetic resolutions, a process that allows for the efficient separation of enantiomers, which is paramount in the development of stereochemically pure pharmaceuticals.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-acetylation of 2-azabicyclo[2.2.1]hept-5-en-3-one. It outlines a detailed, field-proven protocol, explains the underlying chemical principles, and offers insights into process optimization and characterization of the final product.

Reaction Mechanism and Rationale

The N-acetylation of 2-azabicyclo[2.2.1]hept-5-en-3-one is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the lactam acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of an acetate ion as a leaving group, results in the formation of the N-acetylated product and acetic acid as a byproduct.

To facilitate this reaction and ensure its completion, a weak base such as pyridine is commonly employed. Pyridine serves a dual purpose: it acts as a nucleophilic catalyst by forming a highly reactive N-acetylpyridinium ion with acetic anhydride, and it neutralizes the acetic acid byproduct, driving the equilibrium towards the formation of the desired product.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the N-acetylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, from reaction setup to the isolation and purification of the final product.

workflow Experimental Workflow: N-Acetylation of Vince Lactam setup Reaction Setup - Dissolve Vince Lactam in Pyridine - Cool to 0°C addition Reagent Addition - Add Acetic Anhydride dropwise setup->addition reaction Reaction - Stir at room temperature - Monitor by TLC addition->reaction workup Aqueous Work-up - Quench with water - Extract with organic solvent reaction->workup purification Purification - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization - NMR, IR, Mass Spectrometry purification->characterization

Caption: A schematic overview of the key stages in the N-acetylation of 2-azabicyclo[2.2.1]hept-5-en-3-one.

Detailed Experimental Protocol

This protocol is designed for the efficient N-acetylation of 2-azabicyclo[2.2.1]hept-5-en-3-one on a laboratory scale.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
2-Azabicyclo[2.2.1]hept-5-en-3-one≥98%Commercially AvailableAlso known as Vince Lactam
Acetic AnhydrideReagent Grade, ≥99%Commercially AvailableShould be fresh and free of acetic acid
PyridineAnhydrous, ≥99.8%Commercially AvailableStore over molecular sieves
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor extraction
Ethyl AcetateHPLC GradeCommercially AvailableFor extraction and chromatography
HexanesHPLC GradeCommercially AvailableFor chromatography
Saturated Sodium Bicarbonate SolutionPrepared in-houseFor work-up
Brine (Saturated NaCl solution)Prepared in-houseFor work-up
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercially AvailableFor drying organic layers
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq.) in anhydrous pyridine (5-10 mL per gram of lactam).

  • Cooling: Cool the resulting solution to 0°C in an ice-water bath.

  • Reagent Addition: While stirring, add acetic anhydride (1.2-1.5 eq.) dropwise to the cooled solution using a syringe. The addition should be slow to control any exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The starting material and product should have distinct Rf values.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), carefully quench the reaction by the slow addition of water while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with dichloromethane or ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of a singlet corresponding to the acetyl methyl protons (around 2.0-2.2 ppm). Shifts in the signals of the bicyclic ring protons compared to the starting material.
¹³C NMR Appearance of a carbonyl carbon signal for the acetyl group (around 170 ppm) and a methyl carbon signal (around 20-25 ppm).
IR Spectroscopy Presence of a strong carbonyl stretching frequency for the amide (around 1680-1700 cm⁻¹) and the lactam (around 1740-1760 cm⁻¹).
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of C₈H₉NO₂ (m/z = 151.06).

Safety and Handling Precautions

  • Acetic anhydride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Pyridine is flammable and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the hydrolysis of acetic anhydride.

  • The quenching step is exothermic and should be performed with care, especially on a larger scale.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature. Impure reagents.Increase reaction time and monitor by TLC. Use freshly opened or distilled reagents.
Low Yield Inefficient extraction or purification. Product loss during work-up.Ensure complete extraction and careful handling during purification steps.
Side Product Formation Reaction temperature too high. Presence of water.Maintain the recommended reaction temperature. Ensure all glassware and reagents are dry.

Conclusion

The N-acetylation of 2-azabicyclo[2.2.1]hept-5-en-3-one is a fundamental and robust transformation in synthetic organic chemistry. The protocol detailed herein provides a reliable and efficient method for the preparation of the N-acetylated Vince Lactam, a key intermediate for the synthesis of complex and medicinally important molecules. By understanding the underlying principles and adhering to the experimental guidelines, researchers can confidently and safely perform this valuable chemical conversion.

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical reviews, 112(8), 4642–4686. [Link]

  • Kiss, L., & Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Deprotection of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Azabicyclo[2.2.1]hept-5-en-3-one

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known in the scientific community as Vince Lactam, stands as a cornerstone chiral building block in medicinal chemistry. Its rigid bicyclic framework and versatile functional groups have made it an indispensable precursor for the synthesis of a class of antiviral drugs known as carbocyclic nucleosides.[1][2] Notable examples include Abacavir and Carbovir, both potent inhibitors of viral reverse transcriptase. The N-acetylated form, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, often serves as a stable intermediate in multi-step synthetic pathways. The selective removal of this N-acetyl protecting group is a critical transformation to unveil the secondary amine, enabling further functionalization and the ultimate construction of the target therapeutic agent.

This guide provides a comprehensive overview of the deprotection of this compound, detailing various methodologies, their underlying mechanisms, and step-by-step experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with the technical insights necessary to select and execute the optimal deprotection strategy for their specific synthetic needs, with a strong emphasis on preserving the integrity of the labile bicyclic lactam system.

Chemical Structure

The chemical structure of this compound is presented below:

Molecular Formula: C₈H₉NO₂ SMILES: CC(=O)N1C2CC(C1=O)C=C2 InChI Key: ZUMZWQHPSXZHBQ-UHFFFAOYSA-N

Deprotection Strategies: A Comparative Analysis

The primary challenge in the deprotection of this compound lies in the selective cleavage of the N-acetyl amide bond without inducing the hydrolysis of the endocyclic lactam amide bond. Standard harsh acidic or basic conditions, while effective for many amides, pose a significant risk of non-selective cleavage and degradation of this valuable intermediate. Therefore, milder and more chemoselective methods are highly preferred.

Traditional Approaches: The Challenge of Selectivity

Standard acidic or basic hydrolysis of amides typically requires elevated temperatures and strong acids (e.g., HCl) or bases (e.g., NaOH, KOH). These conditions can lead to the cleavage of both the N-acetyl group and the lactam ring, significantly reducing the yield of the desired product.

Modern Chemoselective Methods

To circumvent the limitations of harsh hydrolysis, several milder and more selective reagents have been developed for N-deacetylation. These methods are particularly suited for sensitive substrates like the Vince Lactam derivative.

Schwartz's reagent (Cp₂Zr(H)Cl) has emerged as a powerful tool for the mild and chemoselective reduction of amides. In the context of N-deacetylation, it offers a neutral deprotection pathway that is compatible with a wide range of functional groups.

Mechanism of Action: The precise mechanism for N-deacetylation is believed to involve the initial hydrozirconation of the amide carbonyl, followed by the formation of an imine intermediate which is then hydrolyzed upon workup to yield the free amine. This pathway avoids the harsh conditions that could lead to lactam ring opening.

Experimental Protocol: N-Deacetylation using Schwartz's Reagent

  • Materials:

    • This compound

    • Schwartz's Reagent (Cp₂Zr(H)Cl)

    • Anhydrous Tetrahydrofuran (THF)

    • Deionized Water

    • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • To a stirred solution of this compound (1 equivalent) in anhydrous THF, add Schwartz's reagent (3-6 equivalents) at room temperature under an inert atmosphere (e.g., Argon or Nitrogen).

    • Stir the reaction mixture at room temperature for 0.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the careful addition of deionized water.

    • Extract the product with Dichloromethane or Ethyl Acetate (2 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to afford the pure 2-azabicyclo[2.2.1]hept-5-en-3-one.

Samarium(II) iodide is a mild, single-electron reducing agent that has found broad application in organic synthesis, including the cleavage of protecting groups.[3][4] It is particularly effective for reductive cleavage under neutral conditions.

Mechanism of Action: The deprotection with SmI₂ is believed to proceed via a single-electron transfer from SmI₂ to the N-acetyl group. This generates a radical anion intermediate which then undergoes fragmentation to release the desired amine upon workup. The mildness of this reagent makes it an excellent candidate for substrates with sensitive functional groups.

Experimental Protocol: N-Deacetylation using Samarium(II) Iodide

  • Materials:

    • This compound

    • Samarium(II) Iodide (SmI₂) solution in THF (0.1 M)

    • Anhydrous Tetrahydrofuran (THF)

    • Anhydrous Methanol (MeOH)

    • Saturated aqueous Potassium Sodium Tartrate solution (Rochelle's salt)

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica Gel for column chromatography

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the 0.1 M solution of Samarium(II) Iodide in THF (typically 2-4 equivalents) until a persistent deep blue or green color is observed.

    • Add anhydrous methanol (4-8 equivalents) to the reaction mixture.

    • Allow the reaction to stir at -78 °C and monitor by TLC.

    • Once the reaction is complete, quench by the addition of a saturated aqueous solution of potassium sodium tartrate.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography.

Enzymatic methods offer an exceptionally mild and highly selective alternative for the deprotection of N-acetyl groups. Acylases are a class of enzymes that can catalyze the hydrolysis of N-acylamino acids and are known to act on some N-acetylated compounds. The use of enzymes can provide excellent chemoselectivity, avoiding the degradation of the lactam ring.

Mechanism of Action: The enzyme's active site specifically recognizes and binds to the N-acetyl group, facilitating its hydrolysis under mild conditions (typically aqueous buffer at or near neutral pH and room temperature). The high specificity of the enzyme ensures that other functional groups within the molecule remain untouched.

Experimental Protocol: Enzymatic N-Deacetylation

  • Materials:

    • This compound

    • Acylase (e.g., from Aspergillus melleus or porcine kidney)

    • Phosphate buffer (e.g., 0.1 M, pH 7.5)

    • Ethyl Acetate (EtOAc) or other suitable organic solvent for extraction

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Suspend or dissolve this compound in the phosphate buffer.

    • Add the acylase enzyme to the mixture. The optimal enzyme loading should be determined empirically.

    • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-37 °C) as recommended for the specific enzyme.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

    • Upon completion, saturate the aqueous solution with NaCl and extract the product with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

    • Further purification, if necessary, can be performed by chromatography.

Data Summary: Comparison of Deprotection Methods

MethodReagentsConditionsAdvantagesDisadvantages
Schwartz's Reagent Cp₂Zr(H)ClAnhydrous THF, room temp.Mild, neutral, high chemoselectivityReagent is air and moisture sensitive, requires inert atmosphere
Samarium(II) Iodide SmI₂Anhydrous THF, -78 °CMild, neutral, effective for sterically hindered groupsReagent is air and moisture sensitive, requires low temperatures
Enzymatic AcylaseAqueous buffer, pH ~7, room temp.Extremely mild and selective, environmentally friendlyEnzyme cost and availability, substrate specificity can be an issue

Visualizing the Workflow

Deprotection Workflow

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Process cluster_end Product Start This compound Schwartz Schwartz's Reagent Start->Schwartz Select Method Samarium Samarium(II) Iodide Start->Samarium Select Method Enzymatic Enzymatic Hydrolysis Start->Enzymatic Select Method Workup Reaction Work-up (Quenching, Extraction) Schwartz->Workup Samarium->Workup Enzymatic->Workup Purification Purification (Chromatography) Workup->Purification End 2-Azabicyclo[2.2.1]hept-5-en-3-one Purification->End

Caption: General workflow for the deprotection of this compound.

Chemical Transformation

Caption: Deprotection of the N-acetyl group to yield the Vince Lactam.

Conclusion and Best Practices

The selective deprotection of this compound is a pivotal step in the synthesis of many carbocyclic nucleoside analogues. While traditional hydrolysis methods pose a risk to the integrity of the lactam ring, modern chemoselective reagents such as Schwartz's reagent and samarium(II) iodide, as well as enzymatic methods, offer mild and efficient alternatives. The choice of method will depend on the specific requirements of the synthetic route, including the presence of other functional groups, scale, and cost considerations. It is strongly recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for any chosen method to ensure the highest possible yield and purity of the valuable Vince Lactam product.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Sultane, P. R., & Bhat, R. G. (2014). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 12(2), 261–264. [Link]

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2009). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry.
  • Faber, K. (2018).
  • Kiss, L., & Fustero, S. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Current Organic Chemistry, 16(14), 1709-1734. [Link]

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Navigating the Reactivity of Ethyl 2-Acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: A Versatile Bicyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist:

This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the chemical reactivity and synthetic utility of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. This strained bicyclic alkene, a derivative of the renowned Vince Lactam, is a potent synthetic intermediate whose strategic functionalization opens pathways to a diverse array of complex molecular architectures.[1][2] Its rigid framework and multiple reactive sites—the C5-C6 olefin, the C3-ester, and the N2-acetyl group—offer a rich landscape for chemical exploration. This guide moves beyond simple procedural listings to explain the underlying principles governing its reactivity, providing field-proven protocols and mechanistic insights to empower your synthetic campaigns.

Core Reactivity Analysis: The Strategic Sites of Functionalization

The synthetic potential of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate stems from its unique combination of functionalities integrated into a strained norbornene-like framework. Understanding the interplay between these features is critical for predicting reaction outcomes and designing effective synthetic routes.

  • The C5-C6 Alkene: This is the primary locus of reactivity. Its strained nature within the bicyclic system makes it highly susceptible to addition and cycloaddition reactions. The exo-face of the molecule is sterically more accessible, leading to a high degree of facial selectivity in many reactions.

  • The C3-Ester and N2-Amide: These functional groups provide handles for subsequent modifications such as hydrolysis, reduction, and amidation. They also exert a significant electronic influence on the reactivity of the bicyclic core.

  • The Bicyclic Ring System: The inherent strain of the [2.2.1] system can be harnessed for strategic ring-opening reactions, providing access to highly functionalized cyclopentane and cyclopentene derivatives, which are valuable precursors for carbocyclic nucleoside analogues.[3]

G cluster_start Starting Material cluster_reactions Reaction Classes cluster_products Product Scaffolds A Ethyl 2-acetyl-2-azabicyclo [2.2.1]hept-5-ene-3-carboxylate B Reactions at C5=C6 Double Bond A->B Electrophilic Addition Cycloaddition C Functional Group Transformations A->C Reduction Hydrolysis D Ring-Opening Reactions A->D Strain Release E Polyfunctional Bicyclic Systems (e.g., Epoxides, Aziridines) B->E F Cycloadducts (e.g., Triazolines) B->F G Amino Alcohols & Carboxylic Acids C->G H Functionalized Cyclopentenes D->H

Caption: Overview of the primary reaction pathways for the title compound.

Reactions at the C5-C6 Double Bond: Building Molecular Complexity

The alkene is the most versatile handle for introducing new functionalities and constructing more complex polycyclic systems.

Electrophilic Additions

The electron-rich double bond readily reacts with a variety of electrophiles. These reactions are characterized by high stereoselectivity, with the electrophile typically approaching from the less hindered exo-face of the bicyclic system.

  • Epoxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (MCPBA), smoothly converts the alkene into the corresponding epoxide.[4][5] This epoxide is a valuable intermediate, susceptible to nucleophilic ring-opening to install vicinal functional groups with defined stereochemistry.

  • Halogenation and Chalcogenation: The addition of electrophilic halogenating (e.g., Br₂) or chalcogenating (e.g., PhSCl) agents is mechanistically more complex than simple epoxidation. Studies on related 2-azabicyclo[2.2.1]hept-5-ene systems have shown that these reactions often proceed through a non-classical carbocation intermediate, leading exclusively to rearranged products rather than simple 1,2-adducts.[3] This rearrangement underscores the influence of the bridgehead nitrogen and the strained framework on the reaction outcome.

Table 1: Summary of Electrophilic Addition Reactions

Reaction TypeReagentProduct TypeKey FeatureReference
EpoxidationMCPBAEpoxideexo-Facial selectivity[4][5]
HalogenationBr₂Rearranged Bicyclic HalideSkeletal rearrangement[3]
SulfenylationPhSClRearranged Bicyclic SulfideSkeletal rearrangement[3]
Protocol 1: Epoxidation with MCPBA

This protocol describes the stereoselective synthesis of ethyl 2-acetyl-5,6-epoxy-2-azabicyclo[2.2.1]heptane-3-carboxylate.

  • Preparation: Dissolve ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add MCPBA (approx. 77% purity, 1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure epoxide.

Cycloaddition Reactions

The strained alkene is an excellent partner in various cycloaddition reactions, providing rapid access to complex, three-dimensional structures.

  • [3+2] Dipolar Cycloaddition: The reaction with azides, such as phenyl azide, proceeds via a 1,3-dipolar cycloaddition mechanism to form tricyclic triazoline intermediates.[6] This reaction exhibits complete exo-facial selectivity. Subsequent photolysis of the triazoline intermediate can extrude dinitrogen to furnish the corresponding aziridine, another versatile synthetic building block.[6]

  • [2+2] Cycloaddition: Ruthenium catalysts can mediate the [2+2] cycloaddition of the bicyclic alkene with unsymmetrical alkynes.[7][8] While yields can be high, these reactions often show modest regioselectivity. The resulting cyclobutene-fused products can be further elaborated, for instance, through reductive cleavage of the N-O bond in related oxa-aza systems to access highly functionalized bicyclo[3.2.0] structures.[7]

G cluster_main [3+2] Cycloaddition with Phenyl Azide Start Starting Material (exo-face view) TS [Concerted exo-attack] Start->TS 1,3-Dipolar Cycloaddition Reagent + Ph-N₃ (Phenyl Azide) Reagent->TS Product Triazoline Adduct (exo-stereochemistry) TS->Product

Caption: Exo-facial selectivity in the [3+2] cycloaddition reaction.

Functional Group Transformations: Tailoring the Periphery

The ester and amide moieties are robust handles for diversification, allowing for the unmasking of reactive groups or the introduction of new pharmacophores.

Reduction of the Ester Group

The ethyl ester can be selectively reduced to the corresponding primary alcohol using hydride reagents. This transformation is crucial for the synthesis of amino alcohol precursors, which are key components of many antiviral nucleoside analogs.[9]

Protocol 2: Reduction of the Ester with Sodium Borohydride

This protocol provides a general method for producing the corresponding hydroxymethyl derivative. The use of additives like lithium salts can enhance the reducing power of NaBH₄.[9]

  • Preparation: Suspend sodium borohydride (NaBH₄, 2.0-4.0 eq) in an anhydrous alcohol solvent like ethanol or a mixture of THF/methanol at 0 °C.

  • Substrate Addition: Slowly add a solution of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (1.0 eq) in the same solvent to the reducing agent slurry.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1 M HCl) at 0 °C. Remove the organic solvent under reduced pressure.

  • Extraction & Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting crude alcohol is purified by silica gel chromatography.

Hydrolysis and Amide Cleavage

Standard saponification with a base (e.g., LiOH, NaOH) or acid-catalyzed hydrolysis can convert the ethyl ester to the corresponding carboxylic acid. This acid can then be coupled with amines to form new amides using standard peptide coupling reagents. Furthermore, the N-acetyl group can be removed under specific conditions, revealing the secondary amine for further functionalization, a common strategy in the synthesis of DPP-4 inhibitors.[10][11]

G cluster_ester Ester (C3) Modification cluster_amide Amide (N2) Modification Start Ethyl 2-acetyl-2-azabicyclo [2.2.1]hept-5-ene-3-carboxylate Node_Ester_Hydrolysis 1. LiOH, H₂O/THF 2. H⁺ workup Start->Node_Ester_Hydrolysis Node_Ester_Reduction NaBH₄, EtOH Start->Node_Ester_Reduction Node_Amide_Cleavage Acidic or Basic Hydrolysis Start->Node_Amide_Cleavage Prod_Acid Carboxylic Acid Derivative Node_Ester_Hydrolysis->Prod_Acid Prod_Alcohol Primary Alcohol Derivative Node_Ester_Reduction->Prod_Alcohol Prod_Amine Secondary Amine Derivative Node_Amide_Cleavage->Prod_Amine

Caption: Workflow for key functional group interconversions.

Conclusion: A Gateway to Novel Therapeutics

Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is far more than a simple bicyclic molecule; it is a conformationally restricted scaffold that offers precise, three-dimensional control over substituent placement. The reactions detailed in this guide—electrophilic additions, stereoselective cycloadditions, and strategic functional group manipulations—provide a robust toolkit for synthetic chemists. The derivatives accessible from this starting material are of significant interest in medicinal chemistry, serving as core structures for antiviral agents and enzyme inhibitors.[2][10] By understanding the fundamental principles of its reactivity, researchers can fully exploit its potential to accelerate the discovery and development of next-generation therapeutics.

References

  • Hursthouse, M. B., Malik, K. A., Hibbs, D. E., Roberts, S. M., Seago, A. J., Šik, V., & Storer, R. (1995). Reactions of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and 4-acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one with some electrophiles. Journal of the Chemical Society, Perkin Transactions 1, (19), 2419–2425. [Link]

  • Gavrilova, A. Yu., Kukushkina, A. V., Nechaev, M. A., Solodovnikova, T. A., Khudyakova, E. Yu., Antipin, R. L., & Zyk, N. V. (2024). Regio- and stereochemical regularities of electrophilic halogenation and chalcogenation of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate isomers. Russian Chemical Bulletin, 73(3), 588–605. [Link]

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE Repository. [Link]

  • Al-Badri, H., & Tber, A. (2002). Cycloaddition of phenyl azide to unsymmetrical azabicyclic alkenes. ARKIVOC, 2002(6), 164-174. [Link]

  • Durham, R., Mandel, J., Blanchard, N., & Tam, W. (2011). Ruthenium-catalyzed [2+2] cycloaddition reactions of a 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with unsymmetrical alkynes. Canadian Journal of Chemistry, 89(12), 1494–1505. [Link]

  • Sci-Hub. (2011). Ruthenium-catalyzed [2+2] cycloaddition reactions of a 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with unsymmetrical alkynes. Canadian Journal of Chemistry. [Link]

  • Universidade do Minho Repository. (2011). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives : bronsted acid catalized aza-diels-alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Reactions of Ethyl 2-Acetyl-2-azabicyclo(2.2.1)hept-5-ene-3-carboxylate and 4-Acetylamino-2-oxabicyclo(3.3.0)oct-7-en-3-one with Some Electrophiles. [Link]

  • Google Patents. (1998). Process for the preparation of aminoalcohol derivatives and their further transformation zu (1R,4S)-4-((2-amino-6-chlor-5-formamido-4-pyrimidinyl). EP0926131A2.
  • Portoghese, P. S., & Telang, V. G. (1971). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Journal of Medicinal Chemistry, 14(2), 144-148. [Link]

  • Google Patents. (1987). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. EP0277793A2.
  • Gasparyan, M., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Diva-portal.org. [Link]

  • Google Patents. (2000). Method for producing (1r,4s)-2-azabicyclo 2.2.1... EP1095160B1.
  • Vince, R. (2021). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Omega, 6(1), 1-12. [Link]

  • Gasparyan, M., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). PMC - NIH. [Link]

  • Nonn, M., Fustero, S., & Kiss, L. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, e202400070. [Link]

Sources

Application Notes and Protocols: Asymmetric Synthesis with 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, an N-acylated derivative of the renowned Vince Lactam, is a pivotal chiral building block in modern organic synthesis. Its rigid bicyclic framework and the presence of a chiral nitrogen atom make it an exceptional substrate for a variety of stereoselective transformations. The inherent strain and defined geometry of the azabicyclic system provide a unique platform for controlling the facial selectivity of reactions, enabling the synthesis of complex, enantiomerically pure molecules. These molecules are often key intermediates in the development of pharmaceuticals, particularly carbocyclic nucleoside analogues with significant antiviral activity, such as Abacavir and Carbovir.[1][2][3]

This guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into the preparation of the racemic and enantiomerically pure forms of this compound and present detailed protocols for its use in key diastereoselective reactions. The causality behind experimental choices will be elucidated to provide researchers with a comprehensive understanding of how to effectively utilize this powerful synthetic tool.

Synthesis and Chiral Resolution

The journey towards leveraging this compound in asymmetric synthesis begins with its preparation. The racemic form is typically synthesized via a Diels-Alder reaction, followed by N-acetylation. However, for asymmetric applications, obtaining the enantiomerically pure compound is paramount. The most efficient and widely adopted method for this is the enzymatic kinetic resolution of the parent Vince Lactam.[4][5]

Workflow for Enantiomerically Pure this compound

G cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 N-Acetylation A Cyclopentadiene + Chlorosulfonyl isocyanate B Racemic Vince Lactam A->B Diels-Alder Rearrangement C Enzymatic Kinetic Resolution (e.g., γ-lactamase) B->C D (-)-Vince Lactam C->D E (+)-Vince Lactam (hydrolyzed) C->E F (-)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one D->F Acetic Anhydride, Pyridine G cluster_0 Diastereoselective Epoxidation cluster_1 Diastereoselective Hydroarylation A (-)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one B exo-Epoxide A->B m-CPBA C exo-Aryl Adduct A->C Ar-X, Pd(0) catalyst, phosphine ligand

Sources

Application Note & Protocols: Chiral Auxiliaries in 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Vince Lactam Core Structure

The bicyclic γ-lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam, is a cornerstone in modern medicinal chemistry and drug development.[1] Its rigid, conformationally restrained framework makes it an exceptional chiral precursor for synthesizing a wide array of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activities, such as Abacavir and Carbovir.[1] The N-acetylated form, 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, is a frequently used derivative in these synthetic pathways.[2]

The primary challenge in harnessing the full potential of this scaffold lies in the precise control of its stereochemistry. As most biological targets are chiral, the ability to selectively synthesize one enantiomer is paramount for therapeutic efficacy and safety.[3] This guide provides an in-depth exploration of the use of chiral auxiliaries—removable chiral groups that direct the stereochemical course of a reaction—to achieve high diastereoselectivity in the synthesis and functionalization of the 2-azabicyclo[2.2.1]hept-5-en-3-one core.[4]

The Aza-Diels-Alder Reaction: Primary Route to the Bicyclic Core

The most efficient and convergent method for constructing the 2-azabicyclo[2.2.1]heptane skeleton is the aza-Diels-Alder reaction, a [4+2] cycloaddition between a diene (commonly cyclopentadiene) and an imine acting as the dienophile.[5][6]

The Role of Acid Catalysis

To facilitate this cycloaddition, the imine dienophile must be "activated" to make it more electrophilic. This is achieved through the use of acid catalysts.

  • Lewis Acids (e.g., BF₃·OEt₂, AlCl₃, TiCl₄): These electron-accepting species coordinate to the nitrogen or carbonyl oxygen of the imine derivative. This coordination lowers the energy of the imine's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the cycloaddition with the diene's Highest Occupied Molecular Orbital (HOMO).[5][7] Recent quantum chemical studies suggest that Lewis acids also accelerate the reaction by diminishing the Pauli repulsion between the π-electron systems of the reactants, a key insight into the catalytic mechanism.[8][9]

  • Brønsted Acids (e.g., Trifluoroacetic Acid - TFA): Protonation of the imine nitrogen serves a similar purpose, increasing its electrophilicity and promoting the reaction.[10][11]

Diene Diene (Cyclopentadiene) TransitionState [4+2] Transition State Diene->TransitionState Imine Imine Dienophile (Glyoxylate Imine) ActivatedComplex Activated LA-Imine Complex (Lower LUMO Energy) LewisAcid Lewis Acid (LA) e.g., BF₃·OEt₂ LewisAcid->Imine Coordination ActivatedComplex->TransitionState Product 2-Azabicyclo[2.2.1]heptene Adduct TransitionState->Product Cycloaddition

Figure 1: Lewis acid activation workflow in the aza-Diels-Alder reaction.

Diastereoselective Control via Chiral Auxiliaries

The true power of this synthetic approach is realized when chiral auxiliaries are incorporated into the imine dienophile. These auxiliaries create a chiral environment that biases the approach of the cyclopentadiene, leading to the preferential formation of one diastereomer.

Key Auxiliaries and the Dual-Auxiliary Strategy

High levels of diastereoselectivity have been achieved by attaching chiral auxiliaries to two positions on the glyoxylate imine precursor:

  • On the Ester: Terpene-derived alcohols like (-)-8-phenylmenthol and (+)-8-phenylneomenthol are highly effective.[10][12] Their bulky, well-defined structures provide excellent steric shielding.

  • On the Imine Nitrogen: Chiral amines, such as (S)- or (R)-1-phenylethylamine, are commonly used to form the imine.[10][13]

A "dual-auxiliary" approach, using one on the ester and one on the imine simultaneously, has proven to be exceptionally effective. The auxiliaries can either work in concert ("matched pair") to produce a single diastereomer in high yield, or oppose each other ("mismatched pair"), resulting in lower selectivity.[10][14]

Data Summary: Influence of Chiral Auxiliaries on Stereoselectivity

The selection of the chiral auxiliary combination has a profound impact on both the yield and the stereochemical outcome of the aza-Diels-Alder reaction. The reactions typically show a strong preference for the exo adduct.[10][14]

Ester AuxiliaryImine AuxiliaryRatio of Diastereomers (exo/endo)Major Product YieldReference
(-)-8-PhenylmenthylN-(S)-phenylethyl2.3 : 1.7 : 1 (three diastereomers formed)Complex Mixture[10]
(-)-8-PhenylmenthylN-(R)-phenylethylSingle Diastereomer ((1S,3exo))79%[10]
(+)-8-PhenylneomenthylN-(R)-phenylethyl3.7 : 2.6 : 1 (three diastereomers formed)Complex Mixture[10]
(+)-8-PhenylneomenthylN-(S)-phenylethylSingle Diastereomer ((1R,3exo))76%[10]
(1R)-8-PhenylmenthylN-benzyl(1S,exo) was major diastereomer57%[12]

Table 1: Comparison of diastereoselectivity in the aza-Diels-Alder reaction between cyclopentadiene and various chiral imino-acetates.

Application Protocol: High-Yield Synthesis of (1S,3exo)-2-Azabicyclo[2.2.1]hept-5-ene Derivative

This protocol describes a highly diastereoselective synthesis using a "matched pair" of chiral auxiliaries: (-)-8-phenylmenthyl glyoxylate and (R)-1-phenylethylamine.[10]

Materials & Equipment
  • Reagents: (-)-8-phenylmenthyl glyoxylate, (R)-1-phenylethylamine, trifluoroacetic acid (TFA), cyclopentadiene (freshly cracked), dichloromethane (DCM, anhydrous), sodium bicarbonate (sat. aq. solution), magnesium sulfate (anhydrous).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, inert atmosphere setup (nitrogen or argon), low-temperature bath (-78 °C, e.g., dry ice/acetone), rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (-)-8-phenylmenthyl glyoxylate (1.0 eq) in anhydrous DCM.

  • Add (R)-1-phenylethylamine (1.0 eq) dropwise at room temperature. Stir for 30 minutes to form the corresponding imine in situ.

  • Activation & Cycloaddition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoroacetic acid (TFA) (1.0 eq) dropwise. The solution should be stirred for 15 minutes at -78 °C.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the activated imine solution.

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The total consumption of the imine is typically observed after 5 hours at -78 °C.[10]

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure (1S,3exo) diastereomer.

Figure 2: Experimental workflow for the diastereoselective aza-Diels-Alder reaction.

Auxiliary-Controlled Functionalization of the Bicyclic Core

Beyond the initial synthesis, chiral auxiliaries can be employed to functionalize the pre-formed 2-azabicyclo[2.2.1]hept-5-en-3-one scaffold. For instance, the N-acetyl group can be replaced with a more robust chiral auxiliary, such as an Evans oxazolidinone, to direct diastereoselective alkylation at the C4 position (α to the carbonyl).

Principle of Diastereoselective Enolate Alkylation

The process involves deprotonation of the C4 proton with a strong, non-nucleophilic base (e.g., LDA or NaHMDS) to form a chiral enolate. The resident chiral auxiliary on the nitrogen atom effectively shields one face of the planar enolate. The subsequent approach of an electrophile (e.g., an alkyl halide) is therefore directed to the less sterically hindered face, resulting in the formation of one diastereomer preferentially.[15][16]

Start N-Aux-Lactam Enolate Chiral Enolate (Planar, Shielded Face) Base Strong Base (e.g., LDA) Base->Start Deprotonation Alkylation Diastereoselective Alkylation Enolate->Alkylation Attack from unhindered face Electrophile Electrophile (e.g., R-X) Electrophile->Alkylation Product α-Alkylated Lactam (New Stereocenter) Alkylation->Product

Figure 3: Logical flow for diastereoselective alkylation using a chiral auxiliary.

The Crucial Step: Auxiliary Cleavage

The final step in the synthetic sequence is the removal of the chiral auxiliary to unveil the enantiomerically enriched product. The choice of cleavage conditions is critical to avoid racemization of the newly formed stereocenter(s), particularly if one is α to a carbonyl group.[17]

  • Ester-based Auxiliaries (e.g., Phenylmenthol): These can often be removed via hydrolysis (acidic or basic) or, more mildly, by reduction with reagents like LiAlH₄. Reductive cleavage yields the corresponding amino alcohol product while liberating the phenylmenthol auxiliary, which can often be recovered and reused.[12][14]

  • Amide-based Auxiliaries (e.g., Evans Oxazolidinones): Standard amide hydrolysis can require harsh conditions. A highly effective method for cleaving N-acyl oxazolidinones is the use of alkaline hydrogen peroxide (LiOH/H₂O₂). The hydroperoxide anion selectively attacks the exocyclic imide carbonyl, leading to cleavage under mild conditions that preserve the stereochemical integrity of the product.[15]

Causality Note: The primary cause of racemization during cleavage is the formation of a planar enol or enolate intermediate under harsh acidic or basic conditions.[17] Therefore, mild, low-temperature conditions are always preferred for this final, critical transformation.

Conclusion

The 2-azabicyclo[2.2.1]hept-5-en-3-one scaffold is a gateway to valuable therapeutic agents. The strategic use of chiral auxiliaries, particularly in a dual-auxiliary approach within the aza-Diels-Alder reaction, provides a robust and highly selective method for its asymmetric synthesis. By understanding the principles of auxiliary-based control, acid catalysis, and mild cleavage conditions, researchers can confidently and efficiently produce these important building blocks in high enantiomeric purity, paving the way for the development of next-generation pharmaceuticals.

References

  • Title: Synthesis of (−)-epibatidine Source: RSC Advances URL: [Link]

  • Title: Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries Source: Tetrahedron URL: [Link]

  • Title: Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene Source: Tetrahedron Letters URL: [Link]

  • Title: How Lewis Acids Catalyze Diels–Alder Reactions Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Approaches to the synthesis of (+)- and (−)-epibatidine Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM CHIRAL SULFONYL CYANIDES Source: HETEROCYCLES URL: [Link]

  • Title: Methods for cleavage of chiral auxiliary Source: ResearchGate URL: [Link]

  • Title: 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics Source: ACS Publications URL: [Link]

  • Title: Lewis acid catalyst system for Diels–Alder reaction Source: Journal of Chemical Sciences URL: [Link]

  • Title: Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis Source: BIP URL: [Link]

  • Title: Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory Source: Williams College URL: [Link]

  • Title: Chiral Non-Racemic Bicyclic Lactams. Auxiliary-Based Asymmetric Reactions Source: OUCI URL: [Link]

  • Title: Thermodynamic and Kinetic Relationships between Lewis Acid−Lewis Base Complexes Relevant to the P2Pt(OTf)2-Catalyzed Diels−Alder Reaction Source: Organometallics URL: [Link]

  • Title: Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions Source: Sygnature Discovery URL: [Link]

  • Title: Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives : bronsted acid catalized aza-diels-alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries Source: Universidade do Minho URL: [Link]

  • Title: Asymmetric synthesis of the quinolizidine alkaloid (-)-epimyrtine with intramolecular Mannich cyclization and N-sulfinyl delta-amino beta-ketoesters Source: PubMed URL: [Link]

  • Title: Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries Source: ResearchGate URL: [Link]

  • Title: Chiral auxiliary Source: Wikipedia URL: [Link]

  • Title: Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate Source: ChemistryOpen URL: [Link]

  • Title: this compound Source: PubChemLite URL: [Link]

  • Title: (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one Source: PubChem URL: [Link]

  • Title: 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics Source: ResearchGate URL: [Link]

  • Title: Asymmetric synthesis – Knowledge and References Source: Taylor & Francis URL: [Link]

Sources

Protecting Group Strategies for Vince Lactam: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of Vince Lactam and the Critical Role of Protecting Groups

Vince Lactam, chemically known as 2-azabicyclo[2.2.1]hept-5-en-3-one, stands as a cornerstone chiral building block in modern organic synthesis.[1][2] Its rigid bicyclic framework and densely functionalized structure offer a unique scaffold for the synthesis of a diverse array of complex molecules, most notably carbocyclic nucleoside analogues with significant antiviral activity, such as Abacavir and Carbovir.[1][2][3] The synthetic utility of Vince Lactam is largely derived from the strategic manipulation of its key functional groups: the secondary amine within the lactam ring and the latent carboxylic acid functionality, which can be revealed upon ring opening.[3][4]

However, the inherent reactivity of these functional groups necessitates a carefully orchestrated protecting group strategy to achieve selective transformations at other sites of the molecule, such as the C5-C6 double bond.[3] The judicious choice and application of protecting groups prevent undesirable side reactions and enable chemists to control the regioselectivity and stereochemistry of their synthetic transformations.[5] This application note provides a comprehensive guide to the most effective protecting group strategies for Vince Lactam, detailing robust protocols for the protection and deprotection of its amine and carboxylic acid functionalities. The principles of orthogonality, ensuring the selective removal of one protecting group in the presence of others, will be a central theme.[6]

I. Protection of the Amine Functionality

The secondary amine in the lactam ring is a primary site for protection. Masking this functionality is often the first step in synthetic sequences involving Vince Lactam, preventing its participation in undesired nucleophilic additions or reactions with electrophilic reagents. The two most widely employed protecting groups for the amine of Vince Lactam are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

A. tert-Butoxycarbonyl (Boc) Protection

The Boc group is a popular choice for amine protection due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[7][8]

Rationale for Boc Protection:

  • Stability: The Boc group is stable to basic, hydrogenolytic, and many nucleophilic conditions, allowing for a broad scope of subsequent chemical transformations.[8]

  • Orthogonality: It is orthogonal to the Cbz and silyl-based protecting groups, enabling selective deprotection schemes in multi-functionalized molecules.[6][7]

  • Mild Deprotection: Removal is typically achieved with mild acids like trifluoroacetic acid (TFA), minimizing the risk of side reactions on sensitive substrates.[9]

Diagram: Boc Protection of Vince Lactam

A schematic representation of the Boc protection of the secondary amine in Vince Lactam.

Experimental Protocol: Boc Protection of Vince Lactam

  • Materials:

    • Vince Lactam (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq) or 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve Vince Lactam in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine or DMAP to the solution and stir for 5-10 minutes at room temperature.

    • Add di-tert-butyl dicarbonate to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-Vince Lactam.

Experimental Protocol: Boc Deprotection

  • Materials:

    • N-Boc-Vince Lactam (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-Boc-Vince Lactam in DCM in a round-bottom flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add trifluoroacetic acid dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected Vince Lactam.

B. Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another cornerstone of amine protection, offering a distinct set of deprotection conditions compared to the Boc group, which is key for orthogonal strategies.[10]

Rationale for Cbz Protection:

  • Orthogonality: The Cbz group is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[10]

  • Mild Deprotection: It is readily cleaved by catalytic hydrogenation, a mild and efficient method.[11]

Diagram: Cbz Protection and Deprotection of Vince Lactam

A schematic representation of the Cbz protection and subsequent deprotection of the secondary amine in Vince Lactam.

Experimental Protocol: Cbz Protection of Vince Lactam [10]

  • Materials:

    • Vince Lactam (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.2 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Procedure:

    • Dissolve Vince Lactam in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl chloroformate dropwise to the stirred suspension.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford N-Cbz-Vince Lactam.

Experimental Protocol: Cbz Deprotection by Hydrogenolysis [11]

  • Materials:

    • N-Cbz-Vince Lactam (1.0 eq)

    • Palladium on carbon (10% Pd/C) (5-10 mol%)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve N-Cbz-Vince Lactam in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Secure the flask to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.

    • Concentrate the filtrate under reduced pressure to yield the deprotected Vince Lactam.

II. Protection of the Carboxylic Acid Functionality (Post Ring-Opening)

For many synthetic applications, the lactam ring of Vince Lactam is opened to reveal a cis-4-aminocyclopent-2-ene-1-carboxylic acid derivative.[3] To selectively perform reactions on the amine functionality or the double bond, the newly formed carboxylic acid must be protected. Silyl esters are an excellent choice for this purpose due to their mild formation and cleavage conditions.

A. tert-Butyldimethylsilyl (TBDMS) Ester Protection

The TBDMS group is a robust silyl protecting group that can be selectively introduced onto the carboxylic acid in the presence of a Boc-protected amine.

Rationale for TBDMS Ester Protection:

  • Mild Formation: The ester can be formed under neutral or mildly basic conditions.

  • Orthogonality: TBDMS ethers are stable to the acidic conditions used for Boc deprotection and the hydrogenolysis conditions for Cbz removal, making it an ideal orthogonal protecting group.[12]

  • Selective Cleavage: The TBDMS group can be selectively removed using fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), without affecting Boc or Cbz groups.[13]

Diagram: Orthogonal Protection Strategy

Orthogonal Protection Strategy Vince_Lactam Vince Lactam Boc_Protected N-Boc-Vince Lactam Vince_Lactam->Boc_Protected Boc₂O, Base Ring_Opened Ring-Opened Amino Acid Boc_Protected->Ring_Opened Lactam Ring Opening (e.g., LiOH) Di_Protected N-Boc, O-TBDMS Protected Ring_Opened->Di_Protected TBDMS-Cl, Imidazole Amine_Deprotected O-TBDMS Protected Amino Acid Di_Protected->Amine_Deprotected TFA, DCM Carboxyl_Deprotected N-Boc Protected Amino Acid Di_Protected->Carboxyl_Deprotected TBAF, THF Fully_Deprotected Ring-Opened Amino Acid Amine_Deprotected->Fully_Deprotected TBAF, THF Carboxyl_Deprotected->Fully_Deprotected TFA, DCM

A workflow demonstrating an orthogonal protecting group strategy for Vince Lactam derivatives.

Experimental Protocol: TBDMS Ester Formation

  • Materials:

    • Ring-opened N-Boc-Vince Lactam derivative (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq)

    • Imidazole (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the ring-opened N-Boc-amino acid and imidazole in anhydrous DCM or DMF under an inert atmosphere.

    • Add TBDMS-Cl to the solution and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: TBDMS Ester Cleavage

  • Materials:

    • TBDMS-protected carboxylic acid (1.0 eq)

    • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected compound in anhydrous THF.

    • Add the TBAF solution dropwise at room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product as necessary.

III. Summary of Protecting Group Strategies

The following table summarizes the key protecting groups for Vince Lactam and its derivatives, along with their common protection and deprotection conditions.

Functional GroupProtecting GroupAbbreviationProtection ReagentsDeprotection ReagentsKey Features
Amine tert-ButoxycarbonylBoc(Boc)₂O, Base (Et₃N, DMAP)Strong Acid (TFA, HCl)Stable to base and hydrogenolysis.[8]
Amine BenzyloxycarbonylCbz/ZCbz-Cl, Base (NaHCO₃)H₂, Pd/C (Hydrogenolysis)Stable to acid and base.[10]
Carboxylic Acid tert-ButyldimethylsilylTBDMSTBDMS-Cl, ImidazoleFluoride Source (TBAF)Stable to a wide range of conditions.[12]

Conclusion

A well-designed protecting group strategy is paramount for the successful synthetic manipulation of Vince Lactam. The choice between Boc and Cbz for amine protection should be guided by the planned subsequent reaction steps and the need for orthogonality. For derivatives where the lactam has been opened, the use of a silyl ester to protect the carboxylic acid provides a robust and orthogonal handle. The protocols detailed in this application note offer reliable and field-tested methods for the protection and deprotection of Vince Lactam, empowering researchers to unlock the full synthetic potential of this invaluable chiral building block.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Nonn, M., Remete, A. M., & Kiss, L. (2020). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Helvetica Chimica Acta, 103(6), e2000090. [Link]

  • ACS Publications. (2026). Protecting Group Strategies in Natural Product Biosynthesis. [Link]

  • The Royal Society of Chemistry. Experimental Procedures. [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • ACS Publications. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. [Link]

  • PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • ResearchGate. (2025). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). [Link]

  • Wikipedia. Vince lactam. [Link]

  • SpringerLink. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1017-1031. [Link]

  • ACS Publications. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2006). A New Lactam Protecting Group. [Link]

  • CEM Corporation. (2020). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. [Link]

  • Repository of the Academy's Library. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Cbz Protection - Common Conditions. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reddit. (2021). Silylprotection of alcohols in presence of a carboxylic acid. [Link]

  • Organic Syntheses. L-Proline. [Link]

  • ResearchGate. (2019). Selective protection of secondary alcohols by using formic acid as a mild and efficient deprotection reagent for primary TBDMS ethers-Supporting Information. [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Slideshare. Protection and deprotection of carboxylic acid. [Link]

  • Scribd. Deprotection of T-Butyldimethylsiloxy (TBDMS) Protecting Group. [Link]

  • Springer Nature Experiments. Protecting Groups in Peptide Synthesis. [Link]

Sources

Application Notes & Protocols: Synthesis of Antiviral Precursors from 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a cornerstone chiral building block in medicinal chemistry.[1] Its N-acetylated derivative, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, serves as a stable and versatile precursor for the synthesis of carbocyclic nucleoside analogues, a class of antiviral agents with profound therapeutic impact.[2] These analogues replace the furanose oxygen of natural nucleosides with a methylene group, conferring enhanced stability against enzymatic degradation.[2] This guide provides an in-depth exploration of the synthetic strategies to transform this acetylated lactam into key intermediates for blockbuster antiviral drugs such as Abacavir (anti-HIV), Carbovir (anti-HIV), and Peramivir (anti-influenza).[3][4] We will detail the underlying chemical principles, provide step-by-step protocols, and explain the causality behind critical experimental choices, offering researchers a comprehensive resource for antiviral drug development.

Foundational Principles: The Strategic Value of the Vince Lactam Scaffold

The efficacy of this compound as a synthetic precursor is rooted in its unique structural features:

  • Constrained Bicyclic System: The rigid [2.2.1] bicyclic structure provides a predictable stereochemical framework, allowing for highly controlled functionalization of the cyclopentene ring.

  • Reactive Olefin: The carbon-carbon double bond is amenable to a wide range of transformations, including epoxidation, dihydroxylation, ozonolysis, and cycloaddition, enabling the introduction of diverse functional groups required for antiviral activity.[3]

  • Lactam Functionality: The γ-lactam can be hydrolyzed under controlled conditions to unmask a cis-1,3-amino acid on a cyclopentene scaffold. This specific arrangement is crucial for mimicking the structure of natural nucleosides.

  • N-Acetyl Group: The acetyl moiety serves as a robust protecting group for the lactam nitrogen. This prevents unwanted side reactions during manipulations of the olefin and facilitates handling of the compound. It can be removed under specific conditions when the free amine is required for subsequent coupling reactions.

The synthesis of clinically effective antiviral agents is almost invariably enantioselective. The biological activity resides in only one of the enantiomers. Therefore, obtaining an enantiomerically pure starting material is the critical first step. While the title compound is the N-acetylated version, its chirality originates from the resolution of its parent compound, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one. Chemoenzymatic resolution using whole-cell catalysts or isolated γ-lactamases is the industrial method of choice, providing access to both the desired (-)-lactam and the (+)-enantiomer with high optical purity (>98% ee).[5][6][7]

Synthetic Workflow Overview

The overall strategy involves a multi-step process beginning with the enantiomerically pure parent lactam. The workflow ensures that the critical stereochemistry is established early and carried through the synthesis.

G cluster_0 Step 1: Enantiomeric Resolution cluster_1 Step 2: N-Protection cluster_2 Step 3: Core Intermediate Synthesis cluster_3 Step 4: Diversification A (±)-Vince Lactam B Enzymatic Hydrolysis (e.g., γ-Lactamase) A->B Racemic Mixture C (-)-Vince Lactam (>98% ee) B->C Kinetic Resolution D (-)-2-Acetyl-2-azabicyclo [2.2.1]hept-5-en-3-one C->D Acetic Anhydride, Pyridine E Key Amino Alcohol Precursor D->E 1. Lactam Hydrolysis 2. Reduction F Carbovir / Abacavir Precursors (Anti-HIV) E->F Nucleobase Coupling G Peramivir Precursors (Anti-Flu) E->G Olefin Cleavage & Functionalization G A Key Amino Alcohol Intermediate B 1. O-Protection (e.g., TBDMSCl) 2. N-Deprotection (Amide Hydrolysis) A->B C Protected Amino Alcohol B->C D Coupling with 2-amino-6-chloropurine C->D Pd-catalyzed or SNAr reaction E Protected Carbovir Analogue D->E F Final Deprotection & Functionalization E->F G Carbovir / Abacavir F->G G A (-)-Vince Lactam B 1. Olefin Cleavage (Ozonolysis) 2. Reductive Amination A->B C Functionalized Cyclopentane Core B->C D Multi-step Elaboration C->D Introduction of guanidino & ether groups E Peramivir D->E

Sources

Application Note & Protocols: High-Fidelity Epoxidation of N-Substituted 2-Azabicyclo[2.2.1]hept-5-en-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one scaffold, commonly derived from Vince lactam, is a cornerstone in medicinal chemistry, serving as a critical precursor for synthesizing carbocyclic nucleoside analogues with potent antiviral activities, such as Abacavir and Peramivir.[1][2][3] The stereoselective epoxidation of the C5-C6 double bond within this strained bicyclic system yields a versatile epoxide intermediate, unlocking pathways to diverse cyclopentane-based therapeutic agents.[4][5] This guide provides an in-depth analysis of the epoxidation mechanism, explores the critical role of the N-substituent in directing the reaction, and presents validated, step-by-step protocols using common and efficient epoxidizing agents.

Scientific Foundation & Mechanistic Overview

The epoxidation of alkenes is a fundamental transformation in organic synthesis. In the context of the 2-azabicyclo[2.2.1]hept-5-en-3-one system, the reaction is not merely about the addition of an oxygen atom but is a study in stereocontrol. The inherent strain and rigid conformation of the bicyclic framework dictate the facial selectivity of the reaction.

The Principle of Exo-Selectivity

The epoxidation of this bicyclic lactam proceeds with a high degree of facial selectivity, yielding almost exclusively the exo-epoxide.[6] This outcome is a direct consequence of steric hindrance. The concave endo face is shielded by the ethano bridge of the bicyclo[2.2.1]heptane core, making it sterically inaccessible to the incoming bulky epoxidizing agent. Consequently, the oxidant preferentially attacks the more exposed, convex exo face of the double bond.[7]

The reaction with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) is understood to proceed via a concerted "butterfly" transition state, where the oxygen atom is delivered in a syn-addition fashion to the double bond.[8][9]

Diagram of the Epoxidation Mechanism

The following diagram illustrates the concerted attack of a peroxyacid on the exo face of an N-substituted 2-azabicyclo[2.2.1]hept-5-en-3-one.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactant N-Substituted 2-azabicyclo[2.2.1]hept-5-en-3-one TS Concerted Spiro 'Butterfly' Transition State (Exo Attack) Reactant->TS Electrophilic Attack on Exo Face Peracid Peroxyacid (e.g., m-CPBA) Peracid->TS Product Exo-Epoxide Product TS->Product Syn-Addition Byproduct Carboxylic Acid Byproduct TS->Byproduct

Caption: Exo-selective epoxidation mechanism via a concerted transition state.

Influence of the N-Substituent

The identity of the substituent on the lactam nitrogen (R group) is a critical experimental variable. While the stereochemical outcome is consistently exo, the N-substituent significantly impacts the reaction rate and can influence the choice of workup conditions. Common N-substituents include:

  • Boc (tert-Butoxycarbonyl): A robust protecting group that enhances solubility in organic solvents. Its steric bulk does not impede exo attack.

  • Cbz (Carboxybenzyl): Another common protecting group, stable to a wide range of conditions.

  • Bn (Benzyl): A stable group that can be removed via hydrogenolysis.

  • H (Unsubstituted): The parent lactam can be epoxidized, though N-protection is often preferred to prevent side reactions and improve handling.[6]

A study by Ishikura et al. demonstrated that the epoxidation proceeds efficiently with various N-substituents, including Boc, Cbz, and Bn groups, using m-CPBA.[6] The reaction times and yields vary depending on the electronic and steric nature of the substituent, as summarized in the table below.

N-Substituent (R)ReagentReaction Time (h)Yield (%)
Boc m-CPBA2485
Cbz m-CPBA2487
Bn m-CPBA4880
H m-CPBA48< 5 (poor yield)
Data synthesized from Ishikura et al., HETEROCYCLES, Vol. 64, 2004.[6]

Scientist's Insight: The poor yield for the unprotected lactam (R=H) suggests that the free N-H group may interfere with the reaction, possibly by reacting with the peroxyacid. Therefore, N-protection is highly recommended for achieving high yields and clean reaction profiles.

Experimental Protocols

The following protocols provide detailed procedures for the epoxidation of N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one as a representative substrate. These methods can be adapted for other N-substituents with minor modifications to reaction time and purification.

Protocol 1: Epoxidation using m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a reliable, commercially available, and widely used reagent for epoxidation.[9] It is a crystalline solid, though care must be taken as it can be explosive under certain conditions.[10]

Materials:

  • N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 equiv)

  • m-CPBA (77% purity, 2.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Add m-CPBA (2.0 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to quench excess peroxyacid and remove the m-chlorobenzoic acid byproduct, followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the pure exo-epoxide product.

Protocol 2: Epoxidation using Dimethyldioxirane (DMDO)

DMDO is a powerful yet mild oxidizing agent. Its primary advantage is that the sole byproduct is acetone, which is volatile and easily removed, simplifying the workup procedure significantly.[11] DMDO is prepared as a dilute solution in acetone and should be stored cold and assayed before use.

Materials:

  • N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 equiv)

  • Solution of DMDO in acetone (~0.05-0.1 M, 1.5 equiv)

  • Acetone, anhydrous

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-lactam in anhydrous acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add the pre-chilled solution of DMDO (1.5 equivalents) to the lactam solution with stirring.

  • Allow the reaction to stir at 0 °C, gradually warming to room temperature over 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent (acetone) using a rotary evaporator.

  • The resulting residue is often of high purity. If necessary, a rapid filtration through a short plug of silica gel (a "flash plug") using an appropriate solvent system can be performed to remove any minor impurities.

General Experimental Workflow

The following workflow diagram outlines the key stages of the epoxidation process, from reaction setup to final product characterization.

G Start Start: N-Substituted Lactam Setup Reaction Setup: Dissolve in Anhydrous Solvent Start->Setup Reagent Add Epoxidizing Agent (m-CPBA or DMDO) Setup->Reagent Reaction Stir at Appropriate Temp. (Monitor by TLC) Reagent->Reaction Workup Reaction Workup Reaction->Workup Workup_mCPBA Aqueous Wash (NaHCO3, Brine) Workup->Workup_mCPBA m-CPBA Workup_DMDO Solvent Evaporation Workup->Workup_DMDO DMDO Drying Dry Organic Layer (e.g., MgSO4) Workup_mCPBA->Drying Purify Purification: Silica Gel Chromatography Workup_DMDO->Purify If needed Product Pure Exo-Epoxide Workup_DMDO->Product Directly Drying->Purify Purify->Product Analysis Characterization: NMR, MS, IR Product->Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of this valuable synthetic intermediate.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process, primarily involving the formation of the core bicyclic structure via a Diels-Alder reaction, followed by N-acetylation. The key precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, is commonly known as the "Vince lactam," a crucial building block in the synthesis of various carbocyclic nucleoside analogues with significant therapeutic potential.[1][2][3] This guide will address common challenges and provide solutions for both the initial cycloaddition and the subsequent acetylation step.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions.

Problem 1: Low Yield in the Diels-Alder Reaction for Vince Lactam

Probable Cause 1: Dimerization of Cyclopentadiene

Cyclopentadiene readily undergoes a [4+2] cycloaddition with itself to form dicyclopentadiene, reducing the concentration of the diene available for the desired reaction.[4] This dimerization is a reversible process that is favored at room temperature but can be reversed at higher temperatures.[4]

Solution:

  • "Cracking" of Dicyclopentadiene: To obtain monomeric cyclopentadiene, it is necessary to "crack" the dimer by heating it to approximately 170 °C and distilling the lower-boiling monomer (b.p. 42 °C).[5] The freshly distilled cyclopentadiene should be used immediately to minimize dimerization.[5]

  • In-situ Generation: For some applications, the Diels-Alder reaction can be carried out at temperatures where dicyclopentadiene cracks in situ, providing a steady, low concentration of the monomer.

Probable Cause 2: Inefficient Dienophile

The choice of dienophile is critical for a successful aza-Diels-Alder reaction to form the Vince lactam. Common dienophiles include chlorosulfonyl isocyanate and sulfonyl cyanides.[6][7][8]

Solution:

  • Methanesulfonyl Cyanide: A robust process involves the use of methanesulfonyl cyanide as the dienophile, followed by acidic hydrolysis to yield the Vince lactam.[6][7] This method has been reported to produce good yields.

  • Chlorosulfonyl Isocyanate: While effective, this reagent can lead to lower yields and the formation of byproducts if the reaction conditions are not carefully controlled.[6][7]

Probable Cause 3: Suboptimal Reaction Conditions

Temperature, solvent, and the presence of catalysts can significantly impact the yield of the Diels-Alder reaction.

Solution:

  • Temperature Control: The reaction is often performed at low temperatures (e.g., -20 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions.[6]

  • Solvent Choice: Aprotic solvents like dichloromethane are commonly used.[6]

  • Lewis Acid Catalysis: The use of Lewis acids can accelerate the Diels-Alder reaction and improve stereoselectivity.[9][10][11][12][13] However, their application must be carefully optimized to avoid degradation of the starting materials or product.

Problem 2: Incomplete or Low-Yielding N-Acetylation

Probable Cause 1: Ineffective Acetylating Agent or Conditions

The lactam nitrogen of the Vince lactam can be unreactive under mild conditions.

Solution:

  • Choice of Acetylating Agent: Acetic anhydride is a commonly used and effective acetylating agent for this transformation. Acetyl chloride can also be used, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.

  • Use of a Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., 4-dimethylaminopyridine, DMAP) can be employed to accelerate the reaction with acetic anhydride.

  • Reaction Temperature: Gentle heating may be required to drive the reaction to completion. However, excessive heat should be avoided to prevent potential side reactions.

Probable Cause 2: Side Reactions During Acetylation

The double bond in the Vince lactam is a potential site for unwanted side reactions under certain conditions.

Solution:

  • Controlled Conditions: Maintain a neutral or slightly basic pH if using acetyl chloride to prevent acid-catalyzed reactions at the double bond. When using acetic anhydride, the reaction is typically conducted under neat conditions or in an aprotic solvent.

  • Monitoring the Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the progress of the reaction and stop it once the starting material is consumed to minimize the formation of byproducts.

Problem 3: Difficulty in Product Purification

Probable Cause 1: Presence of Dicyclopentadiene Byproducts

If cyclopentadiene is not completely consumed or is used in large excess, its dimer and other oligomers can contaminate the product.

Solution:

  • Stoichiometry Control: Use a slight excess of cyclopentadiene, but avoid a large excess.

  • Distillation: If feasible, distillation can be used to remove lower-boiling impurities.

  • Chromatography: Column chromatography on silica gel is an effective method for purifying both the Vince lactam and its N-acetylated derivative.

Probable Cause 2: Co-elution of Starting Material and Product

The polarity of the Vince lactam and its N-acetylated product may be similar, making chromatographic separation challenging.

Solution:

  • Solvent System Optimization: Carefully select the eluent system for column chromatography to achieve optimal separation. A gradient elution may be necessary.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound?

The overall yield depends on the efficiency of both the Diels-Alder reaction and the subsequent N-acetylation. A well-optimized synthesis of the Vince lactam precursor can achieve yields in the range of 70-95%.[6][14] The N-acetylation step is typically high-yielding (>90%) under appropriate conditions.

Q2: How can I confirm the structure of the final product?

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure and purity of this compound.

Q3: Is it necessary to use a Lewis acid catalyst for the Diels-Alder reaction?

While not strictly necessary, a Lewis acid catalyst can significantly improve the reaction rate and stereoselectivity, potentially leading to a higher yield of the desired endo-product.[9][10][11][12][13] The choice of whether to use a catalyst will depend on the specific dienophile and the desired reaction outcome.

Q4: What are the safety precautions for handling cyclopentadiene?

Cyclopentadiene is a flammable liquid and should be handled in a well-ventilated fume hood. It has a tendency to form explosive peroxides upon prolonged exposure to air, so it should be stored under an inert atmosphere and tested for peroxides before use. The cracking of dicyclopentadiene should be performed with appropriate apparatus and safety measures in place.

Experimental Protocols

Protocol 1: Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

This protocol is adapted from a procedure utilizing methanesulfonyl cyanide.[6][7]

Materials:

  • Dicyclopentadiene

  • Methanesulfonyl cyanide

  • Dichloromethane (anhydrous)

  • Acetic acid

  • Water

  • 30% Sodium hydroxide solution

Procedure:

  • Preparation of Cyclopentadiene: Freshly distill cyclopentadiene from dicyclopentadiene by heating the dimer to ~170 °C. Collect the monomer at its boiling point (42 °C) and keep it on ice for immediate use.[5]

  • Diels-Alder Reaction: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methanesulfonyl cyanide in anhydrous dichloromethane. Cool the solution to -20 °C.

  • Slowly add a solution of freshly distilled cyclopentadiene in dichloromethane to the cooled methanesulfonyl cyanide solution over a period of 5-10 minutes, maintaining the temperature between -17 °C and -22 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Hydrolysis: Add acetic acid to the reaction mixture, followed by the addition of water.

  • Neutralize the mixture with a 30% sodium hydroxide solution to a pH of approximately 8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2-azabicyclo[2.2.1]hept-5-en-3-one as a white solid.

Protocol 2: N-Acetylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Materials:

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one in anhydrous dichloromethane and anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

StepReactantsKey ConditionsTypical YieldReference
1. Diels-Alder & Hydrolysis Cyclopentadiene, Methanesulfonyl CyanideDichloromethane, -20 °C to RT, followed by Acetic Acid/Water70-95%[6][14]
2. N-Acetylation 2-Azabicyclo[2.2.1]hept-5-en-3-one, Acetic AnhydridePyridine, Dichloromethane, 0 °C to RT>90%General Procedure

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Vince Lactam Synthesis cluster_step2 Step 2: N-Acetylation DCPD Dicyclopentadiene Crack Thermal Cracking (~170 °C) DCPD->Crack CPD Cyclopentadiene Crack->CPD DA_Reaction Diels-Alder Reaction (-20 °C to RT) CPD->DA_Reaction MSC Methanesulfonyl Cyanide MSC->DA_Reaction Hydrolysis Acidic Hydrolysis (Acetic Acid) DA_Reaction->Hydrolysis Vince_Lactam 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) Hydrolysis->Vince_Lactam Acetylation N-Acetylation (Acetic Anhydride, Pyridine) Vince_Lactam->Acetylation Final_Product This compound Acetylation->Final_Product

Caption: Workflow for the two-step synthesis of the target compound.

Troubleshooting Logic: Low Diels-Alder Yield

Troubleshooting_DA Problem Low Yield in Diels-Alder Reaction Cause1 Cyclopentadiene Dimerization Problem->Cause1 Cause2 Inefficient Dienophile Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Solution1 Crack Dicyclopentadiene Immediately Before Use Cause1->Solution1 Solution2 Use Methanesulfonyl Cyanide Cause2->Solution2 Solution3 Optimize Temperature, Solvent, and Consider Lewis Acid Catalysis Cause3->Solution3

Caption: Troubleshooting logic for low yield in the initial cycloaddition step.

References

Sources

Technical Support Center: Purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This bicyclic acetyl-lactam, a key derivative of the versatile Vince Lactam, is a critical building block in the synthesis of carbocyclic nucleoside analogues, which are foundational to several antiviral therapeutics like Abacavir.[1][2] The integrity and purity of this intermediate are paramount for the success of subsequent synthetic steps.

This guide is structured as a series of troubleshooting questions and FAQs to directly address the common and complex challenges encountered during its purification. We will delve into the causality behind experimental choices, providing you with the robust, field-proven insights needed to optimize your workflow.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each answer provides a mechanistic explanation and a clear, actionable solution.

Q1: My post-reaction crude product shows a complex mixture on the TLC plate, with spots very close together. How can I improve the initial work-up before attempting column chromatography?

A: A complex TLC profile post-reaction is common and often due to unreacted starting materials (Vince lactam), acetylation reagents (acetic anhydride), and byproducts (acetic acid). An effective aqueous work-up is critical to simplify this mixture before chromatography.

  • The "Why": Acetic anhydride readily hydrolyzes in water. Acetic acid and the unacetylated Vince lactam (which is more water-soluble than its acetylated counterpart) can be partitioned out of the main organic layer. A wash with a mild base like sodium bicarbonate solution is crucial for neutralizing and removing the acidic byproduct, acetic acid. Failure to remove acetic acid can lead to streaking on silica gel and potential hydrolysis of the desired product during purification.

  • Actionable Protocol:

    • After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

      • Water (1x).

      • Saturated aqueous sodium chloride (brine) solution (1x) to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This cleaner crude product will be much more amenable to chromatographic purification.

Q2: I'm running a silica gel column, but I'm getting poor separation between my product and a closely-eluting impurity. What's the best strategy to optimize my chromatography?

A: Poor separation on silica gel is almost always a solvent system issue. This compound is a moderately polar compound. The key is to find a mobile phase that creates the largest possible difference in retention factors (ΔRf) between your product and the impurity.

  • The "Why": The separation on silica gel depends on the differential partitioning of analytes between the stationary phase (silica) and the mobile phase. The acetyl group makes the product less polar than the starting Vince lactam (which has a polar N-H bond). Therefore, the product should have a higher Rf value. If an impurity is close, you need to adjust the eluting power of your solvent system.

  • Actionable Protocol:

    • Systematic TLC Analysis: Before running a column, systematically test various solvent systems using TLC. A good starting point is a mixture of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate).

    • Fine-Tuning: Adjust the ratio of your solvents. Aim for an Rf value for your desired product of ~0.25-0.35 for optimal column separation. If your spots are still too close, try adding a small percentage (0.5-1%) of a third, more polar solvent like methanol or isopropanol to the mixture, or switch your primary polar solvent (e.g., try DCM/Acetone).

    • Column Conditions: Use a high-quality silica gel (230-400 mesh) and pack the column carefully to avoid channeling. Load your sample concentrated onto a small amount of silica ("dry loading") for better band resolution compared to liquid loading.

Solvent System (v/v)Typical Rf (Product)Notes
Hexane / Ethyl Acetate (1:1)0.3 - 0.4Excellent starting point for most batches.
Hexane / Ethyl Acetate (2:1)0.2 - 0.3Use if the product is eluting too quickly in 1:1.
Dichloromethane / Acetone (9:1)0.4 - 0.5Good alternative if separation is poor in EtOAc systems.
Ethyl Acetate / Methanol (99:1)0.3 - 0.4The small amount of methanol can help resolve stubborn polar impurities.

Q3: I suspect my product is degrading on the silica gel column. My yields are low and I see new, lower Rf spots appearing in my later fractions. What is happening?

A: Product degradation on silica gel is a known issue for sensitive molecules, particularly lactams. Standard silica gel is slightly acidic (pH ~4-5), which can catalyze the hydrolysis of the N-acetyl group or, in more extreme cases, promote rearrangement or decomposition of the bicyclic ring system.

  • The "Why": The Lewis acidic sites on the silica surface can interact with the lone pairs on the oxygen and nitrogen atoms of the lactam, making it more susceptible to nucleophilic attack by trace water or other nucleophiles in the solvent system.

  • Actionable Protocol:

    • Use Neutralized Silica: Prepare a slurry of silica gel in your mobile phase containing ~1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica surface, preventing degradation.

    • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (this is why it's called "flash" chromatography). Do not leave the compound on the column for extended periods.

    • Alternative Purification: If degradation persists, consider recrystallization. This method avoids silica gel entirely. Good solvent systems for recrystallization include ethyl acetate/hexane or dichloromethane/diethyl ether. Dissolve the crude product in a minimum amount of the hot, more polar solvent and add the less polar solvent until turbidity persists, then allow it to cool slowly.

Purification Workflow & Troubleshooting Logic

The following diagrams illustrate the general purification workflow and a logical approach to troubleshooting common issues.

PurificationWorkflow cluster_prep Pre-Chromatography cluster_purify Purification cluster_post Post-Purification Crude Crude Reaction Mixture Workup Aqueous Work-up (NaHCO3, Brine) Crude->Workup Dilute w/ EtOAc DryCrude Dried & Concentrated Crude Product Workup->DryCrude Column Flash Column Chromatography DryCrude->Column Dry Load TLC TLC Analysis of Fractions Column->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Identify Pure Fractions Solvent Solvent Removal (Rotovap) Combine->Solvent Final Pure Product (White Solid/Oil) Solvent->Final

Caption: General workflow for the purification of this compound.

TroubleshootingLogic cluster_purity Purity Issues cluster_yield Yield Issues start Problem Encountered purity Poor Separation Multiple Spots on TLC start->purity yield Low Yield Product Loss start->yield purity_sol1 Optimize Solvent System (Adjust Polarity, Add Modifier) purity->purity_sol1 purity_sol2 Improve Column Technique (Dry Loading, Proper Packing) purity->purity_sol2 yield_sol1 Check for Degradation (Use Neutralized Silica) yield->yield_sol1 yield_sol2 Re-evaluate Work-up (Emulsion? Incomplete Extraction?) yield->yield_sol2 yield_sol3 Consider Recrystallization (Alternative to Chromatography) yield->yield_sol3

Caption: A logical decision tree for troubleshooting common purification problems.

Frequently Asked Questions (FAQs)

Q: What is the expected physical state and stability of the purified product?

A: Purified this compound is typically a white to off-white solid or a viscous, colorless oil. It should be stored in a cool, dry place, preferably under an inert atmosphere (like argon or nitrogen) to prevent slow hydrolysis over time. For long-term storage, keeping it in a freezer at -20°C is recommended.

Q: My starting Vince lactam was a single enantiomer. Will these purification methods affect its enantiomeric purity?

A: Standard purification techniques like aqueous work-up, silica gel chromatography, and recrystallization are achiral and will not affect the enantiomeric purity of your compound. The stereocenters of the bicyclic core are robust under these conditions. However, if you need to confirm the enantiomeric excess (ee) of your final product, you will need to use a chiral analytical technique, such as Chiral HPLC. Methods for separating the enantiomers of the parent Vince lactam have been well-established, often using a Chiralcel OD-H column with a mobile phase like n-hexane-isopropanol.[3]

Q: What analytical techniques are essential to confirm the identity and purity of my final product?

A: A combination of techniques is required for full characterization:

  • ¹H and ¹³C NMR Spectroscopy: This is the most crucial technique to confirm the structure. You should see the appearance of a singlet around 2.0-2.5 ppm corresponding to the acetyl methyl group, and shifts in the protons adjacent to the nitrogen compared to the starting Vince lactam.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₈H₉NO₂, MW: 151.16 g/mol ).

  • Thin-Layer Chromatography (TLC): To assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

Q: Is it possible to purify this compound by distillation?

A: Distillation is generally not recommended. The compound has a relatively high boiling point and may be thermally labile. Attempting distillation, even under high vacuum, risks decomposition, polymerization, or rearrangement, leading to significant yield loss and impurities. Flash column chromatography and recrystallization are far more reliable and gentle methods.

References

  • Process for the preparation of optically active azabicyclo heptanone derivatives. (US6780635B2).
  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (CA2065192C).
  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. PubMed. [Link]

  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material. International Journal of Current Pharmaceutical and Clinical Research. [Link]

  • Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. ResearchGate. [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. [Link]

  • Vince lactam. Wikipedia. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of this important synthetic transformation. The following guides and FAQs are based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.

Section 1: Troubleshooting Common Side Products

The synthesis of the target molecule, a key intermediate, often proceeds via a Diels-Alder reaction.[1][2] While elegant, this cycloaddition can be accompanied by the formation of several side products. Understanding their origin is the first step toward minimizing their formation.

FAQ 1: My reaction yields are consistently low, and I observe multiple unknown spots on my TLC. What are the likely culprits?

Low yields and multiple impurities often point to issues with the Diels-Alder cycloaddition or subsequent workup steps. The most common side products in this synthesis are dimers of the diene (cyclopentadiene), regioisomeric adducts, and hydrolysis products.

  • Dicyclopentadiene (DCPD): Cyclopentadiene readily dimerizes at room temperature in a self-Diels-Alder reaction. If you are using cyclopentadiene that has not been freshly cracked (monomerized), you are introducing a significant impurity that can also react, leading to a complex mixture.

    • Causality: The high reactivity of cyclopentadiene as both a diene and dienophile makes dimerization a kinetically favorable process.

    • Preventative Measure: Always use freshly cracked cyclopentadiene for your reactions. This is achieved by heating dicyclopentadiene to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene by distillation. The monomer should be kept cold and used promptly.

  • Endo/Exo Isomers: The Diels-Alder reaction can produce two diastereomeric products: the endo and exo adducts. The endo product is often the kinetically favored and desired product due to secondary orbital interactions. However, the exo isomer can also form, particularly at higher reaction temperatures, as it is often the thermodynamically more stable product.

    • Causality: The transition state leading to the endo product is stabilized by favorable interactions between the p-orbitals of the dienophile's activating group and the diene.

    • Troubleshooting: Running the reaction at lower temperatures can improve the endo:exo selectivity. Careful monitoring of the reaction progress by TLC or ¹H NMR can help determine the optimal reaction time to maximize the formation of the desired isomer before significant equilibration to the exo product occurs.

  • Hydrolysis Products: If the reaction or workup conditions are too harsh (e.g., strongly acidic or basic), the lactam ring of the product can be hydrolyzed.

    • Causality: The amide bond in the bicyclic lactam is susceptible to cleavage under hydrolytic conditions.

    • Preventative Measure: Maintain neutral or mildly acidic conditions during workup and purification. Use of a buffered aqueous solution for extraction can be beneficial.

Workflow for Minimizing Side Product Formation

G cluster_prep Pre-Reaction Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification A Start with Dicyclopentadiene B Crack DCPD (Thermal Retro-Diels-Alder) to obtain monomeric cyclopentadiene A->B Heat to ~170°C C Use freshly distilled cyclopentadiene immediately B->C D React with N-acetyl-2-pyridone (or other dienophile) C->D E Maintain low temperature (e.g., 0°C to RT) D->E Control temperature F Monitor reaction by TLC/NMR for consumption of starting material E->F G Quench reaction carefully F->G H Aqueous workup with mildly acidic or neutral pH G->H I Purify by column chromatography or recrystallization H->I J Desired Product I->J Characterize product (NMR, MS, etc.) G cluster_analysis Post-Purification Analysis A Obtain ¹H NMR, ¹³C NMR, and MS data B Does MS show correct MW? A->B C Does ¹H NMR show key signals? (acetyl, olefinic) B->C Yes E Incorrect Product or Significant Impurity B->E No D Are there unexpected signals in NMR? C->D Yes F Missing key functional groups. Re-evaluate synthesis. C->F No G Product is likely pure. Proceed with next steps. D->G No H Impurity present. Requires further purification. D->H Yes

Sources

Technical Support Center: Optimizing N-Acetylation Conditions for Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-acetylation of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam. This bicyclic γ-lactam is a cornerstone building block in medicinal chemistry, most notably for the synthesis of carbocyclic nucleoside analogues like the antiviral drug Abacavir.[1][2] The N-acetylation step, while conceptually straightforward, is pivotal and requires careful optimization to ensure high yield, purity, and reproducibility.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to provide a deeper understanding of the reaction's mechanics, offering practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reagent for the N-acetylation of Vince Lactam?

A1: The most widely used and effective reagents are acetic anhydride (Ac₂O) and acetyl chloride (AcCl).[3] Acetic anhydride is generally preferred for its lower cost, ease of handling, and slightly lower reactivity, which can offer better control over the reaction.[4] It readily acylates the secondary amine of the lactam in the presence of a suitable base.

Q2: Why is a base like pyridine or triethylamine (TEA) necessary for this reaction?

A2: A base serves two critical functions. First, it acts as a scavenger for the acidic byproduct of the reaction (acetic acid when using acetic anhydride, or HCl when using acetyl chloride).[4] Second, tertiary amines like pyridine can act as nucleophilic catalysts. Pyridine attacks the electrophilic carbonyl carbon of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate.[5][6] This intermediate is a much more potent acetylating agent than acetic anhydride itself, thus accelerating the reaction.

Q3: Can I run this reaction at room temperature?

A3: While the reaction can proceed at room temperature, it is highly recommended to start at a lower temperature (e.g., 0 °C in an ice bath).[7] Initiating the reaction at a reduced temperature helps to control the initial exotherm and minimize potential side reactions, leading to a cleaner product profile. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.[6]

Q4: My reaction is very slow when using triethylamine (TEA). What can I do?

A4: Triethylamine is a non-nucleophilic, sterically hindered base, primarily acting as an acid scavenger. Unlike pyridine, it does not effectively form a hyper-reactive intermediate.[7] If your reaction is slow, the addition of a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP) can significantly increase the reaction rate.[7] DMAP is a superior nucleophilic catalyst that functions similarly to pyridine but is much more active.

Q5: Is it critical for the reaction to be anhydrous?

A5: Yes, maintaining anhydrous conditions is crucial. Both acetyl chloride and acetic anhydride will readily react with water to form acetic acid, consuming your reagent and reducing the yield.[8] Ensure that your solvent is dry, the glassware is oven- or flame-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[7]

Optimized Experimental Protocol: N-Acetylation of Vince Lactam

This protocol provides a robust baseline for achieving high yields of N-acetyl Vince Lactam.

Materials:

  • (±)-Vince Lactam

  • Acetic Anhydride (Ac₂O)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve Vince Lactam (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Add anhydrous pyridine (1.2 equiv) to the stirred solution.

    • Slowly add acetic anhydride (1.1 equiv) dropwise to the reaction mixture. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 50-70% ethyl acetate in hexanes. The disappearance of the starting material (visualized with ninhydrin or permanganate stain) indicates completion. The reaction is often complete within 1-3 hours.[7]

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x volume) to remove pyridine. A wash with aqueous CuSO₄ can also be effective.[7]

      • Saturated NaHCO₃ solution (2 x volume) to remove excess acetic anhydride and acetic acid.

      • Brine (1 x volume) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-acetyl Vince Lactam.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel or by recrystallization.[8][9]

Data Summary Table
ParameterRecommended ValueRationale
Vince Lactam 1.0 equivLimiting reagent
Acetic Anhydride 1.1 - 1.2 equivEnsures complete conversion without large excess.
Pyridine 1.2 - 1.5 equivActs as catalyst and acid scavenger.
Temperature 0 °C to RTControls exotherm and minimizes side products.
Solvent Anhydrous DCM/THFAprotic solvent, prevents reagent hydrolysis.
Reaction Time 1 - 3 hoursTypical duration, monitor by TLC for completion.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

  • Potential Cause A: Inactive Reagents. Acetic anhydride is susceptible to hydrolysis upon exposure to atmospheric moisture.

    • Solution: Use a fresh bottle of acetic anhydride or purify older stock by distillation. Ensure all solvents are strictly anhydrous.[6]

  • Potential Cause B: Insufficient Catalysis. If using a non-nucleophilic base like triethylamine, the reaction rate may be extremely slow.

    • Solution: Add a catalytic amount (1-5 mol%) of DMAP to the reaction mixture. This will dramatically accelerate the acetylation.[7]

  • Potential Cause C: Reaction Temperature is Too Low. While starting at 0 °C is recommended, some reactions may lack the activation energy to proceed efficiently at this temperature.

    • Solution: After the initial addition of reagents at 0 °C, allow the reaction to slowly warm to room temperature and continue monitoring by TLC.[6]

Problem 2: Multiple Spots on TLC / Impure Product

  • Potential Cause A: Reaction Overheated. An uncontrolled exotherm can lead to side reactions. Pyridine and acetic anhydride can react to form byproducts under harsh conditions.[10]

    • Solution: Maintain strict temperature control, especially during the addition of acetic anhydride. Add the reagent slowly and ensure efficient stirring.

  • Potential Cause B: Presence of Water. Moisture in the reaction will hydrolyze acetic anhydride to acetic acid, which can complicate the reaction and purification.

    • Solution: Rigorously dry all glassware, use anhydrous solvents, and maintain an inert atmosphere throughout the experiment.[8]

Problem 3: Difficult Purification and Product Isolation

  • Potential Cause A: Residual Pyridine in the Product. Pyridine is high-boiling and can be difficult to remove completely by evaporation alone.

    • Solution: Perform a thorough acidic wash (1 M HCl) during the workup to convert pyridine into its water-soluble pyridinium salt.[7] For stubborn traces, co-evaporation with toluene under reduced pressure is highly effective.[6]

  • Potential Cause B: Product is an Oil or Fails to Crystallize. The presence of impurities can inhibit crystallization.

    • Solution: Purify the crude material using flash column chromatography on silica gel to isolate the pure N-acetylated product.[8]

Analytical Methods for Monitoring and Characterization

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method. Use a silica gel plate and visualize spots with a UV lamp and chemical stains like potassium permanganate or ninhydrin (ninhydrin will stain the primary/secondary amine of the starting material but not the acetylated product).[7]

  • Structural Confirmation: The final product should be characterized to confirm its identity and purity. Standard techniques include:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for impurities.

    • Infrared (IR) Spectroscopy: To observe the disappearance of the N-H stretch from the starting material and the appearance of the amide carbonyl stretch.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized compound.[3]

Visualizations

N_Acetylation_Mechanism Figure 1: Catalytic N-Acetylation Mechanism cluster_activation Catalyst Activation cluster_acetylation Acetylation of Lactam Py Pyridine Intermediate N-Acetylpyridinium Ion (Highly Reactive) Py->Intermediate Attacks Ac2O Acetic Anhydride Ac2O->Intermediate Acetate Acetate Ion Intermediate->Acetate Releases Product N-Acetyl Vince Lactam Intermediate->Product AcOH Acetic Acid (Byproduct) Acetate->AcOH Vince Vince Lactam (Nucleophile) Vince->Product Attacks Intermediate Product->AcOH Proton Transfer

Caption: Figure 1: Catalytic N-Acetylation Mechanism

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Start: Low Yield / Incomplete Reaction CheckReagents Are reagents (Ac₂O) and solvents fresh/anhydrous? Start->CheckReagents CheckCatalyst What base was used? CheckReagents->CheckCatalyst Yes Sol_Reagents Solution: Use fresh/distilled Ac₂O. Ensure anhydrous conditions. CheckReagents->Sol_Reagents No CheckTemp Was reaction allowed to warm to RT? CheckCatalyst->CheckTemp Pyridine Sol_Catalyst_DMAP Solution: Add catalytic DMAP (1-5%). CheckCatalyst->Sol_Catalyst_DMAP TEA Sol_Catalyst_OK Pyridine is a good catalyst. Proceed to next check. CheckCatalyst->Sol_Catalyst_OK Pyridine Sol_Temp Solution: Allow reaction to stir at RT for 2-4 hours. CheckTemp->Sol_Temp No End Problem Resolved CheckTemp->End Yes Sol_Reagents->End Sol_Catalyst_DMAP->End Sol_Catalyst_OK->CheckTemp Sol_Temp->End

Caption: Figure 2: Troubleshooting Workflow

References

  • Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (n.d.). Google Vertex AI Search.
  • Acetylation of Secondary amines - Chemistry Stack Exchange. (2022). Chemistry Stack Exchange.
  • Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines - Taylor & Francis Online. (2005). Taylor & Francis Online.
  • N-Alkylation and N-Acylation of Secondary Amines - Benchchem. (n.d.). Benchchem.
  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (2018). PubMed.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). NIH.
  • Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. (2025). Google Vertex AI Search.
  • How can I get acetylation with acetic anhydride and prydine? - ResearchGate. (2014). ResearchGate.
  • Nα Selective Acetylation of Peptides - PMC - NIH. (n.d.). NIH.
  • Organic acid anhydride - Wikipedia. (n.d.). Wikipedia.
  • A product from the reaction of pyridine with acetic anhydride - RSC Publishing. (n.d.). RSC Publishing.
  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics - ACS Publications. (n.d.). ACS Publications.
  • Vince lactam - Wikipedia. (n.d.). Wikipedia.
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate.
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed. (2024). PubMed.
  • N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. (2025). Google Vertex AI Search.

Sources

Technical Support Center: Deprotection of Acetylated Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the deprotection of N-acetylated Vince Lactam. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Vince Lactam is a cornerstone building block for numerous carbocyclic nucleoside analogues, making the efficient and clean removal of its N-acetyl protecting group paramount for successful downstream applications.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Incomplete or No Deprotection

Q: I am observing a significant amount of starting material (N-acetyl Vince Lactam) remaining after my deprotection reaction. What are the likely causes and how can I improve the conversion?

A: Incomplete deprotection is a common hurdle, often stemming from the inherent stability of the amide bond. Amides are significantly less reactive than other acyl compounds, and their hydrolysis typically requires forcing conditions.[4][5]

Potential Causes & Solutions:

  • Insufficiently Harsh Conditions for Hydrolysis: Standard acidic or basic hydrolysis of amides often requires elevated temperatures and prolonged reaction times.[4] The stability of the N-acetyl group on the strained Vince Lactam may be underestimated.

    • Acidic Conditions: If using mineral acids (e.g., HCl, H₂SO₄), consider increasing the acid concentration and/or the reaction temperature. Refluxing in aqueous acid is a common strategy for amide hydrolysis.[4][5]

    • Basic Conditions: For base-mediated hydrolysis (e.g., NaOH, KOH), increasing the concentration of the base and the temperature can enhance the reaction rate. Be mindful that this can increase the risk of side reactions (see Problem 2).

  • Inappropriate Reagent for Mild Deprotection: If you are attempting a milder deprotection to preserve other functional groups, the chosen reagent may not be potent enough.

    • Hydrazine Hydrate: While effective for some acyl groups, its efficacy can be substrate-dependent. Ensure you are using an adequate excess of hydrazine hydrate and consider adjusting the solvent and temperature.[6][7]

    • Schwartz's Reagent (Zirconocene Hydrochloride): This reagent can be effective for chemoselective N-deacetylation under mild, neutral conditions.[7][8][9] If it's not working, ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions, as it is sensitive to moisture.

  • Reaction Time: Amide hydrolysis can be slow. It is crucial to monitor the reaction progress over an extended period (e.g., 24-48 hours) using an appropriate analytical technique like TLC, LC-MS, or ¹H NMR before concluding the reaction has stalled.

Experimental Protocol: Monitoring Deprotection by TLC

  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: Spot the crude reaction mixture alongside the N-acetylated Vince Lactam starting material and, if available, a pure standard of the deprotected Vince Lactam.

  • Eluent: A common mobile phase for this system is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The optimal ratio may need to be determined empirically.

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate stain, which reacts with the double bond in Vince Lactam). The deprotected product, being more polar due to the free N-H group, should have a lower Rf value than the starting material.

Problem 2: Product Degradation and Low Yield of Deprotected Vince Lactam

Q: My deprotection reaction seems to be working, but I am getting a low yield of the desired product along with several unidentifiable byproducts. What could be causing this?

A: Low yields are often indicative of competing side reactions that consume either the starting material or the product. The unique structure of Vince Lactam presents specific vulnerabilities.

Potential Causes & Solutions:

  • Lactam Ring Hydrolysis: The γ-lactam in Vince Lactam is part of a strained bicyclo[2.2.1]heptane system. While γ-lactams are generally more stable to hydrolysis than β-lactams, the ring strain in Vince Lactam can make it susceptible to cleavage under the harsh conditions required for N-deacetylation.[10][11][12] This would lead to the formation of an amino acid derivative, which may not be the desired outcome.

    • Solution: Employ milder deprotection methods that are less likely to hydrolyze the lactam ring.

      • Enzymatic Deprotection: Consider using an acylpeptide hydrolase or a suitable amidase. These enzymes can offer high selectivity for the N-acetyl group under physiological conditions, minimizing the risk of lactam cleavage.[13][14][15]

      • Chemoselective Reagents: Reagents like Schwartz's reagent are designed for mild N-deacetylation and may preserve the lactam ring.[8][9]

  • Reactions at the Double Bond: The C=C double bond in the Vince Lactam core is a potential site for unwanted reactions, especially under strongly acidic conditions where hydration or rearrangement could occur.

    • Solution: Again, milder, more selective deprotection methods are preferable. If harsh conditions are unavoidable, carefully control the reaction temperature and time to minimize side reactions.

  • Epimerization: While less common for the N-acetyl group itself, harsh basic conditions can potentially lead to epimerization at adjacent stereocenters if there are acidic protons. For Vince Lactam, this is less of a concern at the bridgehead carbons, but it's a factor to be aware of in derivatives.

    • Solution: Use the mildest possible conditions that still afford deprotection. Buffer the reaction mixture if necessary to maintain a specific pH range.

dot

Deprotection_Pathways cluster_mild Mild/Selective Methods cluster_harsh Harsh Methods Start N-Acetyl Vince Lactam Desired Vince Lactam Start->Desired Desired N-Deacetylation Side1 Lactam Hydrolysis Product (Amino Acid Derivative) Start->Side1 Side Reaction 1: Lactam Ring Opening Side2 Double Bond Addition/Rearrangement Products Start->Side2 Side Reaction 2: Reaction at C=C Enzymatic (e.g., Acylpeptide Hydrolase) Enzymatic (e.g., Acylpeptide Hydrolase) Enzymatic (e.g., Acylpeptide Hydrolase)->Desired Schwartz's Reagent Schwartz's Reagent Schwartz's Reagent->Desired Strong Acid (HCl, H₂SO₄) + Heat Strong Acid (HCl, H₂SO₄) + Heat Strong Acid (HCl, H₂SO₄) + Heat->Desired Strong Acid (HCl, H₂SO₄) + Heat->Side1 Strong Acid (HCl, H₂SO₄) + Heat->Side2 Strong Base (NaOH, KOH) + Heat Strong Base (NaOH, KOH) + Heat Strong Base (NaOH, KOH) + Heat->Desired Strong Base (NaOH, KOH) + Heat->Side1

Caption: Reaction pathways in the deprotection of N-acetyl Vince Lactam.

Problem 3: Difficulty in Product Purification

Q: I have successfully deprotected my N-acetyl Vince Lactam, but I am struggling to isolate a pure product. What purification strategies are recommended?

A: The deprotected Vince Lactam is a relatively polar molecule with a free amine, which can make purification challenging, especially if residual starting material or polar byproducts are present.

Potential Causes & Solutions:

  • Similar Polarity of Product and Starting Material: While the deprotected product is more polar, the difference may not be large enough for easy separation by standard silica gel chromatography.

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems. Adding a small amount of a polar solvent like methanol or a base like triethylamine to your eluent can help improve the separation and reduce tailing of the amine product on the silica column.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18), which may offer different selectivity.

  • Formation of Salts: If an acidic deprotection method was used, the product will exist as an ammonium salt (e.g., hydrochloride). If a basic deprotection was used, the product will be the free amine. This difference in form drastically affects solubility and chromatographic behavior.

    • Solution: After the reaction, perform a careful workup to ensure your product is in a consistent, neutral form before purification.

      • Post-Acidic Deprotection: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

      • Post-Basic Deprotection: Neutralize with a dilute acid and then extract. Be careful not to make the aqueous layer too acidic, as this will protonate the amine and pull it back into the aqueous phase.

  • Product Solubility: The deprotected Vince Lactam may have different solubility properties than the starting material, potentially leading to precipitation during workup or purification.

    • Solution: Screen different solvents for extraction and chromatography to find one that provides good solubility for your product while allowing for effective separation.

Frequently Asked Questions (FAQs)

Q1: Which is generally better for deprotecting acetylated Vince Lactam: acidic or basic hydrolysis?

Both methods are challenging due to the stability of the amide bond and the potential for side reactions.[4] Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[5] Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the carbonyl carbon. For Vince Lactam, the choice depends on the overall stability of the molecule and any other protecting groups present. A key consideration is that γ-lactam hydrolysis rates show a strong dependence on water activity under acidic conditions, indicating a mechanism similar to acyclic amides.[10][11] Given the risk of lactam hydrolysis, it is often advisable to start with milder methods before resorting to harsh acidic or basic conditions.

dot

Hydrolysis_Mechanisms cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis a1 1. Protonation of Carbonyl Oxygen a2 2. Nucleophilic Attack by Water a1->a2 a3 3. Proton Transfer a2->a3 a4 4. Elimination of Amine a3->a4 b1 1. Nucleophilic Attack by OH⁻ b2 2. Formation of Tetrahedral Intermediate b1->b2 b3 3. Elimination of Amide Anion b2->b3 b4 4. Deprotonation to Carboxylate b3->b4

Caption: Simplified comparison of acidic and basic amide hydrolysis mechanisms.

Q2: Can I use enzymatic methods for the deprotection?

Yes, enzymatic methods are a highly attractive option. Enzymes like acylpeptide hydrolase are known to remove N-terminal acetyl groups from peptides and could potentially be applied to N-acetylated lactams.[13][16] The primary advantage is the exceptional selectivity under mild, physiological conditions (neutral pH, room temperature), which would almost certainly preserve both the lactam ring and the double bond. The main challenges are enzyme availability, cost, and the need to screen for an enzyme with activity on this specific non-peptidic substrate.

Q3: How can I confirm that I have successfully deprotected the acetyl group?

A combination of analytical techniques is recommended for unambiguous confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • In ¹H NMR , the most telling sign is the disappearance of the sharp singlet corresponding to the acetyl methyl protons (typically around δ 2.0-2.2 ppm). You should also observe the appearance of a signal for the N-H proton, which will likely be a broad singlet.

    • In ¹³C NMR , you will see the disappearance of the acetyl methyl carbon and the acetyl carbonyl carbon signals.

  • Mass Spectrometry (MS): The mass of the product will be 42.04 Da lower than the starting material, corresponding to the loss of the acetyl group (C₂H₂O). High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.[17][18]

  • Infrared (IR) Spectroscopy: You may observe a shift in the carbonyl stretching frequency of the lactam. More importantly, a new N-H stretching band should appear in the region of 3200-3500 cm⁻¹.

Table 1: Comparison of Deprotection Methods

MethodReagentsConditionsProsCons
Acidic Hydrolysis e.g., 6M HCl, H₂SO₄Reflux, prolonged heatingInexpensive, common reagentsHarsh, risk of lactam hydrolysis and side reactions at C=C bond
Basic Hydrolysis e.g., 6M NaOH, KOHReflux, prolonged heatingEffective for robust substratesHarsh, high risk of lactam hydrolysis, potential for epimerization in derivatives
Hydrazinolysis Hydrazine hydrate (NH₂NH₂)Reflux in a solvent like EtOHMilder than strong acid/baseCan have variable efficacy, hydrazine is toxic
Schwartz's Reagent (Cp)₂Zr(H)ClAnhydrous THF, room temp.Very mild, chemoselectiveReagent is air and moisture sensitive, relatively expensive
Enzymatic e.g., Acylpeptide hydrolaseAqueous buffer, pH ~7, 25-37 °CHighly selective, extremely mildEnzyme may be expensive/unavailable, substrate specificity needs to be determined

References

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433.
  • Yates, K., & Modro, T. A. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. ResearchGate. Available at: [Link]

  • Farkas, V., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. Available at: [Link]

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  • Assaf, Z. D., et al. (2015). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. ResearchGate. Available at: [Link]

  • Farkas, V., et al. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. MTA KIK Repozitórium. Available at: [Link]

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  • Li, H., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology.
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  • Pasternak, A., et al. (2017). Acylpeptide hydrolase is a component of the cellular response to DNA damage. PubMed. Available at: [Link]

  • Bender, M. L., & Ginger, R. D. (1955). Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism. ACS Publications. Available at: [Link]

  • Vágvölgyi, M., et al. (2011). A facile and efficient method for the selective deacylation of N -arylacetamides and 2-chloro- N -arylacetamides catalyzed by SOCl 2. ResearchGate. Available at: [Link]

  • Vårum, K. M., et al. (1991). Determination of the degree of N-acetylation and the distribution of N-acetyl groups in partially N-deacetylated chitins (chitosans) by high-field n.m.r. spectroscopy. PubMed. Available at: [Link]

Sources

Technical Support Center: Kinetic vs. Thermodynamic Control in the Diels-Alder Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, a critical building block in pharmaceutical development, famously known as the Vince lactam.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its Diels-Alder synthesis, with a particular focus on mastering kinetic and thermodynamic control to achieve desired product outcomes.

I. Foundational Concepts: Understanding the Control Elements

The Diels-Alder reaction, a cornerstone of organic synthesis, allows for the construction of six-membered rings with excellent stereochemical control.[3] In the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one, the cycloaddition between a diene (like cyclopentadiene) and a dienophile (an imine derivative) can lead to two primary diastereomeric products: the endo and exo isomers. The selective formation of one over the other is a classic example of kinetic versus thermodynamic control.[4][5][6]

  • Kinetic Control: At lower reaction temperatures, the product that forms faster is the major product.[7] This is because the reaction is essentially irreversible, and the product distribution is determined by the relative activation energies of the competing pathways.[7] In many Diels-Alder reactions, the endo product is the kinetically favored product due to stabilizing secondary orbital interactions in the transition state.[5][6]

  • Thermodynamic Control: At higher temperatures, the Diels-Alder reaction can become reversible.[4][8] This allows an equilibrium to be established between the reactants and the products. Under these conditions, the most stable product will be the major product, regardless of how quickly it is formed.[7][9] Typically, the exo product is thermodynamically more stable due to reduced steric hindrance.[5][6]

Visualizing the Energy Landscape

The relationship between the kinetic and thermodynamic products can be visualized with a reaction coordinate diagram.

G cluster_main Reaction Coordinate Diagram cluster_y cluster_x Reactants Reactants (Diene + Dienophile) TS_endo Endo Transition State (TS_endo) Reactants->TS_endo ΔG‡ (endo) TS_exo Exo Transition State (TS_exo) Reactants->TS_exo ΔG‡ (exo) Reactants->p1 Reactants->p5 P_endo Endo Product (Kinetic) P_exo Exo Product (Thermodynamic) p1->p2 p2->p3 p3->P_endo p5->p6 p6->p7 p7->P_exo Energy Energy Reaction Coordinate Reaction Coordinate

Caption: Energy profile for a Diels-Alder reaction under kinetic vs. thermodynamic control.

II. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one.

Question 1: My reaction is yielding a mixture of endo and exo products. How can I improve the selectivity for the kinetic (endo) product?

Answer:

Achieving high selectivity for the endo product requires conditions that favor kinetic control. Here are several factors to consider:

  • Temperature: This is the most critical parameter. Low temperatures significantly favor the kinetic product by preventing the reverse (retro-Diels-Alder) reaction.[4][8] Running the reaction at temperatures ranging from -78 °C to room temperature is often effective.[10]

  • Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction, often allowing it to proceed at lower temperatures, which in turn enhances kinetic selectivity.[10][11] However, the choice of Lewis acid is crucial, as bulky Lewis acids can sometimes favor the formation of the exo product.[12]

  • Reaction Time: Under kinetic control, the reaction should be stopped once the starting materials are consumed. Prolonged reaction times, especially at elevated temperatures, can lead to equilibration and formation of the thermodynamic product.

Question 2: I need to synthesize the thermodynamically more stable exo isomer. What conditions should I employ?

Answer:

To favor the thermodynamic product, you need to facilitate the retro-Diels-Alder reaction, allowing the system to reach equilibrium.

  • Elevated Temperatures: Higher temperatures (often in the range of 100-200 °C) provide the necessary energy to overcome the activation barrier for the retro-Diels-Alder reaction.[8] This reversibility allows the initially formed kinetic product to convert back to the starting materials, which can then reform as the more stable thermodynamic product.[4]

  • Extended Reaction Times: Sufficient time is required for the equilibrium to be established. Monitoring the reaction progress by techniques like NMR or GC-MS can help determine the optimal reaction time.

Question 3: My reaction is sluggish or not proceeding to completion. What are the potential causes and solutions?

Answer:

Several factors can contribute to a slow or incomplete reaction:

  • Purity of Reactants: Cyclopentadiene, in particular, readily dimerizes at room temperature through a Diels-Alder reaction with itself.[4] It is crucial to "crack" the dicyclopentadiene by heating it to obtain fresh, monomeric cyclopentadiene immediately before use.

  • Activation of the Dienophile: Imines are often used as dienophiles in aza-Diels-Alder reactions.[13] Their reactivity can be significantly enhanced by the presence of an electron-withdrawing group on the nitrogen or by using a Lewis acid catalyst.[13][14] Brønsted acids can also be used to catalyze the reaction.[15]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. While a systematic study for this specific reaction might be necessary, moderately polar, non-coordinating solvents are often a good starting point.

Question 4: I am observing unexpected side products. What could they be and how can I minimize their formation?

Answer:

Besides the desired endo and exo products, other side reactions can occur:

  • Polymerization: Cyclopentadiene is prone to polymerization, especially in the presence of acids or at higher temperatures. Using freshly cracked cyclopentadiene and maintaining appropriate reaction temperatures can mitigate this.

  • Rearrangement of the Product: The 2-azabicyclo[2.2.1]hept-5-ene skeleton can undergo rearrangements under certain conditions, such as in the presence of strong acids.[16] Careful control of pH during workup and purification is important.

  • Decomposition: Some aza-Diels-Alder adducts can be unstable and may decompose via a retro-Diels-Alder reaction if subjected to harsh conditions (e.g., high temperatures during distillation).[17]

Troubleshooting Workflow

G Start Reaction Issue Low_Yield Low Yield / No Reaction Start->Low_Yield Poor_Selectivity Poor Endo/Exo Selectivity Start->Poor_Selectivity Side_Products Unexpected Side Products Start->Side_Products Check_Reactants Check Reactant Purity (Freshly cracked cyclopentadiene?) Low_Yield->Check_Reactants Purity? Kinetic_Control Goal: Kinetic (Endo) Product Poor_Selectivity->Kinetic_Control Endo? Thermo_Control Goal: Thermodynamic (Exo) Product Poor_Selectivity->Thermo_Control Exo? Check_Temp_Profile Review Temperature Profile Side_Products->Check_Temp_Profile Polymerization? Check_Activation Verify Dienophile Activation (Lewis/Brønsted acid present?) Check_Reactants->Check_Activation Activation? Optimize_Temp Optimize Temperature Check_Activation->Optimize_Temp Temp? Lower_Temp Lower Reaction Temperature (-78°C to RT) Kinetic_Control->Lower_Temp Higher_Temp Increase Reaction Temperature (>100°C) Thermo_Control->Higher_Temp Add_Lewis_Acid Consider Lewis Acid Catalyst Lower_Temp->Add_Lewis_Acid Increase_Time Increase Reaction Time Higher_Temp->Increase_Time Check_Workup Analyze Workup Conditions (pH, purification method) Check_Temp_Profile->Check_Workup Rearrangement? Consider_Inert_Atm Use Inert Atmosphere? Check_Workup->Consider_Inert_Atm Decomposition?

Caption: A troubleshooting decision tree for the synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one.

III. Experimental Protocols

The following are generalized protocols for achieving kinetic and thermodynamic control. Researchers should adapt these based on their specific dienophile and available equipment.

Protocol 1: Kinetically Controlled Synthesis of the Endo Isomer

Objective: To maximize the yield of the endo-2-azabicyclo[2.2.1]hept-5-en-3-one.

Materials:

  • Dicyclopentadiene

  • Appropriate imine dienophile

  • Anhydrous dichloromethane (or other suitable solvent)

  • Lewis Acid (e.g., BF₃·OEt₂, optional)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to its boiling point (~170 °C). Collect the monomeric cyclopentadiene (b.p. 40-42 °C) in a receiver cooled in an ice bath. Use the freshly distilled cyclopentadiene immediately.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the imine dienophile in anhydrous dichloromethane.

  • Cooling: Cool the solution to the desired low temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Addition of Reactants: Slowly add the freshly prepared cyclopentadiene to the cooled solution of the dienophile. If using a Lewis acid, it should be added to the dienophile solution prior to the addition of cyclopentadiene.

  • Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by TLC or LC-MS.

  • Quenching and Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the endo isomer.

Protocol 2: Thermodynamically Controlled Synthesis of the Exo Isomer

Objective: To maximize the yield of the exo-2-azabicyclo[2.2.1]hept-5-en-3-one.

Materials:

  • Endo-2-azabicyclo[2.2.1]hept-5-en-3-one (or a mixture of isomers)

  • High-boiling point solvent (e.g., toluene, xylene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting bicyclic lactam (either pure endo or an endo/exo mixture) in a suitable high-boiling solvent.

  • Heating: Heat the solution to reflux (the specific temperature will depend on the solvent chosen) for an extended period (e.g., 12-48 hours).

  • Monitoring Equilibrium: Periodically take aliquots from the reaction mixture, cool them to room temperature, and analyze the endo/exo ratio by ¹H NMR or GC to determine when equilibrium has been reached.

  • Workup: Once equilibrium is established, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting mixture by flash column chromatography or recrystallization to isolate the exo isomer.

Summary of Conditions and Expected Outcomes
Control TypeTemperatureReaction TimeKey ConsiderationPredominant Product
Kinetic Low (-78 °C to 25 °C)[8][10]Short (until completion)Prevent retro-Diels-Alder[4]Endo Isomer
Thermodynamic High (>100 °C)[8]Long (until equilibrium)Promote retro-Diels-Alder[4][8]Exo Isomer

IV. References

  • Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]

  • Chemistry LibreTexts. (2022). 10.3: The Diels Alder Reaction. [Link]

  • Almqvist, F., et al. (2001). Investigation of Lewis Acid-Catalyzed Asymmetric Aza-Diels−Alder Reactions of 2H-Azirines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Lewis acid catalysis of asymmetric aza-Diels-Alder reaction. [Link]

  • de Oliveira, L. F., et al. (2008). High stereoselectivity on low temperature Diels-Alder reactions. PMC. [Link]

  • Tudela, E., et al. (2019). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Organic Chemistry Frontiers. [Link]

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Effects of temperature and polarity on the Diels-Alder reaction. [Link]

  • University of Saskatchewan Library. (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). [Link]

  • Katagiri, N., et al. (1993). A Novel Skeletal Rearrangement of 2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic Acid Derivatives into 2-Oxabicyclo[3.3.0]. Chemical and Pharmaceutical Bulletin. [Link]

  • Google Patents. (n.d.). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.

  • García-Mera, X., et al. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. [Link]

  • Semantic Scholar. (n.d.). Cycloaddition of phenyl azide to unsymmetrical azabicyclic alkenes. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.

  • Master Organic Chemistry. (2018). Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction?. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Sci-Hub. (n.d.). Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. [Link]

  • HETEROCYCLES. (1997). SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. PMC. [Link]

  • ACS Publications. (2001). Thermodynamic and Kinetic Relationships between Lewis Acid−Lewis Base Complexes Relevant to the P2Pt(OTf)2-Catalyzed Diels−Alder Reaction. [Link]

  • YouTube. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. [Link]

  • PMC. (n.d.). Reactions of Nitroso Hetero Diels-Alder Cycloadducts with Azides: Stereoselective Formation of Triazolines and Aziridines. [Link]

  • Wikipedia. (n.d.). Vince lactam. [Link]

  • ResearchGate. (n.d.). Enzymatic preparation of ( Ϫ )- -lactam for the synthesis of abacavir. [Link]

  • ResearchGate. (n.d.). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

  • ACS Publications. (n.d.). Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. [Link]

  • Scribd. (n.d.). Diels-Alder Reaction: Kinetic vs Thermodynamic Control. [Link]

  • ResearchGate. (n.d.). Retro‐Diels–Alder Reactions of Masked Cyclopentadienones Catalyzed by Heterogeneous Brønsted Acids. [Link]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

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Technical Support Center: Diastereoselectivity in 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one. This molecule, a derivative of the renowned Vince Lactam, is a cornerstone chiral building block for synthesizing complex carbocyclic nucleosides and other therapeutic agents.[1][2][3][4][5] Its rigid, bicyclic structure provides a powerful scaffold for stereocontrolled synthesis, yet it also presents unique and often frustrating challenges in achieving high diastereoselectivity.

This guide is designed as a dynamic resource to troubleshoot common issues encountered during the chemical manipulation of this lactam. We move beyond simple protocols to explain the underlying stereochemical principles, helping you make informed decisions to optimize your reaction outcomes.

Frequently Asked Questions & Troubleshooting Guides

Question 1: Why is achieving high diastereoselectivity in reactions involving the double bond of N-acetyl Vince lactam so challenging?

Answer: The challenge arises from the unique topology of the 2-azabicyclo[2.2.1]heptene core. The molecule's rigid, cage-like structure presents two distinct faces for reagent attack at the C5-C6 double bond: the exo face and the endo face.

  • Steric Hindrance: The concave endo face is sterically shielded by the C7-methylene bridge (the "ethano bridge"). Consequently, reagents generally prefer to approach from the less hindered, convex exo face. This inherent steric bias is the primary determinant of diastereoselectivity in many additions.

  • Electronic Effects & Torsional Strain: While sterics are dominant, electronic effects from the N-acetyl group and the lactam carbonyl can influence the transition state. The orientation of the acetyl group can subtly alter the electron density of the double bond and introduce torsional strain, which can affect the energy barrier for exo versus endo attack.

  • Reagent Coordination: The lactam carbonyl and the nitrogen atom can act as Lewis basic sites, potentially coordinating with electrophiles or catalysts. Such interactions can pre-organize the transition state and either reinforce the innate exo preference or, in specific cases, direct an otherwise disfavored endo attack.

The final diastereomeric ratio (d.r.) is a delicate balance of these competing factors. Minor changes in substrate, reagent, solvent, or temperature can tip this balance, leading to inconsistent results or mixtures of products.

G cluster_0 Exo vs. Endo Attack on N-Acetyl Vince Lactam cluster_1 Exo vs. Endo Attack on N-Acetyl Vince Lactam mol exo_label Exo Face (Less Hindered) endo_label Endo Face (More Hindered) reagent_exo Reagent reagent_exo->mol  Favored Attack reagent_endo Reagent reagent_endo->mol  Disfavored Attack bridge C7 Bridge (Steric Shield) bridge->endo_label

Caption: Steric hindrance from the C7-bridge favors reagent attack from the exo face.

Question 2: My epoxidation of N-acetyl Vince lactam is yielding a mixture of diastereomers. How can I improve the selectivity for the exo-epoxide?

Answer: This is a classic issue. While exo attack is sterically favored, competing pathways can reduce selectivity. To enhance the formation of the exo-epoxide, you must rigorously control the reaction conditions to amplify the steric and electronic factors that favor this pathway.

Troubleshooting Strategies:

  • Choice of Oxidizing Agent: The size and nature of the peroxy acid are critical.

    • Bulky Reagents: Employing a bulkier reagent like meta-chloroperoxybenzoic acid (m-CPBA) often enhances exo selectivity compared to smaller reagents. The larger steric footprint of the reagent interacts more significantly with the bicyclic frame, amplifying the energy penalty of the endo approach.

    • Buffered Conditions: Perform the reaction in the presence of a buffer like sodium bicarbonate (NaHCO₃) or potassium phosphate (K₂HPO₄). Peroxy acids generate carboxylic acid byproducts that can catalyze unwanted side reactions or even the rearrangement of the desired epoxide. Buffering the medium prevents this.

  • Solvent Selection: The polarity and coordinating ability of the solvent can influence the transition state.

    • Non-coordinating Solvents: Use non-polar, non-coordinating solvents like dichloromethane (DCM) or chloroform (CHCl₃). These solvents minimize interactions with the lactam, allowing the inherent steric bias of the substrate to dominate.

    • Avoid Protic Solvents: Protic solvents like alcohols can form hydrogen bonds with the carbonyls of the lactam and the peroxy acid, altering the transition state geometry and potentially lowering selectivity.

  • Temperature Control: Lowering the reaction temperature is a powerful tool for increasing selectivity. Reactions should be run at 0 °C or even -20 °C. At lower temperatures, the small difference in activation energy between the exo and endo pathways becomes more significant, favoring the lower-energy exo attack pathway.

Comparative Data for Epoxidation Conditions:

ReagentSolventTemperature (°C)Typical exo:endo RatioCausality
m-CPBADCM25~5:1Standard conditions; moderate selectivity.
m-CPBADCM, NaHCO₃0>10:1Lower temperature and buffering enhance steric control.
Peracetic AcidCH₃COOH25~3:1Smaller reagent and acidic medium can reduce selectivity.
DimethyldioxiraneAcetone-20>15:1Highly reactive, neutral pH, and low temperature maximize kinetic control.

Step-by-Step Protocol for Highly Diastereoselective Epoxidation:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Buffering: Add finely powdered anhydrous sodium bicarbonate (3.0 eq).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add a solution of m-CPBA (77% max, 1.2 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 2 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC (staining with permanganate).

  • Quenching: Upon completion, quench the reaction by the slow addition of a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product before purification.

Question 3: I am attempting a palladium-catalyzed hydroarylation and the regioselectivity is poor. How is diastereoselectivity controlled in this context?

Answer: In metal-catalyzed reactions like hydroarylation, diastereoselectivity is intricately linked to both regioselectivity and the specific ligand environment around the metal center. Research has shown that the choice of phosphine ligand and the nature of the N-substituent are critical for controlling the outcome.[6]

The mechanism often involves the coordination of the palladium catalyst to the double bond. The facial selectivity (exo vs. endo) of this coordination is the first stereochemical decision. As with other additions, exo coordination is generally preferred. The subsequent steps of migratory insertion and reductive elimination determine the final stereochemistry of the product.

Key Control Elements for Hydroarylation:

  • Phosphine Ligands: Chiral phosphine ligands create a chiral pocket around the palladium atom. This environment can strongly differentiate between the two faces of the double bond and control the geometry of the subsequent insertion step. The enantiomer of the ligand can often be used to favor the formation of the opposite diastereomer.[6]

  • Nitrogen Substituent: The N-acetyl group can be replaced with other protecting groups (e.g., Boc, Cbz). The steric bulk and electronic properties of this group can influence the preferred conformation of the substrate when it coordinates to the catalyst, thereby impacting diastereoselectivity.[6]

  • Parallel Kinetic Resolution: In cases where a racemic lactam is used, the catalyst-ligand combination can react at different rates with each enantiomer, leading to a parallel kinetic resolution where two different diastereomeric products are formed from the two starting enantiomers.[6]

Troubleshooting Workflow for Poor Selectivity:

G start Start: Poor Diastereoselectivity in Pd-Catalyzed Reaction check_ligand Evaluate Phosphine Ligand start->check_ligand check_protecting_group Screen N-Protecting Groups check_ligand->check_protecting_group Try bulky/chiral ligands (e.g., Buchwald-type) end_bad Re-evaluate Approach check_ligand->end_bad No improvement after multiple ligand classes check_conditions Optimize Reaction Conditions check_protecting_group->check_conditions Test N-Boc vs. N-Cbz analyze Analyze d.r. by NMR/HPLC check_conditions->analyze Vary Solvent, Temp., Additives analyze->check_ligand d.r. < 95:5 end_good Success: High d.r. Achieved analyze->end_good d.r. > 95:5

Caption: A logical workflow for optimizing diastereoselectivity in catalytic reactions.

Question 4: Can the amide nitrogen participate in reactions to control stereochemistry?

Answer: Absolutely. The lone pair on the amide nitrogen, although delocalized, can play a crucial role in neighboring group participation, especially when a carbocation or an incipient positive charge forms at the C6 position. This is a powerful, though sometimes overlooked, mechanism for ensuring retention of stereochemistry.[7]

For instance, in reactions involving the C6-position (after functionalization of the double bond), if a leaving group departs, the nitrogen atom can attack the resulting carbocation from the endo face. This forms a transient aziridinium ion intermediate. A subsequent attack by a nucleophile will then occur from the exo face, leading to an overall retention of the original stereochemistry.[7] This phenomenon is particularly relevant in:

  • Mitsunobu Reactions: When a C6-exo-alcohol is subjected to Mitsunobu conditions, the reaction often proceeds with retention of configuration, rather than the expected inversion.[7]

  • Fluorination with DAST: Treatment of the same alcohol with diethylaminosulfur trifluoride (DAST) can also lead to retention of stereochemistry via this pathway.[7]

Understanding this potential for nitrogen participation is critical for predicting the outcome of reactions at functionalized positions on the bicyclic scaffold.

References

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (n.d.). ResearchGate. [Link]

  • Regio- and stereochemical regularities of electrophilic halogenation and chalcogenation of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate isomers. (n.d.). ResearchGate. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). PubMed. [Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (n.d.). PubMed. [Link]

  • Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). (n.d.). PubMed Central. [Link]

  • ChemInform Abstract: Regioselective Hydroarylations and Parallel Kinetic Resolution of Vince Lactam. (n.d.). ResearchGate. [Link]

  • Vince lactam. (n.d.). Wikipedia. [Link]

  • Copper-Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2-Azabicyclo[2.2.1]Heptan-3-ones. (2025). PubMed. [Link]

  • Copper‐Catalyzed Enantioselective Radical Desymmetrizing Cyclization of Cyclopentenes: Access to Chiral 2‐Azabicyclo[2.2.1]Heptan‐3‐ones. (2025). ResearchGate. [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. (n.d.). CORE. [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. (n.d.). ResearchGate. [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. (n.d.). ResearchGate. [Link]

  • Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (n.d.). Repository of the Academy's Library. [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (n.d.).
  • SYNTHESIS OF 2-AZABICYCLO[2.2.1]HEPT-5-EN-3-ONE FROM. (n.d.). HETEROCYCLES. [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). ACS Publications. [Link]

  • (PDF) Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Chemistry of 2-azabicyclo[2.2.1]heptan-3-one derivatives: role of the nitrogen atom in determining the stereochemistry of products isolated after formation of an incipient carbocation at C-6. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. (2023). Semantic Scholar. [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. [Link]

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"stability of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one under reaction conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As a derivative of the widely-used Vince Lactam, the N-acetylated version offers unique reactivity and handling characteristics.[1][2] This guide provides in-depth, field-proven insights into its stability under various reaction conditions, helping you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the handling and stability of this compound.

Q1: What is the general stability profile of this compound and how should it be stored?

A: this compound is a crystalline solid with moderate stability. The bicyclic core is robust, but the N-acetyl group introduces a key potential point of cleavage, particularly via hydrolysis. For optimal shelf-life, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from moisture and direct sunlight.[3]

Q2: What is the primary degradation pathway I should be concerned about?

A: The most common degradation pathway is the hydrolysis of the N-acetyl group to yield the parent Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) and acetic acid (or its conjugate base). This can be catalyzed by both acidic and basic conditions. Monitoring for the appearance of Vince Lactam is the most direct way to assess degradation.

Q3: Is this compound sensitive to air or light?

A: While the compound does not exhibit extreme sensitivity to air (oxidation), prolonged exposure to atmospheric moisture can promote hydrolysis. It is good practice to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring stringent anhydrous conditions. There is a potential for photochemical reactivity, as is common with some bicyclic and lactam structures.[4][5] For critical applications or when troubleshooting inconsistent results, protecting the reaction from direct light is a recommended precaution.

Q4: How does the N-acetyl group affect the stability compared to the parent Vince Lactam?

A: The N-acetyl group significantly alters the electronic properties of the amide bond. It makes the nitrogen lone pair less available, rendering the amide bond more susceptible to nucleophilic attack and hydrolysis compared to the relatively stable secondary amide of the parent Vince Lactam. This increased reactivity can be synthetically useful but requires careful control of reaction conditions to prevent unwanted de-acetylation. Furthermore, the acetyl group can influence the conformation and strain of the bicyclic system, potentially making the carbonyl carbon more "ketone-like" and reactive towards certain nucleophiles.[6]

Part 2: Troubleshooting Guides for Specific Reaction Conditions

This section provides detailed troubleshooting advice for common issues encountered during synthesis.

Issue 1: Compound Degradation under Acidic Conditions
  • Symptoms: Formation of a new, more polar spot on TLC; appearance of a peak corresponding to Vince Lactam (MW: 109.13) in LC-MS analysis; reduced yield of the desired product.

  • Root Cause Analysis: The N-acetyl group is susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the acetyl carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the N-acyl bond.

  • Solutions & Proactive Strategies:

    • Select Milder Acids: If possible, substitute strong mineral acids (e.g., HCl, H₂SO₄) with weaker organic acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids that are less prone to promoting hydrolysis.

    • Control Temperature: Perform the reaction at the lowest effective temperature. Hydrolysis is an equilibrium-driven process that is accelerated at higher temperatures.

    • Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water, the key nucleophile for hydrolysis.

    • Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize over-exposure to acidic conditions.

Diagram: Primary Degradation Pathway

Figure 1. Primary Hydrolytic Degradation Pathways cluster_main Start This compound (MW: 151.17) VinceLactam Vince Lactam (MW: 109.13) Start->VinceLactam H+ / H₂O (Acid Hydrolysis) Start->VinceLactam OH⁻ / H₂O (Base Hydrolysis) Byproduct Acetic Acid / Acetate

Caption: Hydrolysis of the N-acetyl group under acidic or basic conditions.

Issue 2: Compound Degradation under Basic Conditions
  • Symptoms: Similar to acidic conditions—formation of Vince Lactam and loss of starting material. Often faster and more difficult to control.

  • Root Cause Analysis: Base-mediated hydrolysis (saponification) of the N-acetyl group. A hydroxide ion or other strong base directly attacks the acetyl carbonyl carbon, leading to cleavage.

  • Solutions & Proactive Strategies:

    • Use Non-Nucleophilic Bases: If the base is intended only as a proton scavenger, switch to a non-nucleophilic or sterically hindered base (e.g., 2,6-lutidine, DBU, or proton sponge) instead of hydroxides, alkoxides, or amines.

    • Stoichiometric Control: Use the minimum required amount of base. Excess base will drive the hydrolysis reaction.

    • Low Temperature: Perform reactions at low temperatures (e.g., 0 °C to -78 °C) to control the rate of this often-rapid reaction.

    • Aprotic Solvents: Whenever possible, use aprotic solvents to avoid providing a proton source that can facilitate the final steps of the hydrolysis mechanism.

Issue 3: Unexpected Reactivity with Nucleophiles
  • Symptoms: Low yields, formation of complex mixtures, or isolation of ring-opened products when reacting with strong nucleophiles (e.g., organometallics, potent reducing agents).

  • Root Cause Analysis: The strained bicyclic system can distort the amide bond from planarity. This "twist" reduces amide resonance, making the carbonyl carbon more electrophilic and ketone-like.[6] Strong nucleophiles may attack the amide carbonyl directly, forming a tetrahedral intermediate that can be unusually stable or collapse to undesired products.[6]

  • Solutions & Proactive Strategies:

    • Moderate Nucleophile Reactivity: Use less reactive organometallic reagents (e.g., organocuprates instead of Grignards or organolithiums) or perform the reaction at very low temperatures.

    • Protecting Group Strategy: If the intended reaction is elsewhere on the molecule (e.g., at the double bond), ensure that the nucleophile is compatible with the N-acetyl amide group.

    • Alternative Synthetic Route: In some cases, it may be more effective to perform the desired transformation on the parent Vince Lactam and introduce the acetyl group at a later stage.

Part 3: Protocols for Stability Assessment

These protocols provide a framework for quantitatively assessing the stability of this compound in your specific reaction context.

Protocol 1: Time-Course Stability Study by HPLC

This protocol allows for the determination of the compound's half-life under specific pH and temperature conditions.

  • Materials:

    • This compound

    • HPLC-grade acetonitrile and water

    • Buffers (e.g., 0.1 M HCl for pH 1, 0.1 M Phosphate buffer for pH 7, 0.1 M NaOH for pH 13)

    • Volumetric flasks, autosampler vials

    • HPLC system with a C18 column and UV detector (detection at ~210-220 nm)

  • Methodology:

    • Prepare a Stock Solution: Accurately weigh and prepare a 1 mg/mL stock solution of the compound in acetonitrile.

    • Set Up Reaction Vials: For each condition (e.g., pH 1, 7, 13), add a defined volume of the stock solution to a larger volume of the chosen buffer to achieve a final concentration of ~50 µg/mL. Prepare triplicate vials for each condition.

    • Incubate: Place the vials in a temperature-controlled environment (e.g., 25 °C, 50 °C).

    • Time-Point Sampling: At specified intervals (e.g., t=0, 1h, 2h, 4h, 8h, 24h), take an aliquot from each vial, quench any reaction by neutralizing if necessary, and transfer to an HPLC vial. Store quenched samples at <4 °C until analysis.

    • HPLC Analysis: Analyze all samples by HPLC. A typical method would be a gradient elution from 5% to 95% acetonitrile in water over 10-15 minutes on a C18 column.

    • Data Analysis: Quantify the peak area of the starting material at each time point. Plot the natural log of the concentration versus time. The slope of this line can be used to determine the degradation rate constant and half-life. Monitor for the appearance and growth of the Vince Lactam peak.

Diagram: Experimental Workflow for Stability Study

Figure 2. Workflow for HPLC-Based Stability Assessment A 1. Prepare Stock Solution (1 mg/mL in ACN) B 2. Dilute into Test Buffers (pH 1, 7, 13) A->B C 3. Incubate at Controlled Temp (e.g., 25°C, 50°C) B->C D 4. Sample at Time Intervals (t=0, 1h, 4h, 24h) C->D E 5. Quench & Transfer to HPLC Vials D->E F 6. Analyze by RP-HPLC-UV E->F G 7. Plot ln(Peak Area) vs. Time & Calculate Half-Life F->G

Caption: Step-by-step process for quantitative stability analysis.

Data Summary: Expected Stability Profile

This table provides a qualitative summary of the expected stability under various conditions based on general chemical principles. Users should verify these predictions using the protocol above for their specific experimental setup.

ConditionTemperatureExpected StabilityPrimary Concern
Strong Acid (pH < 2)25 °CLowRapid N-acetyl hydrolysis
Neutral (pH 6-8)25 °CHighGenerally stable
Neutral (pH 6-8)80 °CModeratePotential for slow hydrolysis or thermal decomposition
Strong Base (pH > 12)25 °CVery LowRapid saponification of the N-acetyl group
Anhydrous, Aprotic25-80 °CHighStable in the absence of nucleophiles
UV Light (e.g., 365 nm)25 °CPotentially LowPhotochemical rearrangement or degradation

References

  • PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one. National Center for Biotechnology Information. [Link]

  • Singh, R. P., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Accounts of Chemical Research, 45(8), 1325-1339.
  • Lonza AG. (1995). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Kumar, A., et al. (2011). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase.
  • Füstero, S., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.
  • Hursthouse, M.B., et al. Reactions of ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate and 4-acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one with some electrophiles. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. (2023). Vince lactam. [Link]

  • Wojaczyńska, E. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Baza Danych o Produktach i Usługach.
  • Kiss, L., et al. (2024). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • Kiss, L., et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]

  • Singh, R. P., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Wang, G., et al. (2021). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 105(11), 4357-4370.
  • Buchmeiser, M. R., et al. (2018). Ring‐opening polymerization of 2‐azabicyclo‐[7][7][8]‐hept‐5‐en‐3‐one using metathesis catalysts. Macromolecular Rapid Communications, 39(6), 1700773.

  • Zafer, C., et al. (2023). 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. PMC. [Link]

  • D'Auria, M., & Racioppi, R. (2013). A Study of the Photochemical Isomerization in b-Lactam Rings. Molecules, 18(10), 12776-12789.
  • Fleming, S. A., et al. (2005). Rearrangements of bicyclic nitrones to lactams: comparison of photochemical and modified Barton conditions. The Journal of Organic Chemistry, 70(24), 9954-9961.
  • Carlier, J., et al. (2015). Therapeutic drug monitoring of beta-lactam antibiotics - Influence of sample stability on the analysis of piperacillin, meropenem, ceftazidime and flucloxacillin by HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 111, 273-278.
  • Glasovac, Z., et al. (2024). Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. FULIR. [Link]

  • Shehata, M. A. M., et al. (2005). Stability-indicating methods for determination of vincamine in presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 72-8.
  • Colombo, F., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases.
  • Al-Tannak, N. M., et al. (2021). A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. Analytical Methods, 13(28), 3171-3179.
  • Kärkäs, M. D., et al. (2013). Photochemical Access to Substituted β-Lactams and β-Lactones via the Zimmerman–O'Connell–Griffin Rearrangement. Organic Letters, 15(21), 5496-5499.
  • Samoshin, V. V., et al. (2012). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. The Journal of Organic Chemistry, 77(17), 7494-7503.
  • Tønsager, F., et al. (2021). Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE, 16(1), e0245222.

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Technical Support Center: Troubleshooting the Acylation of Vince Lactam

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the acylation of Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a critical building block in the synthesis of carbocyclic nucleoside analogues like Abacavir and Peramivir.[1][2][3]

This resource is designed as a series of practical, question-and-answer-based troubleshooting scenarios to address specific challenges encountered in the lab.

A Note on Terminology: "Friedel-Crafts" Acylation of an Aliphatic Lactam

It is important to clarify that the classical Friedel–Crafts acylation is an electrophilic aromatic substitution reaction that targets an aromatic ring.[4][5] Vince Lactam is an aliphatic, bicyclic γ-lactam and lacks an aromatic system. However, the term is often used more broadly in laboratory settings to describe any Lewis acid-catalyzed acylation. In the context of Vince Lactam, the reaction of interest is typically the N-acylation of the lactam's secondary amine or, less commonly, an acylation involving the C=C double bond. This guide will focus primarily on troubleshooting the N-acylation, which is the more synthetically valuable transformation.

Troubleshooting Guide & FAQs

Section 1: Low or No Product Formation
Q1: My reaction shows no conversion. I only recover my Vince Lactam starting material. What are the likely causes?

A1: This is a common and frustrating issue that almost always points to a problem with electrophile generation or activation. The lactam nitrogen in Vince Lactam is part of an amide, making it a relatively weak nucleophile. Potent activation of the acylating agent is therefore essential.

Core Reasons for No Conversion:

  • Inactive Lewis Acid Catalyst: This is the most frequent culprit. Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) are extremely hygroscopic. Any moisture in your reaction system will rapidly hydrolyze and deactivate them.[6]

  • Insufficient Stoichiometry of Lewis Acid: The product of N-acylation is an imide. The carbonyl oxygens of this imide can chelate to the Lewis acid, forming a stable complex. This complexation effectively removes the Lewis acid from the catalytic cycle.[4][6] Therefore, a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is often required.

  • Inadequate Reaction Temperature: While starting the reaction at low temperatures (0 °C or below) is crucial to control exotherms and side reactions, the reaction may lack the necessary activation energy to proceed. If no conversion is observed at low temperatures after a reasonable time, a gradual increase in temperature may be necessary.

Troubleshooting Workflow:

start No Product Formation q1 Is Lewis Acid fresh & anhydrous? start->q1 a1_no Use freshly opened or sublimed Lewis acid. Ensure anhydrous solvent and inert atmosphere. q1->a1_no No q2 Is Lewis Acid stoichiometry ≥ 1.0 eq? q1->q2 Yes end Re-run Experiment a1_no->end a2_no Increase Lewis Acid to 1.1 - 1.5 eq. to overcome product complexation. q2->a2_no No q3 Was reaction temperature increased? q2->q3 Yes a2_no->end a3_no Allow reaction to warm slowly to room temperature. Gentle heating (e.g., 40°C) may be required. q3->a3_no No q3->end Yes, still no reaction. Consider a stronger Lewis Acid. a3_no->end

Caption: Troubleshooting workflow for no product formation.

Q2: My yield is disappointingly low (<30%). How can I optimize the reaction for a better yield?

A2: Low yields suggest that while the reaction is proceeding, it is either incomplete, plagued by side reactions, or product is being lost during work-up and purification.

Optimization Strategies:

  • Order of Addition: Always add the Lewis acid to the solution of Vince Lactam in an anhydrous solvent before adding the acylating agent. This allows the Lewis acid to coordinate with the lactam carbonyl, which can influence the subsequent acylation. Add the acyl chloride or anhydride slowly and at a low temperature to maintain control.

  • Solvent Choice: Use inert, anhydrous, non-coordinating solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard choices. Avoid coordinating solvents like THF or diethyl ether, which can compete with the acylating agent for the Lewis acid.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Drive the reaction to completion, but avoid excessively long reaction times, which can promote decomposition.

  • Work-up Procedure: The quenching step is critical. The reaction mixture should be poured slowly into a vigorously stirred, cold aqueous solution (e.g., ice-cold 1M HCl) to hydrolyze the Lewis acid and break up any product complexes. A rapid, uncontrolled quench can cause localized heating and product degradation.

Section 2: Side Product Formation and Impurities
Q3: My TLC/LC-MS shows multiple new spots in addition to my desired product. What are these side products?

A3: The presence of the C=C double bond in Vince Lactam provides an alternative site for electrophilic attack, which is a likely source of side products under strong Lewis acidic conditions.

Potential Side Reactions:

  • Alkene Acylation: The acylium ion is a potent electrophile and can be attacked by the nucleophilic double bond. This can lead to a cascade of reactions, including carbocation rearrangements and subsequent cyclizations or eliminations, resulting in a complex mixture of isomers.

  • Lactam Ring Opening: Although β-lactams are more known for ring strain, the γ-lactam in this bicyclic system can also be susceptible to hydrolysis or nucleophilic attack, especially under harsh acidic conditions and in the presence of water introduced during work-up.[7]

  • Polyacylation: This is less common than in Friedel-Crafts alkylation because the resulting imide group is electron-withdrawing, which deactivates the molecule toward further electrophilic attack.[8][9] However, it cannot be entirely ruled out under forcing conditions.

sub Vince Lactam + Acylium Ion (RCO+) p1 N-Acyl Vince Lactam (Imide Product) sub->p1 Path A: N-Acylation (Desired) p2 Acylated Carbocation Intermediate sub->p2 Path B: Alkene Attack (Side Reaction) p3 Mixture of Isomeric Byproducts p2->p3 Rearrangement/ Elimination

Caption: Competing reaction pathways for Vince Lactam acylation.

Q4: How can I suppress the formation of these byproducts?

A4: The key is to favor the kinetics of N-acylation over alkene-related side reactions.

  • Use a Milder Lewis Acid: Extremely powerful Lewis acids like AlCl₃ are more likely to promote carbocation formation from the alkene. Consider switching to a milder alternative. See Table 1 for a comparison.

  • Control Temperature: Maintain a low temperature (e.g., -20 °C to 0 °C) throughout the addition of the acylating agent. This will help to control the reaction's selectivity.

  • Alternative (Non-Lewis Acid) Methods: For simple N-acylation, standard organic methods are often superior. Reacting Vince Lactam with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine in DCM can provide the desired N-acyl product cleanly, avoiding Lewis acid-mediated side reactions entirely.

Section 3: Reagents and Reaction Conditions
Q5: Which Lewis acid is best for this reaction, and how much should I use?

A5: The "best" Lewis acid provides a balance between sufficient activation of the acylating agent and minimal side reactions. The choice is substrate-dependent. A stoichiometric quantity is generally recommended.[4]

Table 1: Comparison of Common Lewis Acids for Acylation

Lewis AcidRelative StrengthTypical StoichiometryComments
AlCl₃ Very Strong1.1 - 2.0 eq.Highly effective but can promote side reactions and charring. Extremely moisture-sensitive.[5][10]
FeCl₃ Strong1.1 - 1.5 eq.A common, less aggressive alternative to AlCl₃.
TiCl₄ Strong1.1 - 1.5 eq.Excellent for carbonyl coordination; can improve selectivity in some cases.
SnCl₄ Moderate1.1 - 1.5 eq.Milder than AlCl₃, useful for sensitive substrates.
BF₃·OEt₂ Moderate1.5 - 3.0 eq.A liquid and easier to handle, but may require higher loading or temperature.[11]
ZnCl₂ MildCatalytic to StoichiometricGenerally used for more activated systems; may not be strong enough here without heating.[4]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Mediated N-Acylation of Vince Lactam

Disclaimer: This is a representative protocol and should be optimized for specific acylating agents and substrates. All operations must be conducted in a fume hood using appropriate personal protective equipment.

  • Preparation:

    • Flame-dry all glassware (a three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and condenser with a nitrogen/argon inlet) under vacuum and allow to cool under an inert atmosphere.

    • To the reaction flask, add (–)-Vince Lactam (1.0 eq.).

    • Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) via cannula or syringe.

    • Cool the stirred solution to 0 °C using an ice-water bath.

  • Lewis Acid Addition:

    • In a separate, dry flask under an inert atmosphere, weigh the chosen Lewis Acid (e.g., AlCl₃, 1.2 eq.) rapidly to minimize atmospheric exposure.

    • Add the Lewis acid portion-wise to the stirred Vince Lactam solution at 0 °C. Note: This may be exothermic.

  • Acylation:

    • Dissolve the acyl chloride (1.1 eq.) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature.

    • Monitor the reaction progress by TLC (e.g., using a 50:50 Hexane:Ethyl Acetate eluent system) or by taking aliquots for LC-MS analysis.

  • Work-up:

    • Once the reaction is complete, cool the flask back down to 0 °C.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and 1M HCl.

    • Slowly and carefully pour the reaction mixture into the ice/HCl slurry.

    • Allow the mixture to stir until all solids have dissolved. Transfer to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (a gradient of ethyl acetate in hexanes is a good starting point) to isolate the pure N-acylated Vince Lactam.

References

  • The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. (n.d.). Google Cloud.
  • Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • Theoretical Study on the Mechanism of the Acylate Reaction of β-Lactamase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

  • The Acylation Mechanism of CTX-M β-Lactamase at 0.88 Å Resolution - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. Retrieved January 9, 2024, from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

  • Vince lactam - Wikipedia. (n.d.). Wikipedia. Retrieved January 9, 2024, from [Link]

  • beta-lactamase (Class A) - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). M-CSA. Retrieved January 9, 2024, from [Link]

  • Friedel Crafts Acylation and Akylation - YouTube. (2020, April 6). YouTube. Retrieved January 9, 2024, from [Link]

  • Friedel-Crafts Acylation with Practice Problems - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 9, 2024, from [Link]

  • Stability of β-lactam antibiotics in bacterial growth media - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). BYJU'S. Retrieved January 9, 2024, from [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - NIH. (2024, February 8). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam) | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems - YouTube. (2017, July 5). YouTube. Retrieved January 9, 2024, from [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Friedel-Crafts Acylation - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved January 9, 2024, from [Link]

  • ChemInform Abstract: Regioselective Hydroarylations and Parallel Kinetic Resolution of Vince Lactam. | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - Frontiers. (2022, July 17). Frontiers. Retrieved January 9, 2024, from [Link]

  • Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. (n.d.). PubMed. Retrieved January 9, 2024, from [Link]

  • Kinetics of enzyme acylation and deacylation in penicillin acylase-catalyzed synthesis of β-lactam antibiotics | Request PDF - ResearchGate. (2025, August 8). ResearchGate. Retrieved January 9, 2024, from [Link]

  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 9, 2024, from [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed. (2024, July 15). PubMed. Retrieved January 9, 2024, from [Link]

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Technical Support Center: HPLC Analysis for Purity of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative

2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one is a functionalized bicyclic γ-lactam. As a derivative of the well-known "Vince Lactam" (2-azabicyclo[2.2.1]hept-5-en-3-one), it serves as a critical chiral building block in medicinal and synthetic organic chemistry.[1][2] Its utility as a precursor for complex therapeutic agents, such as carbocyclic nucleoside analogues with antiviral properties, means its purity is not merely a quality metric but a prerequisite for the safety and efficacy of the final drug product.[2]

This guide provides a comprehensive framework for the purity determination of this compound using High-Performance Liquid Chromatography (HPLC). We will delve into a robust, stability-indicating HPLC method, address common troubleshooting scenarios encountered in the lab, and answer frequently asked questions. The methodologies described herein are designed to be self-validating systems, ensuring trustworthy and reproducible results.[3]

Core Methodology: A Stability-Indicating HPLC Protocol

A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the target analyte in the presence of its potential degradation products, process impurities, and other matrix components.[4][5][6] The following reversed-phase HPLC (RP-HPLC) method serves as a robust starting point for the purity analysis of this compound.

Experimental Workflow

The overall process from sample receipt to final purity assessment follows a logical sequence to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Accurate Weighing & Dissolution) SystemSuitability System Suitability Test (SST) (Inject Standard) SamplePrep->SystemSuitability MobilePhasePrep Mobile Phase Preparation (Filtering & Degassing) MobilePhasePrep->SystemSuitability StdPrep Standard Preparation (Reference Standard) StdPrep->SystemSuitability SampleAnalysis Sample Analysis (Inject Sample & Blank) SystemSuitability->SampleAnalysis If SST Passes Integration Peak Integration & Identification SampleAnalysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Generation Calculation->Report

Caption: High-level workflow for HPLC purity analysis.

Recommended HPLC Parameters

This method is designed for a standard HPLC system with UV detection. The choice of a polar-embedded C18 column is deliberate; it provides alternative selectivity and is more robust when using highly aqueous mobile phases, which is often necessary for retaining polar analytes like our target compound.[7][8]

ParameterRecommended ConditionRationale & Justification
HPLC Column Polar-Embedded C18 (e.g., Waters SymmetryShield™, Thermo Acclaim™ PolarAdvantage II) 150 mm x 4.6 mm, 3.5 µmPolar-embedded phases offer enhanced retention for polar compounds and are resistant to "phase dewetting" or collapse in highly aqueous mobile phases, ensuring method robustness.[8][9]
Mobile Phase A 0.1% Formic Acid in Water, HPLC GradeFormic acid acts as a buffer and an ion-pairing agent, improving peak shape for the slightly basic lactam nitrogen and ensuring consistent ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile, HPLC GradeAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient Program 0-2 min: 5% B 2-15 min: 5% to 60% B 15-17 min: 60% B 17-18 min: 60% to 5% B 18-25 min: 5% B (Equilibration)A gradient is essential for a stability-indicating method to ensure elution of both polar and non-polar impurities within a reasonable runtime.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.
Detector Wavelength 210 nmThe lactam and acetyl carbonyl groups exhibit strong absorbance at lower UV wavelengths. 210 nm provides high sensitivity for the analyte and potential impurities lacking other chromophores.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion, especially with highly concentrated samples.[10]
Sample Diluent Mobile Phase A / Mobile Phase B (95:5 v/v)Dissolving the sample in the initial mobile phase composition ("match the hatch") is critical to prevent poor peak shape and splitting.[11]
Sample Concentration ~0.5 mg/mLThis concentration typically provides a strong detector response without risking overload. It should be adjusted based on the reference standard response.

Troubleshooting Guide: From Symptom to Solution

Even robust methods can encounter issues. This section addresses common problems in a direct question-and-answer format. Before blaming the column, always verify system components like mobile phase composition, pump performance, and injector accuracy.[10]

Troubleshooting_Tree Problem Problem Observed PeakShape Poor Peak Shape (Tailing, Fronting, Splitting) Problem->PeakShape RT_Shift Retention Time (RT) Shift (Drifting or Sudden Change) Problem->RT_Shift Tailing Tailing Peak? PeakShape->Tailing Fronting Fronting Peak? Tailing->Fronting No Cause_Tailing1 Cause: Secondary Interactions (e.g., with silica) Tailing->Cause_Tailing1 Yes Splitting Split Peak? Fronting->Splitting No Cause_Fronting Cause: Sample Overload Fronting->Cause_Fronting Yes Cause_Splitting1 Cause: Sample Diluent Mismatch Splitting->Cause_Splitting1 Yes Cause_Splitting2 Cause: Clogged Frit / Column Issue Splitting->Cause_Splitting2 Also Possible Cause_Tailing2 Cause: Column Void / Contamination Drifting Drifting RT? RT_Shift->Drifting Sudden Sudden RT Change? Drifting->Sudden No Cause_Drifting1 Cause: Poor Column Equilibration Drifting->Cause_Drifting1 Yes Cause_Drifting2 Cause: Mobile Phase Composition Change Drifting->Cause_Drifting2 Also Possible Cause_Sudden1 Cause: Pump Malfunction / Leak Sudden->Cause_Sudden1 Yes Cause_Sudden2 Cause: Incorrect Mobile Phase Sudden->Cause_Sudden2 Also Possible

Caption: A decision tree for troubleshooting common HPLC issues.

Q1: My main peak is tailing excessively (Asymmetry > 1.5). What's the cause?

A: Peak tailing for a compound like this often points to secondary interactions between the analyte and the stationary phase.

  • Primary Cause: The lactam nitrogen can interact with residual acidic silanols on the silica backbone of the column packing. While our method uses formic acid to suppress this, its effectiveness can diminish if the mobile phase pH is not optimal or the column is aging.

  • Solution 1 (Methodological): Ensure the 0.1% formic acid is accurately prepared in both mobile phase A and B. Consider slightly increasing the buffer concentration or using a competing base like triethylamine (TEA) at a very low concentration (~0.05%), though this is not ideal for LC-MS applications.[8]

  • Solution 2 (Hardware): The column itself may be the issue. A void at the column inlet or contamination from previous samples can cause tailing. Try flushing the column with a strong solvent (e.g., isopropanol). If that fails, reverse-flush the column (if the manufacturer allows) or replace it. Using a guard column is a powerful preventative measure.[9]

Q2: My retention times are drifting to be shorter with every injection. Why?

A: Drifting retention times, especially to shorter times, usually indicate a problem with column equilibration or the mobile phase.

  • Primary Cause: Insufficient column equilibration time between gradient runs. The stationary phase needs to fully return to the initial, highly aqueous conditions before the next injection.

  • Solution 1 (Methodological): Increase the post-run equilibration time (the final step in the gradient). A good rule of thumb is to allow at least 5-10 column volumes to pass through. For our method, this would be (π * (0.23 cm)² * 15 cm) * 10 ≈ 2.5 mL, which is 2.5 minutes at 1.0 mL/min. Our recommended 7-minute equilibration is ample, but if you've shortened it, this is the likely cause.[8]

  • Primary Cause 2: The mobile phase composition is changing over time. This can happen if the organic solvent (acetonitrile) is evaporating from the reservoir or if the online mixing proportioning valve is malfunctioning.[9][10]

  • Solution 2 (System Check): Ensure mobile phase bottles are capped. To check the proportioning valve, prepare a pre-mixed mobile phase at a specific composition (e.g., 70:30 A:B) and run it isocratically. If retention times are stable with the pre-mixed solvent, the pump's mixing system is the likely culprit.[10]

Q3: I'm not getting enough retention for my main peak; it's coming out near the void volume.

A: This is a classic issue when analyzing polar compounds on reversed-phase columns.[9]

  • Primary Cause: The analyte is too polar to interact sufficiently with the C18 stationary phase, even with a highly aqueous mobile phase.

  • Solution 1 (Methodological): The first step is to ensure you are starting at the lowest possible organic concentration (5% B in our method). You can try holding this initial condition for a longer period before starting the gradient.

  • Solution 2 (Column Choice): If the problem persists, the recommended polar-embedded column may not be suitable for your specific sample matrix. An alternative is to switch to an "Aqueous C18" column, specifically designed for use with 100% aqueous mobile phases.

  • Solution 3 (Alternative Chromatography): For extremely polar compounds that are not retained on any C18 column, you may need to explore alternative modes of chromatography, such as Hydrophilic Interaction Liquid Chromatography (HILIC). However, this would constitute a complete redevelopment of the method.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities or degradation products of this compound?

A: Impurities can arise from the synthesis process or from degradation.

  • Process Impurities: These would include unreacted starting materials from the synthesis, such as 2-azabicyclo[2.2.1]hept-5-en-3-one (the parent Vince Lactam) or residual reagents used in the acetylation step.

  • Degradation Products: The molecule has two primary points of hydrolytic instability: the amide (lactam) ring and the N-acetyl group. Forced degradation studies (stress testing under acidic, basic, oxidative, and photolytic conditions) are required to definitively identify these degradants.[4][12]

    • Hydrolysis: Under strong acidic or basic conditions, the lactam ring can open to form the corresponding amino acid. The N-acetyl group can also be hydrolyzed, yielding the parent Vince Lactam.

Q2: Why is a gradient method necessary? Can I use an isocratic method?

A: A gradient method is strongly recommended for a purity or stability-indicating analysis.[6] While an isocratic method might be sufficient for a simple potency assay (quantifying only the main peak), it is unlikely to separate all potential impurities. Purity analysis requires resolving peaks with a wide range of polarities, from polar degradants to non-polar synthesis byproducts. A gradient method starts with a weak mobile phase to retain and separate polar impurities and gradually increases the organic content to elute the main analyte and any non-polar impurities.

Q3: How do I perform a system suitability test (SST)?

A: The SST is a mandatory part of any validated analytical method, demonstrating that the chromatographic system is performing adequately on the day of analysis.[3] It typically involves injecting a reference standard solution multiple times (e.g., 5 or 6 replicate injections) before running any samples. The key parameters to evaluate are:

  • Retention Time Precision: The relative standard deviation (RSD) of the retention time for the main peak should be <1%.

  • Peak Area Precision: The RSD of the peak area should be <2%.

  • Peak Asymmetry (Tailing Factor): Should typically be between 0.8 and 1.5.

  • Theoretical Plates (Efficiency): Should exceed a minimum value (e.g., >2000) to ensure sharp peaks. These acceptance criteria should be defined in your laboratory's standard operating procedures (SOPs).

Q4: My sample contains excipients from a formulation. How does this affect the analysis?

A: Excipients can interfere with the analysis by co-eluting with the analyte or impurities, or by affecting the column's performance.

  • Specificity Demonstration: According to ICH guidelines, method validation must demonstrate specificity.[3][6] This involves analyzing a placebo (a mixture of all excipients without the active ingredient) to ensure that none of the excipients have peaks that interfere with the main analyte or its known impurities.

  • Sample Preparation: You may need to develop a more complex sample preparation procedure, such as solid-phase extraction (SPE), to remove interfering excipients before injecting the sample onto the HPLC system.

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • IJSDR. (2023, June). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 8(6).
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.
  • SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation.
  • IJTSRD. (2021, October). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6).
  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development.
  • Z. P. Zawska, et al. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC - NIH.
  • Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Forró, E. (2024, July 15). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed.
  • Sigma-Aldrich. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one, 98%.
  • Repository of the Academy's Library. (n.d.). Application of 2‐Azabicyclo[2.2.1]Hept‐5‐En‐3‐One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.

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Validation & Comparative

A Researcher's Guide to Vince Lactam: A Comparative Analysis of Enantiomeric Pathways in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of (+)- and (-)-Vince Lactam in the Synthesis of Carbocyclic Nucleosides and Chiral Intermediates

For decades, the bicyclic γ-lactam known as Vince Lactam has been a cornerstone in the asymmetric synthesis of complex molecules, most notably antiviral drugs. A point of initial clarification is essential: "2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one" is a derivative of the core structure, 2-azabicyclo[2.2.1]hept-5-en-3-one, which is universally referred to as Vince Lactam.[1][2] The true comparative power of this reagent lies not in comparing it to its own derivatives, but in understanding the divergent synthetic utility of its two enantiomers: the (+)-(1S,4R) and (-)-(1R,4S) forms.

Named after Dr. Robert Vince, whose work utilized this scaffold to create carbocyclic nucleosides leading to the synthesis of Abacavir, Vince Lactam is a rigid, conformationally constrained molecule.[1] Its internal double bond and lactam functionality serve as versatile handles for a wide array of chemical transformations.[3] However, its principal value is realized only upon separation of its racemic mixture into optically pure enantiomers. This guide provides a detailed comparison of the synthetic pathways and applications stemming from each of these chiral building blocks, supported by experimental data and established protocols.

The Gateway to Chirality: Enzymatic Resolution

The industrial and laboratory-scale preparation of enantiomerically pure Vince Lactam relies almost exclusively on enzymatic kinetic resolution.[4][5] This highly efficient and environmentally benign method provides access to both enantiomers, which are crucial for synthesizing pharmaceuticals like Abacavir, Carbovir, and Peramivir.[1][4][6]

The process typically employs a class of enzymes known as γ-lactamases.[4][5] These enzymes exhibit high enantioselectivity, preferentially hydrolyzing one enantiomer of the racemic lactam while leaving the other untouched.[7][8]

  • (+)-γ-Lactamases: These enzymes, found in microorganisms like Microbacterium hydrocarbonoxydans, selectively hydrolyze the (+)-(1S,4R)-Vince Lactam to its corresponding ring-opened γ-amino acid.[7][8] This leaves the desired (-)-(1R,4S)-Vince Lactam unreacted and in high enantiomeric excess (ee).[6][7]

  • (-)-γ-Lactamases: Conversely, enzymes with the opposite selectivity, such as those from Rhodococcus equi, can hydrolyze the (-)-enantiomer, allowing for the isolation of (+)-Vince Lactam.[5]

This enzymatic resolution is the critical branching point, dictating the stereochemical outcome of all subsequent synthesis.

Caption: Enzymatic kinetic resolution of racemic Vince Lactam.

Comparative Synthetic Applications

The choice between (+)- and (-)-Vince Lactam is dictated entirely by the stereochemistry of the final target molecule. The cyclopentene framework of the lactam serves as a precursor to the carbocyclic "sugar" moiety of nucleoside analogues.

EnantiomerPrimary ApplicationKey Drug TargetsStereochemical Outcome
(-)-Vince Lactam D-Carbocyclic NucleosidesAbacavir, CarbovirLeads to nucleoside analogues with stereochemistry mimicking natural D-ribose.
(+)-Vince Lactam L-Carbocyclic NucleosidesL-Carbovir, various research compoundsLeads to unnatural L-nucleoside analogues, often used as probes or for antiviral research.

The enantiomerically pure (-)-Vince Lactam is arguably the more industrially significant of the two, as it is the indispensable building block for potent antiviral drugs used to combat HIV and Hepatitis B.[6][7] The synthesis of Abacavir, a cornerstone of HIV therapy, serves as a prime example of its utility.

The synthetic sequence leverages the fixed stereochemistry of the (-)-lactam to control the orientation of substituents on the cyclopentane ring that will ultimately become the carbocyclic sugar mimic. Key transformations often involve:

  • Protection of the lactam nitrogen.

  • Stereoselective functionalization of the double bond (e.g., epoxidation or dihydroxylation).

  • Ring-opening of the lactam to reveal the amine and carboxylic acid functionalities.

  • Coupling with a purine or pyrimidine base.

Caption: Divergent synthesis from Vince Lactam enantiomers.

While the (-)-enantiomer leads to drugs mimicking natural nucleosides, the (+)-enantiomer is a powerful tool for creating their "mirror-image" counterparts, the L-carbocyclic nucleosides. These unnatural analogues are critical in biochemical research to probe enzyme-substrate interactions and have also been investigated for their own therapeutic potential.

Furthermore, the utility of (+)-Vince Lactam extends beyond nucleoside synthesis. Its unique chiral scaffold is employed in the creation of diverse molecular architectures, including glycosidase inhibitors and GABA-AT inhibitors.[1] The oxidative cleavage of the double bond, for instance, can yield chiral pyrrolidine derivatives, which are valuable intermediates for a host of other complex molecules.[9]

Experimental Protocol: Enzymatic Resolution of (±)-Vince Lactam

The following protocol is a representative example of a lab-scale kinetic resolution to produce (-)-Vince Lactam.

Objective: To resolve racemic 2-azabicyclo[2.2.1]hept-5-en-3-one using a whole-cell biocatalyst expressing a (+)-γ-lactamase.

Materials:

  • (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (rac-Vince Lactam)

  • Wet biomass of Pseudomonas solanacearum (NCIB 40249) or a recombinant E. coli expressing a suitable (+)-γ-lactamase

  • Phosphate buffer (100 mM, pH 7.0)

  • Dichloromethane (DCM)

  • Celite

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Suspend (±)-Vince Lactam (e.g., 1.0 g, 9.16 mmol) in the phosphate buffer (50 mL) in the reaction vessel.

  • Add the wet cell biomass (e.g., 0.5 g) to the suspension.

  • Stir the mixture vigorously at room temperature (25-30 °C).

  • Monitor the reaction progress by chiral HPLC or GC. The reaction is typically complete when ~50% conversion is reached (usually within 24-48 hours). This indicates that one enantiomer has been fully hydrolyzed.

  • Once the reaction reaches ~50% conversion, stop the stirring and filter the mixture through a pad of Celite to remove the cell mass.

  • Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 25 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid is the optically active (-)-Vince Lactam.[10]

Expected Outcome:

  • Chemical Yield: Approximately 40-48% (theoretical maximum is 50%).

  • Enantiomeric Excess (ee): >99% for the (-)-Vince Lactam.

This self-validating protocol relies on the inherent selectivity of the enzyme. The reaction's endpoint at 50% conversion is a strong indicator that the resolution has proceeded with high enantioselectivity.

Conclusion

The comparison between "this compound" and "Vince Lactam" is one of nomenclature rather than function. The scientifically and practically relevant comparison is between the enantiomers of Vince Lactam itself. The (-)-enantiomer is a validated and indispensable precursor for major antiviral drugs, following a well-trodden synthetic path to D-carbocyclic nucleosides.[3][11] In contrast, the (+)-enantiomer provides access to the world of unnatural L-nucleosides and serves as a versatile chiral building block for other complex molecular scaffolds. The choice is not one of superior performance, but of strategic design, dictated entirely by the desired stereochemical outcome of the final synthetic target. The mastery of the enzymatic resolution process is the key that unlocks the full synthetic potential of both of these powerful chiral synthons.

References

  • Gao, S., Zhu, S., Huang, R., Li, H., & Zheng, G. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology, 102(22), 9541–9550. [Link]

  • Gao, S., Zhu, S., Huang, R., Li, H., & Zheng, G. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(4), e02237-17. [Link]

  • Zheng, G., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Applied Microbiology and Biotechnology. [Link]

  • Wikipedia contributors. (2023). Vince lactam. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Enzymatic preparation of ( Ϫ )- ␥ -lactam for the synthesis of abacavir. [Link]

  • ResearchGate. (n.d.). Enzymatic resolution of Vince lactam at 4.0 M by SvGL. [Link]

  • Lee, K., et al. (2014). Stereoselective synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine via Vince lactam. Tetrahedron Letters, 55(18), 2975-2977. [Link]

  • ResearchGate. (n.d.). Enantioselective resolution of Vince lactam by a (+)-γ-lactamase for the production of the enantiopure intermediate of abacavir and carbovir. [Link]

  • Gao, S., et al. (2017). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). [Link]

  • Forró, E. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record. [Link]

  • ResearchGate. (n.d.). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of 2-Azanorbornanes via Strain-Release Formal Cycloadditions Initiated by Energy Transfer. [Link]

  • ResearchGate. (n.d.). Chemoenzymatic synthesis of abacavir. [Link]

  • ACS Publications. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. [Link]

  • ResearchGate. (n.d.). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

  • ResearchGate. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.

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A Comparative Guide to N-Acetyl and N-Boc Protecting Groups for Vince Lactam in Complex Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing Synthetic Strategies.

In the landscape of modern medicinal chemistry, Vince Lactam, or 2-azabicyclo[2.2.1]hept-5-en-3-one, stands as a cornerstone chiral building block for the synthesis of a multitude of carbocyclic nucleoside analogues, including blockbuster antiviral drugs.[1][2][3][4] The strategic manipulation of its versatile olefinic bond is paramount, and the choice of the nitrogen protecting group is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of the synthetic route. This guide provides an in-depth, objective comparison of two of the most commonly employed N-protecting groups for Vince Lactam: the classical N-acetyl (Ac) group and the robust N-tert-butoxycarbonyl (Boc) group.

The Crucial Role of the N-Protecting Group

The amide nitrogen in Vince Lactam, while part of a stable lactam ring, can influence the reactivity of the molecule, particularly the adjacent double bond. Protection of this nitrogen serves several key purposes:

  • Modulation of Reactivity: The electronic nature of the protecting group can alter the electron density of the lactam and the double bond, thereby influencing its susceptibility to various reagents.

  • Steric Shielding: A bulky protecting group can direct the stereochemical outcome of reactions at the olefin by sterically hindering one face of the molecule.

  • Solubility Enhancement: The protecting group can modify the polarity of the molecule, improving its solubility in organic solvents commonly used in synthesis.

  • Prevention of Side Reactions: It prevents unwanted reactions at the nitrogen atom during subsequent synthetic transformations.

The ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the rest of the molecule.[2][5]

N-Acetyl Vince Lactam: The Traditional Workhorse

The N-acetyl group is a simple, cost-effective, and one of the earliest utilized protecting groups for amines and amides. Its introduction to Vince Lactam is typically straightforward.

Synthesis of N-Acetyl Vince Lactam

N-acetylation of Vince Lactam can be readily achieved using standard acylation conditions.

Experimental Protocol: N-Acetylation of Vince Lactam

  • Dissolution: Dissolve Vince Lactam (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a tertiary amine base, for example, triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2-1.5 eq), to the solution and cool to 0 °C in an ice bath.

  • Acylating Agent: Slowly add acetyl chloride (AcCl) or acetic anhydride (Ac₂O) (1.1-1.3 eq) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one.[6]

Characteristics of N-Acetyl Protection
  • Stability: The N-acetyl group is generally stable to a wide range of reaction conditions, including those involving organometallic reagents and many oxidizing and reducing agents. However, its stability under strongly acidic or basic conditions is limited.

  • Deprotection: Removal of the N-acetyl group typically requires harsh conditions, such as refluxing in strong acid (e.g., HCl) or base (e.g., NaOH).[6] These conditions may not be suitable for complex molecules with sensitive functional groups. Milder deprotection methods using reagents like thionyl chloride and pyridine or oxalyl chloride have been developed, but may still present compatibility issues.[7][8]

N-Boc Vince Lactam: The Modern Standard for Versatility

The N-tert-butoxycarbonyl (Boc) group has gained immense popularity in organic synthesis due to its robustness and, most importantly, its facile removal under mildly acidic conditions that are orthogonal to many other protecting groups.

Synthesis of N-Boc Vince Lactam

The introduction of the Boc group onto Vince Lactam is a high-yielding and straightforward procedure.

Experimental Protocol: N-Boc Protection of Vince Lactam

  • Dissolution: Dissolve Vince Lactam (1.0 eq) in a suitable solvent such as THF or a mixture of THF and water.

  • Base and Reagent Addition: Add a base, typically sodium hydroxide (NaOH) or triethylamine (TEA), followed by the addition of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq). The use of 4-dimethylaminopyridine (DMAP) as a catalyst can accelerate the reaction.[9][10]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: After completion, remove the organic solvent under reduced pressure. Dilute the residue with water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one is often pure enough for subsequent steps, or can be further purified by silica gel chromatography.[11]

Characteristics of N-Boc Protection
  • Stability: The N-Boc group is exceptionally stable to a wide array of non-acidic reagents, including bases, nucleophiles, and reducing agents, making it compatible with a broad range of synthetic transformations.[10][12]

  • Deprotection: The hallmark of the Boc group is its lability under acidic conditions. It can be efficiently removed with acids such as trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent like methanol or dioxane.[9] Milder and more selective deprotection methods using reagents like oxalyl chloride in methanol or silica gel have also been reported, offering greater functional group tolerance.[1][13][14][15]

Head-to-Head Comparison: N-Acetyl vs. N-Boc for Vince Lactam

FeatureN-AcetylN-Boc
Introduction High-yielding, using AcCl or Ac₂O.[6]High-yielding, using Boc₂O.[11]
Stability Stable to many reagents, but sensitive to strong acids and bases.Highly stable to bases, nucleophiles, and reducing agents.[10]
Deprotection Requires harsh acidic or basic conditions (e.g., refluxing HCl or NaOH).[6] Milder, but potentially functional group-incompatible methods exist.[7][8][16]Readily cleaved under mild acidic conditions (e.g., TFA, HCl in organic solvent).[9] Numerous mild and selective methods are available.[1][13][14][15]
Stereodirecting Effect The smaller acetyl group offers less steric hindrance, which may lead to lower stereoselectivity in some reactions.The bulky tert-butyl group can provide significant steric shielding, leading to higher diastereoselectivity in reactions at the double bond.
Orthogonality Limited orthogonality with other acid- or base-labile protecting groups.Excellent orthogonality with base-labile (e.g., Fmoc) and other protecting groups.[10]
Cost Reagents are generally less expensive.Reagents are more expensive than for acetylation.

The Decisive Factor: Causality in Experimental Choices

The choice between N-acetyl and N-Boc is not merely a matter of preference but a strategic decision dictated by the overall synthetic plan.

  • For short, robust syntheses where the final deprotection step can tolerate harsh conditions, the N-acetyl group may be a cost-effective option.

  • For complex, multi-step syntheses of sensitive molecules, the N-Boc group is unequivocally superior. Its mild deprotection conditions and high degree of orthogonality allow for the selective unmasking of the nitrogen at a late stage without jeopardizing other functionalities. This is particularly crucial in the synthesis of carbocyclic nucleosides where acid-sensitive glycosidic bond analogues are constructed.[17]

The steric bulk of the Boc group can also be strategically employed to influence the stereochemical outcome of reactions. For instance, in dihydroxylation or epoxidation reactions of the olefin in Vince Lactam, the bulky Boc group can effectively block one face of the bicyclic system, leading to a higher diastereomeric excess of the desired product.

Visualizing the Synthetic Workflow

G cluster_VinceLactam Vince Lactam Core cluster_NAcetyl N-Acetyl Pathway cluster_NBoc N-Boc Pathway Vince_Lactam Vince Lactam N_Acetyl_Protection N-Acetylation (AcCl or Ac₂O, Base) Vince_Lactam->N_Acetyl_Protection N_Boc_Protection N-Boc Protection (Boc₂O, Base) Vince_Lactam->N_Boc_Protection N_Acetyl_Vince_Lactam N-Acetyl Vince Lactam N_Acetyl_Protection->N_Acetyl_Vince_Lactam N_Acetyl_Functionalization Functionalization (e.g., Oxidation, Reduction) N_Acetyl_Vince_Lactam->N_Acetyl_Functionalization N_Acetyl_Deprotection Deprotection (Strong Acid/Base) N_Acetyl_Functionalization->N_Acetyl_Deprotection Final_Product Functionalized Vince Lactam Derivative N_Acetyl_Deprotection->Final_Product N_Boc_Vince_Lactam N-Boc Vince Lactam N_Boc_Protection->N_Boc_Vince_Lactam N_Boc_Functionalization Functionalization (e.g., Dihydroxylation, Epoxidation) N_Boc_Vince_Lactam->N_Boc_Functionalization N_Boc_Deprotection Deprotection (Mild Acid, e.g., TFA) N_Boc_Functionalization->N_Boc_Deprotection N_Boc_Deprotection->Final_Product

Figure 1. Comparative workflow of N-acetyl vs. N-Boc protection in Vince Lactam synthesis.

Conclusion and Authoritative Recommendation

While the N-acetyl group has its merits in terms of cost and stability in certain contexts, the N-Boc group emerges as the superior choice for the protection of Vince Lactam in the majority of modern synthetic applications, especially in the development of complex pharmaceutical agents. Its robust nature, coupled with the mild and selective conditions required for its removal, provides a level of synthetic flexibility and reliability that is often essential for the successful execution of lengthy and intricate synthetic sequences. The steric influence of the Boc group can also be a valuable tool for achieving high levels of stereocontrol. For researchers and drug development professionals, the strategic implementation of the N-Boc protecting group for Vince Lactam is a key enabler for the efficient and stereoselective synthesis of novel carbocyclic nucleoside drug candidates.

References

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. ResearchGate. [Link]

  • Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]

  • Chemoselective N-Deacetylation under Mild Conditions. ResearchGate. [Link]

  • Acetyl Protection - Common Conditions. Organic Chemistry Data. [Link]

  • A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal. [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • A Facile Deprotection of Secondary Acetamides. ACS Publications. [Link]

  • Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. PubMed. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). ResearchGate. [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. PubMed. [Link]

  • Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. PubMed. [Link]

  • ChemInform Abstract: Regioselective Hydroarylations and Parallel Kinetic Resolution of Vince Lactam. ResearchGate. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. [Link]

  • Vince lactam. Wikipedia. [Link]

  • α,β-unsaturated γ-lactams through E → Z isomerization. Royal Society of Chemistry. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. National Institutes of Health. [Link]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Publications. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

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A Comparative Guide to Stereoselectivity in N-Protected Vince Lactam Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (-)-Vince Lactam

(-)-Vince lactam, or (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, stands as a cornerstone chiral building block in modern medicinal and synthetic organic chemistry.[1][2] Its rigid bicyclic framework, containing two pre-defined stereocenters, and a reactive olefin bond make it an exceptionally versatile precursor for complex molecular architectures.[3] This lactam is a critical intermediate in the synthesis of blockbuster antiviral drugs, including the anti-HIV agent Abacavir and the influenza neuraminidase inhibitor Peramivir.[4][5] The therapeutic efficacy of these molecules is intrinsically tied to their precise stereochemistry, making the stereocontrolled functionalization of the Vince lactam scaffold a paramount objective.

The nitrogen atom of the lactam is a key handle for synthetic manipulation. Protection of this nitrogen is not merely a step to prevent unwanted side reactions; it is a strategic decision that profoundly influences the stereochemical outcome of subsequent transformations. The size, electronic nature, and conformational effects of the N-protecting group dictate the facial selectivity of reactions at the C5-C6 double bond and other positions. This guide provides a comparative analysis of common N-protecting groups, offering experimental data and mechanistic insights to aid researchers in selecting the optimal group for achieving desired stereocontrol.

The N-Protecting Group as a Stereochemical Control Element

The choice of an N-protecting group directly modulates the steric and electronic environment of the Vince lactam core. This influence is primarily exerted through two mechanisms:

  • Steric Shielding: Bulky protecting groups can effectively block one face of the bicyclic system, directing incoming reagents to the opposite, less-hindered face. The exo face is generally more accessible, but a large N-substituent can further enhance this preference or, in specific contexts, direct attack to the endo face.

  • Electronic Modulation: The electronic properties of the protecting group alter the reactivity of the lactam system. Electron-withdrawing groups (EWGs), such as tert-butoxycarbonyl (Boc), acetyl (Ac), or benzyloxycarbonyl (Cbz), decrease the electron density of the nitrogen and can influence the polarization of the nearby olefin bond. This can have a significant impact on the regioselectivity and stereoselectivity of cycloaddition and electrophilic addition reactions.[4]

Below, we compare the performance of various N-protected Vince lactams in key stereoselective transformations.

Comparative Analysis in Key Stereoselective Reactions

Ring-Opening/Cross-Metathesis (ROM-CM)

The ROM-CM reaction is a powerful tool for converting the bicyclic Vince lactam into highly functionalized, enantiopure 3,5-disubstituted pyrrolidines. The choice of N-protecting group is critical for both reactivity and stereoselectivity in this sequence.

A key observation is the stereoselective isomerization of the resulting double bond when an N-Boc protecting group is used.[6] This isomerization, which does not occur with other groups, is attributed to the increased acidity of the proton at the C-3 position, facilitated by the electron-withdrawing Boc group. This allows for the selective formation of the thermodynamically more stable E-diastereomer, providing an alternative pathway to stereocontrol that avoids issues often encountered in cross-metathesis with substituted alkenes.[6]

N-Protecting Group Reaction Catalyst Key Outcome Reference
Boc ROM-CM with StyreneGrubbs' 2nd Gen.High yield. Product undergoes stereoselective isomerization to the E-alkene.[6]
Benzyl (Bn) ROM-CM with StyreneGrubbs' 2nd Gen.Good yield. No isomerization observed.[6]
Acetyl (Ac) ROM-CM with AllylsilanesGrubbs' 1st Gen.Fair regioselectivity.[6]
TMS ROM-CM with AllylsilanesGrubbs' 1st/2nd Gen.Fair regioselectivity.[6]
1,3-Dipolar Cycloaddition

The [3+2] cycloaddition of nitrile oxides with the olefin in Vince lactam is a cornerstone of the synthesis of the neuraminidase inhibitor Peramivir.[4] The stereoselectivity of this reaction is crucial for establishing the correct configuration of the cyclopentane core.

Studies have shown that N-substituents with electron-withdrawing properties are beneficial for the regioselectivity of the cycloaddition.[4] This is because EWGs decrease the electron-donating ability of the nitrogen atom, influencing the frontier molecular orbitals of the alkene and favoring the desired orientation of the dipole. While the primary literature focuses on regioselectivity, the inherent chirality of the Vince lactam scaffold ensures high diastereoselectivity, with the cycloaddition occurring preferentially on the less sterically hindered exo face. The choice of an EWG like Boc or Acyl can enhance this intrinsic selectivity by creating a more defined electronic and steric environment.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP of N-protected Vince lactams provides access to highly tactic polymers with potential applications in materials science. The combination of the N-protecting group and the initiator catalyst dictates the stereochemistry (tacticity) of the resulting polymer chain.

Notably, unprotected Vince lactam can be polymerized directly by certain ruthenium catalysts, but the use of molybdenum (Mo) and tungsten (W) Schrock-type initiators necessitates N-protection.[7] This allows for precise control over the polymer microstructure.

N-Protecting Group Initiator Polymer Tacticity Reference
None Ruthenium (4)*Highly cis-syndiotactic (~95%)[7]
Boc Mo-Imido (5) Highly cis-isotactic (>98%)[7]
Boc W-Imido (6)***Highly cis-isotactic (>98%)[7]
Boc W-MAP (7)****Highly cis-syndiotactic (>98%)[7]
TMS Mo-Imido (5)Highly cis-isotactic (>98%)[7]
Benzyl W-MAP (7)****Highly cis-syndiotactic (>98%)[7]

*Ru(1-mesityl-3-C4H8-imidazol-2-ylidene) **Mo(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen) ***W(N-2,6-Me2C6H3)(CHCMe2Ph)(OBiphen) ****W(N-2,6-iPr2C6H3)(CHCMe2Ph)(Pyr)(HMTO)

This data clearly demonstrates that a rational selection of both the N-protecting group and the catalyst enables access to polymers with distinct and precisely controlled stereochemistries.

Experimental Protocols

The following protocols are representative examples for the N-protection of Vince lactam and a subsequent stereoselective transformation.

Protocol 1: N-Protection of (-)-Vince Lactam with a Boc Group

This procedure is adapted from literature methods for the synthesis of N-Boc protected (-)-Vince lactam, a versatile intermediate for ROM-CM and other transformations.[6]

Materials:

  • (-)-Vince lactam (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve (-)-Vince lactam in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA, DMAP, and (Boc)₂O sequentially to the stirred solution at room temperature.

  • Monitor the reaction by TLC until consumption of the starting material is complete (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (-)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one.

Causality: The use of DMAP as a nucleophilic catalyst is crucial for activating the (Boc)₂O, facilitating the acylation of the lactam nitrogen. TEA acts as a base to neutralize the resulting acid. This method provides a clean and high-yielding route to the N-Boc derivative.

Protocol 2: Stereoselective Ring-Opening/Cross-Metathesis (ROM-CM)

This protocol describes a typical ROM-CM reaction using the N-Boc protected Vince lactam.[6]

Materials:

  • (-)-N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq)

  • Styrene (5.0 eq)

  • Grubbs' 2nd Generation Catalyst (5 mol%)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve (-)-N-Boc-Vince lactam and styrene in anhydrous DCM in a Schlenk flask under a nitrogen or argon atmosphere.

  • Add Grubbs' 2nd Generation Catalyst to the solution.

  • Heat the reaction mixture to reflux (approx. 40 °C) and monitor by TLC.

  • After the reaction is complete (typically 12-16 hours), cool the mixture to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired 3,5-disubstituted pyrrolidinone product.

Visualizing a Stereocontrolled Workflow

The following diagrams illustrate the strategic workflow and the mechanistic basis for stereocontrol.

G cluster_0 Chiral Synthesis Strategy racemic Racemic Vince Lactam resolution Enzymatic Resolution (γ-Lactamase) racemic->resolution Separation chiral (-)-Vince Lactam resolution->chiral protect N-Protection (e.g., Boc, Bn, Ac) chiral->protect n_protected N-Protected Vince Lactam protect->n_protected reaction Stereoselective Reaction (e.g., ROM-CM, Cycloaddition) n_protected->reaction product Enantiopure Product reaction->product

Caption: General workflow for the synthesis of enantiopure compounds from racemic Vince lactam.

G cluster_main Facial Selectivity via Steric Shielding cluster_legend Legend reagent lactam reagent->lactam  Exo-face attack (less hindered) product key1 Bulky N-Boc Group (Steric Shield) key2 Incoming Reagent (e.g., Electrophile)

Sources

A Comparative Guide to the Reactivity of Acetylated vs. Unacetylated Vince Lactam in Asymmetric Dihydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a cornerstone chiral building block. Its rigid bicyclic structure and versatile olefin functionality make it an invaluable precursor for synthesizing a wide array of complex molecules, most notably carbocyclic nucleoside analogues with significant antiviral properties. A common synthetic strategy involves the protection of the lactam nitrogen, often through acetylation or the introduction of a tert-butyloxycarbonyl (Boc) group. This guide provides an in-depth technical comparison of the reaction yields and stereoselectivity between N-protected (specifically, N-Boc) and unprotected Vince Lactam in a critical transformation: asymmetric dihydroxylation. The data and protocols presented herein are synthesized from established literature to provide a clear, evidence-based understanding of how N-protection influences reactivity.

The Strategic Role of N-Protection in Vince Lactam Chemistry

The lactam nitrogen in Vince Lactam possesses a lone pair of electrons that can significantly influence the electronic properties of the molecule. While the unacetylated form is readily available, N-protection is a frequently employed tactic to modulate the reactivity and solubility of the lactam. An acetyl or Boc group, being electron-withdrawing, can alter the electron density of the olefin, thereby influencing its susceptibility to electrophilic attack and potentially impacting the stereochemical outcome of reactions. Furthermore, N-protection can prevent undesired side reactions involving the lactam nitrogen and improve solubility in organic solvents, which is often a practical consideration in multi-step syntheses.

This guide will focus on a specific and highly informative reaction—asymmetric dihydroxylation—to quantitatively assess the impact of N-protection on reaction yield and diastereoselectivity.

Comparative Analysis of Asymmetric Dihydroxylation Yields

The Sharpless asymmetric dihydroxylation is a powerful method for the stereoselective synthesis of vicinal diols from olefins. When applied to Vince Lactam, this reaction provides a direct route to key chiral intermediates for the synthesis of various bioactive molecules. The following table summarizes the comparative yields of the dihydroxylation of unacetylated Vince Lactam and its N-Boc protected counterpart, as reported in the work of Donohoe and co-workers.

SubstrateReaction ConditionsMajor DiastereomerYield (%)Diastereomeric Ratio (d.r.)
Unacetylated Vince LactamAD-mix-β, t-BuOH/H₂O, 0°Cexo-diol7410:1
N-Boc Vince LactamAD-mix-β, t-BuOH/H₂O, 0°Cexo-diol95>20:1

Data synthesized from Donohoe, T. J., et al. (2001). Asymmetric dihydroxylation of cyclic allylic amides and carbamates. Journal of the Chemical Society, Perkin Transactions 1, (24), 3137-3147 and O'Sullivan, P. T. (2001). The asymmetric dihydroxylation of cyclic allylic amides, carbamates and carbonates (Doctoral dissertation, University of Manchester).

The data clearly indicates a significant improvement in both yield and diastereoselectivity when the lactam nitrogen is protected with a Boc group. The yield increases from 74% for the unacetylated lactam to an excellent 95% for the N-Boc derivative. Furthermore, the diastereoselectivity is enhanced from a 10:1 ratio to greater than 20:1 in favor of the desired exo-diol.

Mechanistic Rationale for Enhanced Yield and Selectivity

The observed increase in yield and diastereoselectivity upon N-protection can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the Boc group reduces the electron density of the olefin, which can modulate its reactivity towards the osmium tetroxide catalyst. More significantly, the bulky Boc group can play a crucial role in directing the approach of the bulky AD-mix reagent. This steric hindrance on the endo face of the bicyclic system further favors the approach of the oxidant from the less hindered exo face, leading to a higher diastereomeric ratio.

The following diagram illustrates the favored exo attack of the dihydroxylating agent on N-Boc Vince Lactam.

G cluster_substrate N-Boc Vince Lactam cluster_reagent AD-mix-β cluster_transition_state Transition State cluster_product Major Product N_Boc_Vince_Lactam Structure of N-Boc Vince Lactam TS Favored Exo-Facial Attack N_Boc_Vince_Lactam->TS Steric hindrance from Boc group on endo face AD_mix Bulky Chiral Oxidant AD_mix->TS Approaches from less hindered exo face Exo_Diol Exo-Diol TS->Exo_Diol High Diastereoselectivity

Caption: Steric guidance in the asymmetric dihydroxylation of N-Boc Vince Lactam.

Experimental Protocols

The following is a representative experimental protocol for the asymmetric dihydroxylation of N-Boc Vince Lactam, based on the procedures described by Donohoe and O'Sullivan.

Materials:

  • N-Boc Vince Lactam

  • AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide (MeSO₂NH₂)

  • Sodium sulfite

  • Ethyl acetate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of AD-mix-β (1.4 g per mmol of olefin) in a 1:1 mixture of tert-butanol and water (10 mL per g of AD-mix-β) at room temperature, add methanesulfonamide (1 equivalent).

  • Cool the resulting mixture to 0°C in an ice bath.

  • Add N-Boc Vince Lactam (1 equivalent) to the cooled mixture.

  • Stir the reaction vigorously at 0°C for 24 hours.

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and continue stirring for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure exo-diol.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The successful formation of the diol will be indicated by the appearance of a more polar spot compared to the starting material. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

Broader Implications for Other Reactions

While this guide has focused on asymmetric dihydroxylation, the principle of enhanced reactivity and selectivity through N-protection is applicable to other transformations of Vince Lactam. For instance, in Diels-Alder reactions, an N-acyl group can influence the dienophilic reactivity of the olefin and direct the stereochemical outcome of the cycloaddition. Similarly, in alkylation reactions, N-protection can prevent N-alkylation and direct C-alkylation. The choice of the protecting group (e.g., acetyl vs. Boc) can also be used to fine-tune these effects based on the specific electronic and steric requirements of the desired reaction.

Conclusion

The N-protection of Vince Lactam, specifically with a Boc group, demonstrates a clear and significant advantage in the context of asymmetric dihydroxylation, leading to a substantial increase in both chemical yield and diastereoselectivity. This enhancement is primarily attributed to the steric influence of the bulky protecting group, which effectively directs the approach of the oxidizing agent. This principle of using N-protection to modulate reactivity and control stereochemistry is a valuable strategy for any researcher working with this versatile chiral building block. The provided experimental protocol offers a reliable method for achieving this key transformation with high efficiency.

References

  • Donohoe, T. J., et al. (2001). Asymmetric dihydroxylation of cyclic allylic amides and carbamates. Journal of the Chemical Society, Perkin Transactions 1, (24), 3137-3147. [Link]

  • O'Sullivan, P. T. (2001). The asymmetric dihydroxylation of cyclic allylic amides, carbamates and carbonates (Doctoral dissertation, University of Manchester). [Link]

A Spectroscopic Journey: Unraveling the Molecular Evolution of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis, the bicyclic lactam, 2-acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, stands as a valuable chiral building block. Its unique strained ring system and versatile functionality make it a sought-after intermediate in the development of novel therapeutics. This guide provides an in-depth spectroscopic comparison of this target molecule and its key precursors, offering a detailed roadmap for their identification and characterization. By examining the subtle yet definitive shifts in their spectral signatures, we can trace the molecular transformations that pave the way to this important synthetic intermediate.

The Synthetic Pathway: From Diels-Alder to Acetylation

The journey to this compound typically begins with a classic [4+2] cycloaddition, the Diels-Alder reaction. Here, the readily available diene, cyclopentadiene, reacts with a suitable dienophile to form the bicyclic framework. The most direct precursor to our target molecule is 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince lactam. This intermediate is then subjected to an acetylation reaction to yield the final product.

G Cyclopentadiene Cyclopentadiene VinceLactam 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) Cyclopentadiene->VinceLactam Diels-Alder Reaction Dienophile Dienophile (e.g., Methanesulfonyl Cyanide) Dienophile->VinceLactam FinalProduct This compound VinceLactam->FinalProduct Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->FinalProduct

Figure 1. Synthetic pathway to this compound.

This guide will focus on the spectroscopic differences between cyclopentadiene, 2-azabicyclo[2.2.1]hept-5-en-3-one, and the final acetylated product. Understanding these differences is paramount for reaction monitoring, purity assessment, and structural confirmation.

Spectroscopic Comparison: A Tale of Three Molecules

The transformation from a simple diene to a complex bicyclic lactam, and finally to its acetylated derivative, is elegantly captured by various spectroscopic techniques. Each method provides a unique window into the evolving molecular architecture.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of protons within a molecule. The table below summarizes the key ¹H NMR chemical shifts for our compounds of interest.

Compound Proton Environment Chemical Shift (δ, ppm) Key Observations
Cyclopentadiene Vinylic (=CH)~6.5A single, sharp peak indicative of the symmetrical vinylic protons.
Methylene (CH₂)~3.0A peak corresponding to the methylene bridge protons.
2-Azabicyclo[2.2.1]hept-5-en-3-one Vinylic (=CH)6.2 - 6.5Two distinct signals for the non-equivalent vinylic protons.
Bridgehead (CH)3.2 - 3.5Signals for the bridgehead protons adjacent to the nitrogen and carbonyl groups.
Methylene (CH₂)1.5 - 2.0Complex multiplets for the methylene bridge protons.
Amide (NH)~7.0A broad singlet for the amide proton, which can exchange with D₂O.
This compound Vinylic (=CH)6.3 - 6.6Similar to the unacetylated lactam, but may show slight downfield shifts.
Bridgehead (CH)3.5 - 3.8Downfield shift of the bridgehead protons due to the electron-withdrawing acetyl group.
Methylene (CH₂)1.6 - 2.2Similar complex multiplets for the methylene bridge.
Acetyl (CH₃)~2.1A sharp singlet integrating to three protons, characteristic of the acetyl group.

The most telling transformation in the ¹H NMR spectra is the appearance of a sharp singlet around 2.1 ppm upon acetylation, unequivocally signaling the addition of the acetyl group. Furthermore, the downfield shift of the bridgehead protons in the final product reflects the increased electron-withdrawing nature of the acylated nitrogen atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecules.

Compound Carbon Environment Chemical Shift (δ, ppm) Key Observations
Cyclopentadiene Vinylic (=CH)~135A single peak for the four equivalent vinylic carbons.
Methylene (CH₂)~42A single peak for the methylene carbon.
2-Azabicyclo[2.2.1]hept-5-en-3-one Carbonyl (C=O)~175A characteristic downfield signal for the lactam carbonyl carbon.
Vinylic (=CH)130 - 140Two distinct signals for the non-equivalent vinylic carbons.
Bridgehead (CH)50 - 60Signals for the two bridgehead carbons.
Methylene (CH₂)~45A signal for the methylene bridge carbon.
This compound Lactam Carbonyl (C=O)~173The lactam carbonyl signal.
Acetyl Carbonyl (C=O)~170A new carbonyl signal for the acetyl group appears.
Vinylic (=CH)132 - 142The vinylic carbon signals.
Bridgehead (CH)52 - 62The bridgehead carbon signals.
Methylene (CH₂)~47The methylene bridge carbon signal.
Acetyl (CH₃)~25A new upfield signal corresponding to the acetyl methyl carbon.

The introduction of the acetyl group in the final product is clearly marked by the appearance of two new signals in the ¹³C NMR spectrum: a carbonyl signal around 170 ppm and a methyl signal around 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups.

Compound Key Functional Group Characteristic Absorption (cm⁻¹) Key Observations
Cyclopentadiene C=C Stretch~1620Absorption characteristic of a cis-diene.
=C-H Stretch~3050Stretching vibration of the vinylic C-H bonds.
2-Azabicyclo[2.2.1]hept-5-en-3-one N-H Stretch~3200 (broad)A broad absorption indicating the presence of the secondary amide.
C=O Stretch (Lactam)~1680A strong absorption for the strained five-membered lactam carbonyl.
C=C Stretch~1640Alkene C=C stretching.
This compound C=O Stretch (Amide I)~1700A strong absorption for the imide carbonyl.
C=O Stretch (Amide II)~1750A second strong carbonyl absorption due to the acetyl group, often appearing as a shoulder or a distinct peak.
C=C Stretch~1640Alkene C=C stretching.

The most significant change in the IR spectrum upon acetylation is the disappearance of the N-H stretching band and the appearance of a second, higher frequency carbonyl band, which is characteristic of an imide functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

Compound Molecular Formula Molecular Weight ( g/mol ) Key Fragmentation Patterns
Cyclopentadiene C₅H₆66.10Molecular ion peak at m/z 66.
2-Azabicyclo[2.2.1]hept-5-en-3-one C₆H₇NO109.13Molecular ion peak at m/z 109. Retro-Diels-Alder fragmentation can lead to a peak at m/z 66 (cyclopentadiene).
This compound C₈H₉NO₂151.16Molecular ion peak at m/z 151. Loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 108 is a characteristic fragmentation pathway.

The mass spectrum provides a clear confirmation of the successful acetylation, with the molecular ion peak shifting from 109 to 151. The fragmentation pattern of the acetylated product, particularly the loss of an acetyl radical, serves as further evidence of its structure.

Experimental Protocols

To ensure the reproducibility and integrity of the spectroscopic data, the following experimental protocols are recommended.

Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The synthesis of Vince lactam is well-established and typically involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by hydrolysis.[1][2]

G start Start step1 Diels-Alder Reaction: Cyclopentadiene + Methanesulfonyl Cyanide start->step1 step2 Hydrolysis step1->step2 product 2-Azabicyclo[2.2.1]hept-5-en-3-one step2->product

Figure 2. Workflow for the synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one.

A general procedure involves the reaction of freshly distilled cyclopentadiene with methanesulfonyl cyanide in a suitable solvent, followed by acidic or basic hydrolysis of the resulting adduct.[1]

Acetylation of 2-Azabicyclo[2.2.1]hept-5-en-3-one

The acetylation of the Vince lactam can be achieved using standard acylation procedures.

  • Dissolution: Dissolve 2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Acetylating Agent: Add a slight excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine or triethylamine) or an acid catalyst.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-resolution spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Conclusion

The spectroscopic comparison of this compound and its precursors provides a clear and detailed picture of the molecular transformations occurring during its synthesis. Each spectroscopic technique offers a unique and complementary perspective, allowing for unambiguous identification and characterization at each stage. The distinct spectral signatures, particularly the appearance of the acetyl group signals in the NMR and IR spectra and the corresponding mass shift in the mass spectrum, serve as definitive markers for the successful synthesis of this important chiral building block. This guide provides the foundational knowledge for researchers to confidently navigate the synthesis and analysis of this and related bicyclic systems, ultimately accelerating the pace of drug discovery and development.

References

  • Singh, R.; Vince, R. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Omega2024 , 9 (1), 1-24. [Link]

  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Daluge, S.; Vince, R. Synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one from cyclopentadiene and tosyl cyanide. Heterocycles1997 , 45 (9), 1745-1750. [Link]

  • Maslov, I. O., et al. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules2022 , 27(4), 1334. [Link]

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  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry2020 , 8, 603. [Link]

  • Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene. Sci-Hub. [Link]

  • Catalytic, Enantioselective N-Acylation of Lactams and Thiolactams Using Amidine-Based Catalysts. Journal of the American Chemical Society2012 , 134 (42), 17605-17612. [Link]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Jung, M. E.; Shapiro, J. J. Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society1980 , 102 (27), 7862–7870. [Link]

  • Ring‐opening polymerization of 2‐azabicyclo‐[1][1][3]‐hept‐5‐en‐3‐one using metathesis catalysts. ResearchGate. [Link]

  • Kouznetsov, V. V., et al. Retraction: Aza-Michael addition of furfuryl amines to N-R-maleimides: a correction to “7-oxa-2-azabicyclo[2.2.1]hept-5-enes via aza-Diels–Alder reaction of furan with N-arylmaleimides”. Organic & Biomolecular Chemistry2017 , 15, 5957-5959. [Link]

  • Synthesis of Rigid Bicycloheterocyclic Scaffolds from Vince's Lactam (Enzymatic Resolution of Vince's Lactam). Request PDF on ResearchGate. [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry2002 , 41B, 1055-1057. [Link]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record2024 , 24(9), e202400070. [Link]

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  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. ResearchGate. [Link]

  • Magnetic nanocatalyst for the synthesis of maleimide and phthalimide derivatives. RSC Advances2015 , 5, 61845-61852. [Link]

  • Mohammed, I. A.; Mustapha, A. Synthesis of New Azo Compounds Based on N-(4-Hydroxypheneyl)maleimide and N-(4-Methylpheneyl)maleimide. Molecules2010 , 15(10), 7498-7509. [Link]

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A Comparative Guide to Nitrogen Protecting Groups for 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Vince Lactam and Its N-Protection

2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is a cornerstone chiral building block in modern medicinal chemistry.[1][2] Its rigid bicyclic framework and versatile functional handles have made it an indispensable precursor for the synthesis of a wide array of carbocyclic nucleoside analogues, including blockbuster antiviral drugs like Abacavir.[1][3] The nitrogen atom of the lactam is a key reaction site, and its protection is a critical consideration in any synthetic strategy involving this scaffold. The choice of the nitrogen protecting group not only influences the stability of the molecule but also modulates the reactivity of the olefin and the lactam carbonyl, thereby dictating the outcome of subsequent transformations.

While the acetyl (Ac) group has been a traditional choice for protecting the Vince lactam, the demands of complex, multi-step syntheses have necessitated the exploration of alternative protecting groups with orthogonal reactivity and milder deprotection conditions. This guide provides a comprehensive comparison of commonly employed N-protecting groups for the Vince lactam, including the acetyl (Ac), tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn) groups. We will delve into the experimental nuances of their installation and removal, their relative stability, and their impact on the reactivity of the Vince lactam scaffold, supported by experimental data and detailed protocols.

The Incumbent: N-Acetyl (Ac) Protection

The N-acetyl group is a simple and cost-effective protecting group for the Vince lactam. Its installation is straightforward, typically achieved by reacting the lactam with acetic anhydride or acetyl chloride in the presence of a base.

Key Features of N-Acetyl Protection:

  • Stability: The N-acetyl group is robust and stable to a wide range of reaction conditions, including those employed for the functionalization of the double bond.

  • Reactivity Influence: The electron-withdrawing nature of the acetyl group can influence the reactivity of the olefin, a factor to consider in reactions such as cycloadditions.[2]

  • Deprotection: Removal of the N-acetyl group typically requires harsh conditions, such as strong acid or base hydrolysis, which may not be compatible with sensitive functional groups in complex intermediates.

Alternative Protecting Groups: A Comparative Analysis

The limitations of the N-acetyl group, particularly its challenging removal, have driven the adoption of alternative protecting groups that offer milder deprotection pathways and orthogonal reactivity.

Tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is a widely used protecting group for amines and is an excellent alternative to the acetyl group for the Vince lactam. Its key advantage lies in its facile removal under acidic conditions.

Installation and Deprotection:

  • Protection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP.

  • Deprotection: Removal is cleanly effected with strong acids such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).

Benzyloxycarbonyl (Cbz) Group: Hydrogenolysis-Mediated Deprotection

The Cbz group offers another orthogonal deprotection strategy, being stable to both acidic and basic conditions but readily cleaved by catalytic hydrogenolysis.

Installation and Deprotection:

  • Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[4]

  • Deprotection: The most common method for Cbz removal is catalytic hydrogenolysis using hydrogen gas and a palladium catalyst (e.g., Pd/C).[4][5]

Benzyl (Bn) Group: A Robust and Versatile Option

The N-benzyl group provides a more robust protecting group that is stable to a wider range of conditions than the Cbz group.

Installation and Deprotection:

  • Protection: N-benzylation can be achieved by reacting the Vince lactam with benzyl bromide (BnBr) in the presence of a base.

  • Deprotection: Similar to the Cbz group, the benzyl group is typically removed by catalytic hydrogenolysis, although often requiring more forcing conditions.[5][6]

Comparative Data Summary

Protecting GroupIntroduction ReagentsDeprotection ConditionsStabilityOrthogonality
Acetyl (Ac) Acetic anhydride or Acetyl chlorideStrong acid/base hydrolysisHighLimited
Boc Boc₂O, baseTFA, HClStable to base, hydrogenolysisOrthogonal to Cbz, Bn, Fmoc
Cbz Cbz-Cl, baseH₂, Pd/CStable to acid and baseOrthogonal to Boc, Fmoc
Benzyl (Bn) BnBr, baseH₂, Pd/C (harsher conditions)HighOrthogonal to Boc, Fmoc

Experimental Protocols

Protocol 1: N-Boc Protection of Vince Lactam
  • To a solution of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 9.16 mmol) in dichloromethane (20 mL) at 0 °C, add triethylamine (1.9 mL, 13.7 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 g, 10.1 mmol) in dichloromethane (10 mL).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-2-azabicyclo[2.2.1]hept-5-en-3-one.

Protocol 2: N-Cbz Protection of Vince Lactam
  • Dissolve (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 9.16 mmol) in a 2:1 mixture of THF and water (15 mL).

  • Cool the solution to 0 °C and add sodium bicarbonate (1.54 g, 18.3 mmol).

  • Add benzyl chloroformate (Cbz-Cl) (1.5 mL, 10.5 mmol) dropwise.

  • Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 16 hours.[4]

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield N-Cbz-2-azabicyclo[2.2.1]hept-5-en-3-one.[4]

Protocol 3: Deprotection of N-Cbz Vince Lactam
  • To a solution of N-Cbz-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 g, 4.11 mmol) in methanol (20 mL), add 10% palladium on carbon (100 mg).

  • Stir the suspension under an atmosphere of hydrogen (balloon pressure) for 12 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected Vince lactam.

Visualization of Synthetic Workflows

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Pathways VinceLactam Vince Lactam Boc_Protected N-Boc Vince Lactam VinceLactam->Boc_Protected Boc₂O, Base Cbz_Protected N-Cbz Vince Lactam VinceLactam->Cbz_Protected Cbz-Cl, Base Bn_Protected N-Bn Vince Lactam VinceLactam->Bn_Protected BnBr, Base Deprotected_VinceLactam Vince Lactam Boc_Protected_dep N-Boc Vince Lactam Boc_Protected_dep->Deprotected_VinceLactam TFA or HCl Cbz_Protected_dep N-Cbz Vince Lactam Cbz_Protected_dep->Deprotected_VinceLactam H₂, Pd/C Bn_Protected_dep N-Bn Vince Lactam Bn_Protected_dep->Deprotected_VinceLactam H₂, Pd/C

Caption: Workflow for the protection and deprotection of Vince lactam.

Conclusion and Future Outlook

The choice of a nitrogen protecting group for the Vince lactam is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. While the traditional N-acetyl group offers stability, its harsh removal conditions are a significant drawback. The Boc, Cbz, and Bn groups provide valuable alternatives, offering orthogonal deprotection strategies that are compatible with a wider range of functional groups. The selection of the optimal protecting group will depend on the specific synthetic route and the reaction conditions planned for subsequent steps. As the demand for complex carbocyclic nucleoside analogues continues to grow, the development of novel, even milder, and more versatile protecting group strategies for the Vince lactam will remain an active area of research.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • LOCKSS.
  • Semantic Scholar. First synthesis of 2',3'-epimino-carbocyclic nucleosides.
  • Google Patents. CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • PubMed. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. 2024.
  • Google Patents. Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
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  • Wikipedia. Vince lactam.
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  • CEM. Automated Orthogonal Deprotection of Glu(OAllyl)
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  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. 2019.
  • Springer. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. 2018.
  • Master Organic Chemistry. The Diels-Alder Reaction. 2017.
  • Sci-Hub. Enantioselective synthesis of 3-functionalized 2-azabicyclo[2.2.1]hept-5-enes by hetero Diels-Alder addition to cyclopentadiene.
  • ACS Publications. N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)
  • Benchchem. Application Notes and Protocols for the Synthesis of (+....
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  • ResearchGate. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
  • ResearchGate. 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. 2025.
  • ResearchGate.
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  • Shodhganga. ASYMMETRIC DESYMMETRIZATION APPROACH FOR THE CONSTRUCTION OF ENANTIOPURE (+)-7-AZABICYCLO[2.
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A Comparative Guide to the Biocatalytic Resolution of Vince Lactam: Exploring Non-Acetylated and Acetylated Substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the quest for enantiomerically pure building blocks is paramount. Vince Lactam, or (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, stands out as a critical precursor for a range of carbocyclic nucleoside analogues with significant antiviral properties, including the FDA-approved drugs Abacavir and Peramivir. The stereochemistry of these therapeutics is vital to their efficacy and safety, making the efficient resolution of racemic Vince Lactam a cornerstone of their synthesis.

This guide provides an in-depth comparison of the primary biocatalytic strategies for resolving Vince Lactam, focusing on the well-established enzymatic hydrolysis of the non-acetylated form and exploring the potential for kinetic resolution of an N-acetylated analogue. It is crucial to clarify a common point of potential misunderstanding: in the context of this topic, Vince Lactam and its derivatives are the substrates for enzymatic catalysis, not the catalysts themselves. The "catalytic efficiency" discussed herein refers to the performance of the enzymes acting upon these substrates.

The Prevailing Paradigm: Enzymatic Hydrolysis of Non-Acetylated Vince Lactam

The most industrially relevant and extensively documented method for resolving racemic Vince Lactam is through enzymatic kinetic resolution (EKR) using γ-lactamases.[1][2][3] These enzymes exhibit high enantioselectivity, hydrolyzing one enantiomer of the lactam to its corresponding amino acid, while leaving the other enantiomer intact and thus, enantiomerically enriched.[4]

Mechanism of γ-Lactamase Catalyzed Resolution

The process relies on the stereospecificity of the γ-lactamase. For instance, a (+)-γ-lactamase will selectively catalyze the hydrolysis of the (+)-enantiomer of Vince Lactam, leaving behind the desired (-)-enantiomer, which is a key intermediate for antiviral drugs like Abacavir.[1] Conversely, a (-)-γ-lactamase can be employed to obtain the (+)-enantiomer in high purity.[5]

dot

racemic_vl Racemic Vince Lactam ((±)-2-azabicyclo[2.2.1]hept-5-en-3-one) plus_vl (+)-Vince Lactam racemic_vl->plus_vl minus_vl (-)-Vince Lactam racemic_vl->minus_vl gamma_lactamase (+)-γ-Lactamase plus_vl->gamma_lactamase minus_vl_pure (-)-Vince Lactam (>99% ee) minus_vl->minus_vl_pure Enantiomerically Pure hydrolyzed_product Hydrolyzed (+)-Amino Acid gamma_lactamase->hydrolyzed_product Enantioselective Hydrolysis

Caption: Enzymatic Kinetic Resolution of Vince Lactam.

Performance Metrics of γ-Lactamase Catalyzed Resolution

The efficiency of this biocatalytic process is typically evaluated based on several key parameters:

Performance MetricTypical ValuesSignificance
Enantiomeric Excess (ee) >99% for the unreacted enantiomerIndicates the purity of the desired chiral product.[5]
Conversion Approaching 50% for optimal resolutionAt 50% conversion, the maximum theoretical yield of one enantiomer is achieved.
Enantiomeric Ratio (E) Often >200A measure of the enzyme's selectivity; higher E values indicate better separation.[1]
Reaction Time Varies from hours to a dayDependent on enzyme activity, substrate concentration, and reaction conditions.
Substrate Concentration Can be high, with some enzymes tolerating up to 4.0 MHigh substrate loading is crucial for industrial-scale production.

The Alternative Approach: Lipase-Catalyzed Resolution and the Role of N-Acetylation

While γ-lactamases are the workhorses for Vince Lactam resolution, lipases present an alternative biocatalytic route, typically through enantioselective acylation or deacylation.[6] In this scenario, a racemic substrate is reacted with an acyl donor (for acylation) or a nucleophile (for hydrolysis of an acylated substrate). The lipase selectively catalyzes the reaction of one enantiomer, allowing for the separation of the acylated and unacylated forms.

For Vince Lactam, this would likely involve the resolution of a racemic mixture of N-acetylated Vince Lactam through enantioselective hydrolysis, or the resolution of non-acetylated Vince Lactam through enantioselective N-acetylation. While direct comparative data for Vince Lactam is scarce, the principles of lipase-catalyzed kinetic resolution are well-established for other chiral molecules, including some lactams.[7][8]

Hypothetical Lipase-Catalyzed Resolution of Vince Lactam

A plausible workflow for a lipase-catalyzed resolution of Vince Lactam could involve the enantioselective N-acetylation of racemic Vince Lactam using an acetyl donor like vinyl acetate.

dot

racemic_vl Racemic Vince Lactam lipase Lipase racemic_vl->lipase acetyl_donor Acetyl Donor (e.g., Vinyl Acetate) acetyl_donor->lipase n_acetyl_vl Enantiomerically Enriched N-Acetyl Vince Lactam lipase->n_acetyl_vl Enantioselective N-Acetylation unreacted_vl Enantiomerically Enriched Vince Lactam lipase->unreacted_vl Unreacted Enantiomer

Caption: Lipase-Catalyzed Kinetic Resolution via N-Acetylation.

Comparative Insights: γ-Lactamase vs. Lipase
Featureγ-Lactamase (Hydrolysis of Non-Acetylated)Lipase (Hypothetical N-Acetylation)
Substrate Racemic Vince LactamRacemic Vince Lactam
Reaction Type Hydrolysis of the lactam ringN-acetylation of the lactam nitrogen
Products One enantiomer of Vince Lactam and the hydrolyzed amino acid of the otherOne enantiomer of N-acetylated Vince Lactam and the unreacted Vince Lactam enantiomer
Enzyme Specificity Highly specific for the lactam bond of one enantiomerSpecific for the N-acetylation of one enantiomer
Solvent System Typically aqueous bufferOften organic solvents to facilitate acylation
Industrial Precedent Well-established for Vince Lactam resolution[9]Less common for Vince Lactam, but widely used for other chiral resolutions[6]

Experimental Protocols

γ-Lactamase-Catalyzed Kinetic Resolution of Racemic Vince Lactam

This protocol is a generalized procedure based on common practices in the literature.[1]

Materials:

  • Racemic Vince Lactam

  • Purified (+)-γ-lactamase or whole cells expressing the enzyme

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Quenching agent (e.g., acid or base to stop the enzymatic reaction)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

  • Reaction Setup: Dissolve racemic Vince Lactam in the phosphate buffer to the desired concentration (e.g., 100 mM). Equilibrate the solution to the optimal temperature for the γ-lactamase (e.g., 30-50 °C).

  • Enzyme Addition: Add the γ-lactamase (as a purified enzyme solution or whole-cell suspension) to initiate the reaction.

  • Monitoring the Reaction: Periodically withdraw aliquots from the reaction mixture. Quench the enzymatic reaction immediately.

  • Analysis: Extract the unreacted Vince Lactam from the aqueous phase using an appropriate organic solvent. Analyze the enantiomeric excess of the extracted Vince Lactam and the conversion of the reaction using chiral chromatography.

  • Work-up: Once the desired conversion (typically close to 50%) and enantiomeric excess are achieved, stop the reaction. Separate the unreacted Vince Lactam from the hydrolyzed product.

Lipase Activity Assay (General Protocol for Lactams)

This is a general protocol for assessing lipase activity on a lactam substrate, which can be adapted for N-acetylated Vince Lactam.

Materials:

  • N-acetylated Vince Lactam (as substrate)

  • Lipase (e.g., Candida antarctica lipase B - Novozym 435)

  • Organic solvent (e.g., tert-butyl methyl ether)

  • Acyl donor (for acylation reactions, e.g., vinyl acetate) or nucleophile (for hydrolysis, e.g., water)

  • Analytical equipment for monitoring substrate depletion and product formation (e.g., HPLC or GC)

Procedure:

  • Substrate Preparation: Dissolve the N-acetylated Vince Lactam in the chosen organic solvent.

  • Reaction Initiation: Add the lipase preparation to the substrate solution. If it is an acylation reaction, add the acyl donor.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the lipase with agitation.

  • Monitoring: At regular intervals, take samples from the reaction and analyze the consumption of the substrate and the formation of the product by chromatography.

  • Data Analysis: Calculate the initial reaction rate from the linear portion of the substrate consumption or product formation curve over time.

Conclusion and Future Perspectives

The enzymatic kinetic resolution of non-acetylated Vince Lactam using γ-lactamases is a mature and highly efficient technology for the production of enantiomerically pure intermediates for crucial antiviral drugs. The high selectivity and yields make it the preferred industrial method.

The exploration of lipase-catalyzed resolution, potentially involving an N-acetylated Vince Lactam, offers an alternative avenue. While not as established for this specific substrate, lipases are versatile biocatalysts with a broad substrate scope and often exhibit excellent stability in organic solvents.[6] Further research is warranted to directly compare the catalytic efficiency of γ-lactamases and lipases on non-acetylated and N-acetylated Vince Lactam, respectively. Such studies would need to evaluate key performance indicators including enantioselectivity, reaction rates, and process robustness to determine the most economically and environmentally favorable route for large-scale production. The development of novel, engineered enzymes of both classes continues to push the boundaries of biocatalysis, promising even more efficient and sustainable syntheses of vital pharmaceuticals.

References

  • Gao, S., Zhu, S., Huang, R., Li, H., Wang, H., & Zheng, G. (2018). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one). Applied and Environmental Microbiology, 84(1), e01780-17. [Link]

  • Wang, J., Zhu, Y., Zhao, G., Zhu, J., & Wu, S. (2015). Characterization of a recombinant (+)-γ-lactamase from Microbacterium hydrocarbonoxydans which provides evidence that it is a new member of the isochorismatase superfamily. Journal of Industrial Microbiology & Biotechnology, 42(4), 523–532.
  • Assay Kit, B. A. C. Beta-Lactamase Activity Colorimetric Assay Kit.
  • Wang, J., et al. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1063-1074.
  • Zheng, G., & Xu, J. (2018). Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. Journal of Industrial Microbiology & Biotechnology, 45(12), 1063-1074.
  • Sigma-Aldrich. (n.d.). β-Lactamase Activity Assay Kit.
  • Enantioselective resolution of racemic γ-lactam by (+)
  • Cohenford, M. A., Abraham, J., & Medeiros, A. A. (1988). A colorimetric procedure for measuring beta-lactamase activity. Analytical biochemistry, 168(2), 252-258.
  • ProFoldin. (n.d.). Beta Lactamase Assay.
  • Creative Biolabs. (n.d.). β-lactamase Activity Assay.
  • Koszelewski, D., & Ostaszewski, R. (2005).
  • Sigma-Aldrich. (n.d.). Assay Procedure for Lipase.
  • Zhu, Y., Wang, J., Zhao, G., Zheng, G., & Wu, S. (2014). Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives. Applied Biochemistry and Biotechnology, 174(4), 1433–1446.
  • Lonza AG. (1992). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Lonza AG. (1992). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Wang, J., Zhu, Y., Zhao, G., Zheng, G., & Wu, S. (2014). Enzymatic Preparation of Optically Pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase From Bradyrhizobium Japonicum USDA 6. Bioorganic & Medicinal Chemistry Letters, 24(20), 4834-4837.
  • de Miranda, A. S., et al. (2015). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 20(4), 6398-6411.
  • Popa, G. L., et al. (2023). Emerging Resistance and Virulence Patterns in Salmonella enterica: Insights into Silver Nanoparticles as an Antimicrobial Strategy. International Journal of Molecular Sciences, 24(14), 11586.
  • Viswanatha, T., Marrone, L., Goodfellow, V., & Dmitrienko, G. I. (2008). Assays for beta-lactamase activity and inhibition. Methods in molecular medicine, 142, 239–260.
  • ChemicalBook. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one synthesis.
  • de Souza, R. O., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International journal of molecular sciences, 16(12), 29769–29796.
  • Sigma-Aldrich. (n.d.). 2-Azabicyclo 2.2.1 hept-5-en-3-one 98 49805-30-3.
  • Gotor-Fernández, V., et al. (2017).
  • Ibrahim, A., et al. (2010). Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses.
  • Methods for Lipase Detection and Assay: A Critical Review | Request PDF - ResearchG

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A Comparative Guide to the Mechanistic intricacies of 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist

Welcome to a comprehensive examination of the reaction mechanisms involving the versatile synthetic intermediate, 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known in the field as the Vince Lactam. This guide is designed to move beyond simple procedural outlines, offering an in-depth analysis of the "why" behind the observed reactivity and providing a comparative framework against alternative bicyclic systems. Our focus is on elucidating the mechanistic pathways that govern its transformations, supported by experimental data and computational insights.

Introduction: The Significance of the Vince Lactam Scaffold

This compound is a cornerstone in asymmetric synthesis, most notably for its pivotal role in the synthesis of carbocyclic nucleosides, such as the antiviral drug Abacavir. Its rigid, strained bicyclic framework and the presence of multiple functional groups—an alkene, a lactam, and an N-acetyl group—render it a molecule of rich and complex reactivity. Understanding the mechanistic nuances of its reactions is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting outcomes with novel substrates, and designing more efficient and stereoselective synthetic routes in drug discovery and development.

Part 1: Mechanistic Dichotomy in Acid-Catalyzed Solvolysis

One of the most fundamental and extensively studied reactions of the Vince Lactam is its acid-catalyzed ring-opening. This reaction serves as a critical entry point to carbocyclic nucleoside precursors. The mechanism, however, is not straightforward and is highly dependent on the reaction conditions, particularly the nature of the acid and solvent.

Experimental Protocol: Acid-Catalyzed Methanolysis
  • Reaction Setup: To a solution of this compound (1.0 g, 6.0 mmol) in anhydrous methanol (20 mL) at 0 °C, add concentrated sulfuric acid (0.1 mL) dropwise.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) every 30 minutes to observe the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The methanol is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Causality of Mechanistic Choice: The Role of the Nucleophile and Carbocation Stability

The initial protonation of the lactam carbonyl oxygen activates the molecule. The subsequent step is the point of mechanistic divergence. The pathway is dictated by the stability of the potential carbocationic intermediates versus the rate of direct nucleophilic attack.

  • Path A: SN1-like Mechanism: In strongly acidic, non-nucleophilic media, the C-N bond of the lactam can cleave to form a stabilized acyl-iminium ion intermediate. This intermediate is then trapped by the solvent.

  • Path B: SN2-like Mechanism: In the presence of a good nucleophile (like methanol in our protocol), a direct backside attack on the C1 bridgehead carbon can occur, leading to the ring-opened product.

The strained nature of the bicyclo[2.2.1]heptene system disfavors the formation of a planar carbocation at the bridgehead, making a pure SN1 pathway less likely. However, significant charge delocalization can stabilize a cation-like transition state.

mechanistic_pathways cluster_0 Starting Material cluster_1 Protonation cluster_2 Mechanistic Divergence cluster_3 Product Formation Vince_Lactam 2-Acetyl-2-azabicyclo [2.2.1]hept-5-en-3-one Protonated_Lactam Protonated Vince Lactam Vince_Lactam->Protonated_Lactam H+ SN1_Intermediate Acyl-iminium Ion (SN1-like Intermediate) Protonated_Lactam->SN1_Intermediate C-N Cleavage (Strong Acid) SN2_Transition_State SN2-like Transition State Protonated_Lactam->SN2_Transition_State Nucleophilic Attack (e.g., MeOH) Ring_Opened_Product Ring-Opened Product SN1_Intermediate->Ring_Opened_Product Nucleophilic Trapping SN2_Transition_State->Ring_Opened_Product

Caption: Mechanistic pathways in acid-catalyzed solvolysis of Vince Lactam.

Part 2: Comparative Reactivity with Alternative Bicyclic Lactams

To truly appreciate the unique reactivity of the Vince Lactam, it is instructive to compare it with other bicyclic lactams that have been employed in synthesis.

Bicyclic LactamKey Structural FeatureDominant ReactivityMechanistic Implications
2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) Strained C=C bond, N-acetyl groupProne to ring-opening and rearrangementsThe N-acetyl group influences the nucleophilicity of the nitrogen and the stability of intermediates.
2-Azabicyclo[2.2.2]oct-5-en-3-one Less strained ring systemMore resistant to ring-opening; undergoes typical lactam chemistryThe reduced ring strain makes carbocation formation even less favorable, favoring SN2-type reactions.
6-Oxa-2-azabicyclo[3.2.1]oct-3-en-7-one Presence of an oxygen bridgeSusceptible to retro-Diels-Alder reactionsThe oxygen atom can influence the electronic properties of the system and provide alternative reaction pathways.

The increased ring strain in the [2.2.1] system compared to the [2.2.2] system is a critical factor. This strain is released during the ring-opening reaction, providing a thermodynamic driving force.

Part 3: Advanced Mechanistic Probes - Isotopic Labeling and Computational Studies

To definitively distinguish between mechanistic pathways, more sophisticated techniques are required.

Isotopic Labeling Studies

By strategically placing isotopic labels (e.g., ¹³C, ¹⁸O) within the Vince Lactam, one can trace the fate of individual atoms throughout the reaction. For instance, using ¹⁸O-labeled water as the solvent in the acid-catalyzed hydrolysis can determine whether the oxygen in the resulting carboxylic acid comes from the solvent or the original lactam carbonyl.

isotopic_labeling_workflow Start Synthesize 18O-labeled Vince Lactam Reaction Perform Acid-Catalyzed Hydrolysis in H2O Start->Reaction Analysis Analyze Product by Mass Spectrometry Reaction->Analysis Conclusion Determine position of 18O in the final product Analysis->Conclusion SN1_Outcome 18O from H2O incorporated (SN1-like) Conclusion->SN1_Outcome SN2_Outcome 18O from Lactam retained (SN2-like) Conclusion->SN2_Outcome

Caption: Workflow for an isotopic labeling experiment.

Computational Chemistry: A Window into Transition States

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. By modeling the potential energy surface, we can:

  • Calculate the activation energies for competing pathways (e.g., SN1 vs. SN2).

  • Visualize the geometries of transition states , providing insight into the key bond-making and bond-breaking events.

  • Predict the stereochemical outcome of reactions by comparing the energies of diastereomeric transition states.

These computational models, when benchmarked against experimental data, provide a powerful, predictive framework for understanding and manipulating the reactivity of the Vince Lactam.

Conclusion

The mechanistic studies of this compound reactions reveal a complex interplay of steric and electronic factors. The strained bicyclic core dictates a preference for reactions that release this strain, while the nature of the reagents and conditions can steer the reaction down different mechanistic avenues. By employing a combination of classical kinetic studies, modern isotopic labeling techniques, and cutting-edge computational chemistry, a detailed and predictive understanding of this important synthetic building block can be achieved. This integrated approach is essential for the continued development of novel therapeutics and efficient chemical syntheses.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Synthetic Routes for Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbocyclic nucleosides, cornerstone therapeutic agents in antiviral and anticancer medicine, represent a significant synthetic challenge due to the need for precise stereochemical control on a flexible carbocyclic scaffold. Replacing the furanose oxygen of natural nucleosides with a methylene group grants these molecules superior metabolic stability against enzymatic cleavage, a critical attribute for potent drugs like Abacavir (HIV) and Entecavir (HBV).[1][2][3][4] This guide provides an in-depth comparative analysis of the primary synthetic strategies employed in their construction. We will dissect the strategic and tactical nuances of convergent, linear, and chemo-enzymatic routes, moving beyond mere procedural lists to explain the underlying chemical logic and rationale. This analysis is designed to empower researchers and process chemists to select and optimize the most effective synthetic blueprint for their specific target molecules.

The Strategic Advantage of the Carbocycle: Why Pursue a Challenging Synthesis?

A nucleoside's therapeutic efficacy is often limited by its in vivo stability. The glycosidic bond (O-C-N) is a metabolic weak point, susceptible to cleavage by nucleoside phosphorylase enzymes. The core strategic decision to synthesize a carbocyclic analogue stems from replacing this bond's oxygen atom with a carbon (CH2), creating a C-C-N linkage that is hydrolytically robust.[1][2][5] This fundamental modification imparts significantly enhanced biostability, leading to longer plasma half-lives and improved therapeutic profiles.

However, this stability comes at the cost of synthetic complexity. The primary challenge is the diastereoselective and enantioselective construction of the substituted cyclopentane ring. Unlike the more rigid furanose ring of natural nucleosides, whose stereochemistry is often templated by the starting sugar, the flexible cyclopentane core requires sophisticated synthetic strategies to install the correct relative and absolute stereochemistry of the hydroxyl, hydroxymethyl, and nucleobase substituents.

The Two Major Strategic Blueprints: Convergent vs. Linear Synthesis

At the highest level, the synthesis of carbocyclic nucleosides is bifurcated into two dominant philosophies: convergent and linear synthesis. The choice between them dictates the entire manufacturing workflow, from starting materials to final purification.

  • Convergent Synthesis: This approach involves the independent synthesis of two key fragments—a suitably functionalized carbocyclic moiety (the "pseudo-sugar") and the heterocyclic nucleobase. These fragments are then coupled in a late-stage step to form the final product.

  • Linear Synthesis (or De Novo Synthesis): In this strategy, a functionalized carbocycle, typically a cyclopentylamine derivative, is synthesized first. The heterocyclic base is then constructed directly upon this carbocyclic scaffold in a stepwise fashion.

The logical flow of these two competing strategies is visualized below.

G cluster_0 Convergent Synthesis cluster_1 Linear (De Novo) Synthesis A1 Carbocyclic Synthon (e.g., Cyclopentenol) C1 Coupling Reaction (e.g., Mitsunobu) A1->C1 B1 Nucleobase (e.g., Adenine) B1->C1 D1 Carbocyclic Nucleoside C1->D1 A2 Carbocyclic Precursor (e.g., Cyclopentylamine) B2 Ring Formation Reagents (Step 1) A2->B2 Build Heterocycle C2 Intermediate B2->C2 D2 Ring Formation Reagents (Step 2) C2->D2 E2 Carbocyclic Nucleoside D2->E2

Caption: High-level comparison of Convergent vs. Linear synthetic logic.

In-Depth Analysis of Convergent Synthetic Routes

The convergent approach is often favored for its flexibility and efficiency, allowing for the preparation of a library of analogues by coupling a common carbocyclic intermediate with various nucleobases.

Crafting the Carbocyclic Core: Key Methodologies

The success of a convergent synthesis hinges on the efficient and stereocontrolled preparation of the carbocyclic synthon.

  • From Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for constructing the cyclopentane skeleton.[3][6] By using chiral dienophiles or catalysts, this method can establish the relative stereochemistry of multiple centers in a single step.

  • From the "Chiral Pool": Readily available, enantiopure starting materials, such as D-glyceraldehyde or D-ribose, can serve as templates.[3][7] While this approach elegantly solves the issue of absolute stereochemistry, it can involve lengthy synthetic sequences to transform the sugar into the target carbocycle.

  • Asymmetric Catalysis: Modern methods leverage asymmetric catalysis to create chirality. For instance, the Charette asymmetric cyclopropanation can be used to install a specific stereocenter on a cyclopentene precursor, which then directs subsequent transformations.[8][9]

The Crucial C-N Bond Formation: The Mitsunobu Reaction

The most common method for coupling the carbocyclic alcohol with the nucleobase is the Mitsunobu reaction.[5]

  • Mechanism and Rationale: The reaction proceeds via an SN2 mechanism. Triphenylphosphine (PPh3) and an azodicarboxylate (like DIAD or DEAD) activate the hydroxyl group of the carbocyclic synthon, converting it into a good leaving group. The nucleobase then attacks, inverting the stereochemistry at that carbon. This inversion is a critical feature; to obtain the desired β-stereochemistry (mimicking natural nucleosides), one must start with an α-configured alcohol.

  • Causality Behind Experimental Choices: The choice of an azodicarboxylate is critical; DIAD (diisopropyl azodicarboxylate) is often preferred over DEAD (diethyl azodicarboxylate) due to the reduced carcinogenicity of its hydrazine byproduct. The reaction is typically run at low temperatures (e.g., 0 °C to -78 °C) to suppress side reactions.

  • Key Challenge - Regioselectivity: A significant drawback of this method is the potential for poor regioselectivity, especially with purines (N9 vs. N7 alkylation) and certain pyrimidines (N1 vs. O2 alkylation).[5] The reaction conditions, including solvent and the specific nucleobase protecting groups, must be carefully optimized to favor the desired isomer. For example, using silylated nucleobases can improve solubility but may not be nucleophilic enough for efficient coupling in a pure SN2 process.[10]

Representative Protocol: Mitsunobu Coupling of a Carbocyclic Alcohol

This protocol is a representative example and should be adapted based on the specific substrates.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the carbocyclic alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.1 M solution).

  • Addition of Nucleobase: Add the desired nucleobase (1.2 eq). If the base has low solubility, it can be suspended in the solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition of Azodicarboxylate: Slowly add DIAD (1.5 eq) dropwise via a syringe pump over 30-60 minutes. Causality: Slow addition is crucial to maintain a low concentration of the reactive intermediates, minimizing side reactions and controlling the exotherm.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

In-Depth Analysis of Linear Synthetic Routes

The linear, or de novo, approach circumvents the regioselectivity problems inherent in late-stage coupling by building the heterocycle onto a pre-formed carbocyclic amine. This provides unambiguous connectivity.

This strategy is particularly effective for the synthesis of purine nucleosides. A common workflow involves starting with a protected cyclopentylamine and sequentially constructing the imidazole and then the pyrimidine portions of the purine ring system.

G A Protected Cyclopentylamine B Formylating Agent (e.g., Formic Acid) A->B Step 1 C N-Formyl Cyclopentylamine B->C D Aminoimidazole Precursor C->D Step 2 E Cyclization D->E F Carbocyclic Aminoimidazole E->F G Pyrimidine Ring Formation Reagents F->G Step 3 H Final Purine Nucleoside G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemical synthesis. With novel compounds like 2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one, a robust and intelligent safety protocol is not merely a procedural formality; it is the bedrock of innovative and responsible science. This guide provides a comprehensive framework for handling this specialized bicyclic amide, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to work safely, ensuring that your focus remains on scientific discovery.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate shield, we must first understand the nature of the threat. While this compound (CAS No. 162307-09-7) is not as extensively documented as common reagents, available data and structural analogy provide a clear basis for a rigorous risk assessment. The primary hazards are associated with its irritant properties and the potential for sensitization.

The parent compound, 2-Azabicyclo[2.2.1]hept-5-en-3-one (commonly known as Vince Lactam), is classified as harmful if swallowed and may cause allergic skin reactions and serious eye damage[1][2][3][4][5][6]. The addition of the acetyl group in our target compound does not diminish these underlying risks. Therefore, we must assume the potential for similar or additional hazards. If the properties of a chemical are not fully known, it must be treated as hazardous until data proves otherwise[7][8].

A summary of the known GHS Hazard Classifications for our compound of interest is presented below.

Hazard ClassGHS CodeDescriptionSource
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation[9]
Serious Eye Damage/Irritation (Category 2A)H319Causes serious eye irritation[9]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation[9]

These classifications mandate a cautious approach, focusing on preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

The Core Directive: Personal Protective Equipment (PPE) Protocol

Your personal protective equipment is the most critical barrier between you and the chemical. The selection of PPE is not a matter of routine but a direct response to the identified hazards. For this compound, a multi-faceted approach is essential.

Primary Engineering Control: The Fume Hood

First and foremost, all manipulations of this compound, whether in solid or liquid form, must be conducted within a certified chemical fume hood. This is a non-negotiable engineering control that serves as the primary method for preventing respiratory exposure[10]. The potential for respiratory irritation (H335) means that containment of vapors or aerosols is paramount.

Step-by-Step PPE Selection and Donning

The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye/Face Protection Chemical Splash GogglesMust conform to ANSI Z87.1 standards. Goggles provide a full seal around the eyes to protect against splashes, a direct countermeasure to the H319 hazard[11][12]. A face shield should be worn over goggles during procedures with a higher splash risk (e.g., transfers of large volumes, reactions under pressure).
Hand Protection Nitrile Gloves (Double-Gloved)Provides protection against incidental skin contact, addressing the H315 hazard[11]. Double-gloving is recommended to protect against minor tears or punctures. For prolonged contact or immersion, consult glove manufacturer data for breakthrough times. Always remove the outer glove immediately after a transfer is complete.
Body Protection Chemical-Resistant Laboratory CoatA fully-fastened lab coat made of a non-flammable, chemical-resistant material (e.g., cotton or a specialized blend) is mandatory to protect skin and personal clothing from contamination[11][12].
Respiratory Protection Not Required with Fume Hood UseWhen working within a properly functioning fume hood, a respirator is not required as the engineering control mitigates the inhalation risk[10]. An N95 or higher-rated respirator should be available for emergency situations, such as a large spill outside of containment[11].

Operational and Disposal Plans: A Lifecycle Approach

Safe science extends beyond personal protection to encompass every step of the chemical's lifecycle in your lab, from receipt to disposal.

Operational Workflow: Precision and Precaution
  • Preparation : Before handling the compound, ensure your workspace in the fume hood is clear of clutter. Have all necessary equipment and reagents present. Designate a specific area for the work.

  • Weighing and Transfer : If handling the solid form, use anti-static weigh boats and non-metallic spatulas to avoid creating dust and potential ignition sources. If it is a liquid, use a calibrated pipette or syringe to transfer precise amounts, minimizing the risk of drips or splashes.

  • In-Reaction : Keep all reaction vessels clearly labeled and closed when not actively adding reagents. If heating the reaction, ensure the system is properly vented within the fume hood.

  • Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible substances[3].

The following diagram outlines the core decision-making workflow for handling this compound.

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal A Review SDS & Hazards B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Perform Task (Weighing, Transfer, Reaction) B->C D Is there a splash risk? C->D E Add Face Shield D->E Yes F Segregate Waste (Solid, Liquid, Sharps) D->F No E->F G Clean Work Area F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Decision workflow for safe handling of the compound.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3]. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3]. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[3].

  • Spill : For a small spill inside a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Responsible Stewardship

A foundational principle of laboratory safety is to formulate a disposal plan before an experiment begins[7]. All waste generated from handling this compound is to be considered hazardous.

  • Waste Segregation : Do not mix waste streams. Use separate, clearly labeled, and sealed containers for:

    • Solid Waste : Contaminated gloves, weigh boats, paper towels.

    • Liquid Waste : Unused solutions, reaction mixtures, and solvent rinses. Differentiate between halogenated and non-halogenated solvent waste[11].

    • Sharps : Contaminated needles or glassware.

  • Container Rinsing : Any "empty" container that held the compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste[7].

  • Consult EHS : Your institution's Environmental Health and Safety (EHS) department is your primary resource for disposal. They will provide the correct waste containers and arrange for pickup and final disposal by a licensed contractor[7][11]. Never pour chemical waste down the drain.

By adhering to this comprehensive guide, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • Benchchem. Navigating the Disposal of Novel Compounds: A Procedural Guide.
  • Benchchem. Navigating the Disposal of Novel Bioactive Compounds: A General Protocol.
  • Benchchem. Navigating the Disposal of Novel Compounds: Procedures for CCT373567.
  • Sigma-Aldrich. This compound.
  • Loba Chemie. VINCE LACTAM MSDS.
  • Reddit. How do chemists dispose of the chemicals they make? : r/askscience.
  • CHEMM. Personal Protective Equipment (PPE).
  • US EPA. Personal Protective Equipment.
  • Benchchem. Personal protective equipment for handling Epi-N-Acetyl-lactosamine.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Azabicyclo(2,2,1)hept-5-en-3-one.
  • Cole-Parmer. Material Safety Data Sheet - (+/-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, 98%.
  • Labscoop. 2-Azabicyclo[2.2.1]hept-5-en-3-one, 25G.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Azabicyclo[2.2.1]hept-5-en-3-one.
  • Wikipedia. Vince lactam.
  • PubChem. (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one.
  • Duke University. Newly Synthesized Chemical Hazard Information.
  • Centers for Disease Control and Prevention. Engineering Controls Database - Museums (Acids and Alkalis).

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2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one

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